1-Deoxy-D-xylulose 5-phosphate
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[(2R,3S)-2,3-dihydroxy-4-oxopentyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O7P/c1-3(6)5(8)4(7)2-12-13(9,10)11/h4-5,7-8H,2H2,1H3,(H2,9,10,11)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPADPZSRRUGHI-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]([C@@H](COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940547 | |
| Record name | 1-Deoxy-5-O-phosphonopent-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Deoxy-D-xylulose 5-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
190079-18-6 | |
| Record name | 1-Deoxy-D-xylulose 5-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190079-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Deoxy-D-xylulose 5-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190079186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-D-xylulose 5-phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02496 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Deoxy-5-O-phosphonopent-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-DEOXY-D-XYLULOSE 5-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4C288B3TN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Deoxy-D-xylulose 5-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
1-Deoxy-D-xylulose 5-phosphate: A Linchpin in Isoprenoid Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenoids, also known as terpenoids, represent one of the most extensive and functionally diverse families of natural products, with over 55,000 distinct members identified to date.[1] These compounds are fundamental to life, serving critical roles as hormones, photosynthetic pigments, electron carriers, and structural components of membranes across all biological kingdoms.[2] The pharmaceutical, nutraceutical, and fragrance industries place a high value on isoprenoids for their vast therapeutic and commercial applications. The biosynthesis of all isoprenoids originates from two simple five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In the majority of bacteria, algae, and in the plastids of plants, these essential precursors are synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][3] Central to this pathway is the formation of 1-deoxy-D-xylulose 5-phosphate (DXP), the first committed intermediate. This technical guide provides a comprehensive overview of DXP's role as a precursor for isoprenoids, detailing the enzymatic pathway, its intricate regulation, key quantitative data, and relevant experimental protocols. Given that the MEP pathway is absent in humans, it presents a compelling target for the development of novel antibiotics and herbicides.[2][3]
The MEP Pathway: An Enzymatic Overview
The MEP pathway facilitates the conversion of primary metabolites, pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P), into IPP and DMAPP through a sequence of eight enzymatic reactions.[3][4] Despite the prokaryotic origin of this pathway, in plants, all the enzymes are encoded by nuclear genes.[3]
The pathway commences with the condensation of pyruvate and G3P to generate this compound (DXP), a reaction catalyzed by DXP synthase (DXS).[3][5] Subsequently, DXP is converted to MEP by DXP reductoisomerase (DXR), which is the first specific intermediate of the pathway.[5] The final steps are catalyzed by the iron-sulfur cluster-containing enzymes HDS (IspG) and HDR (IspH), which ultimately produce IPP and DMAPP.[3]
Quantitative Data
A quantitative understanding of enzyme kinetics and metabolite concentrations is fundamental for the development of predictive models of pathway flux and for guiding metabolic engineering strategies.
Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters for the first two enzymes of the MEP pathway, DXP synthase (DXS) and DXP reductoisomerase (DXR), from various organisms.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| DXS | Escherichia coli | Pyruvate | 66.6 | 0.98 | [6][7] |
| D-Glyceraldehyde 3-phosphate | 21.6 | - | [6] | ||
| Rhodobacter capsulatus | Pyruvate | 610 | 31.67 | [8] | |
| D-Glyceraldehyde 3-phosphate | 150 | - | [8] | ||
| DXR | Escherichia coli | DXP | 250 | - | [9] |
| Zymomonas mobilis | DXP | - | - | [10] | |
| Acinetobacter baumannii | DXP | 110 ± 10 | 1.8 ± 0.04 | [11] | |
| NADPH | 11 ± 1 | 1.7 ± 0.03 | [11] | ||
| Klebsiella pneumoniae | DXP | 130 ± 10 | 1.9 ± 0.04 | [11] | |
| NADPH | 13 ± 1 | 1.8 ± 0.03 | [11] |
Inhibitor Constants
The MEP pathway is a target for various inhibitors. The inhibition constants (Ki) for some of these are presented below.
| Enzyme | Inhibitor | Organism | Ki (µM) | Type of Inhibition | Reference |
| DXR | Fosmidomycin | Zymomonas mobilis | 0.6 | Competitive | [10] |
Metabolite Concentrations and Flux Control
Metabolic flux analysis has been instrumental in identifying rate-controlling steps within the MEP pathway.
| Parameter | Organism/Tissue | Condition | Value | Reference |
| Flux Control Coefficient (FCC) of DXS | Arabidopsis thaliana | Photosynthetically active leaves | 0.82 | [12] |
| DXP Concentration | Arabidopsis thaliana rosettes | 13CO2 labeling | ~0.15 nmol g-1 DW | [13] |
| MEcDP Concentration | Arabidopsis thaliana rosettes | 13CO2 labeling | ~0.6 nmol g-1 DW | [13] |
| DMADP Concentration | Arabidopsis thaliana rosettes | 13CO2 labeling | ~0.08 nmol g-1 DW | [13] |
The Flux Control Coefficient (FCC) indicates the degree of control an enzyme has on the overall flux of a pathway. A value approaching 1.0 signifies a primary rate-controlling step.
Regulation of the MEP Pathway
The flux through the MEP pathway is meticulously regulated at multiple levels to ensure a balanced supply of isoprenoid precursors, thereby preventing the accumulation of potentially toxic intermediates.[3] This regulation manifests at the transcriptional, post-translational, and metabolic levels.
Transcriptional Regulation
The primary points of transcriptional control within the MEP pathway are the genes that encode the initial two enzymes, DXS and DXR.[3][5]
-
DXS (1-deoxy-D-xylulose-5-phosphate synthase): This enzyme is widely recognized as catalyzing the principal rate-limiting step.[3][5][14] In many plants, DXS is encoded by a small gene family, with different isoforms displaying distinct expression patterns, which suggests they have unique physiological roles.[3][5] The expression of DXS genes is frequently upregulated in response to developmental signals and a variety of environmental stimuli, including light.[4][5]
-
DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase): While DXS serves as the primary control point, DXR also exerts a significant regulatory influence.[3][15] Overexpression of DXR in several plant species has been demonstrated to enhance the production of MEP-derived isoprenoids, such as essential oils and carotenoids.[3][15]
Post-Translational Regulation
Post-translational modifications provide a mechanism for rapid responses to metabolic fluctuations. The levels of DXS and DXR proteins are subject to post-transcriptional control.[3] For instance, under conditions of heat stress, a specific J-protein (J20) can target misfolded DXS to the Clp protease complex for degradation.[3] Additionally, the activity of the iron-sulfur cluster-containing enzymes IspG and IspH is dependent on the cellular redox state and the availability of iron and sulfur.[3]
Metabolic Regulation (Feedback Inhibition)
The MEP pathway is also regulated by feedback inhibition, where the end-products of the pathway inhibit the activity of an early enzyme. The final products, IPP and DMAPP, function as allosteric inhibitors of the first enzyme, DXS.[2] Studies have demonstrated that both IPP and DMAPP significantly inhibit DXS activity.[16] This inhibition is competitive with respect to the cofactor thiamine (B1217682) pyrophosphate (TPP).[17] Further research indicates that IPP and DMAPP bind to a site on DXS that is distinct from the active site, inducing a conformational change that leads to the dissociation of the active DXS dimer into inactive monomers.[16]
Crosstalk with the Mevalonate (B85504) (MVA) Pathway
In plants, which possess both the MEP and the cytosolic mevalonate (MVA) pathways for isoprenoid biosynthesis, there is evidence of crosstalk and the exchange of intermediates, such as IPP, between the two pathways.[18][19][20] This interplay allows for a coordinated regulation of isoprenoid production throughout the plant cell. Overexpression of key enzymes in one pathway can influence the metabolite levels and gene expression in the other, indicating a complex regulatory network that connects these two spatially distinct pathways.[18][21]
References
- 1. Methylerythritol phosphate pathway of isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Coordinated Upregulated Expression of Genes Involved in MEP, Chlorophyll, Carotenoid and Tocopherol Pathways, Mirrored the Corresponding Metabolite Contents in Rice Leaves during De-Etiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antibacterial target DXP synthase catalyzes the cleavage of d-xylulose 5-phosphate: a study of ketose phosphate binding and the ketol transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Synthase, the Gene Product of Open Reading Frame (ORF) 2816 and ORF 2895 in Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Isolation of the dxr gene of Zymomonas mobilis and characterization of the this compound reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metabolic Flux Analysis of Plastidic Isoprenoid Biosynthesis in Poplar Leaves Emitting and Nonemitting Isoprene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Expression and promoter analysis of MEP pathway enzyme-encoding genes in Pinus massoniana Lamb - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The organ-specific differential roles of rice DXS and DXR, the first two enzymes of the MEP pathway, in carotenoid metabolism in Oryza sativa leaves and seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MEP pathway products allosterically promote monomerization of deoxy-D-xylulose-5-phosphate synthase to feedback-regulate their supply - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Cloning and Characterization of DXS and DXR Genes in the Terpenoid Biosynthetic Pathway of Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Different Roles of the Mevalonate and Methylerythritol Phosphate Pathways in Cell Growth and Tanshinone Production of Salvia miltiorrhiza Hairy Roots | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
The Non-Mevanolate Pathway: A Technical Guide to its Discovery and Core Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
For decades, the mevalonate (B85504) (MVA) pathway was considered the sole route for the biosynthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors of all isoprenoids. However, pioneering work beginning in the late 1980s and culminating in the 1990s led to the discovery of a second, independent pathway: the non-mevalonate, or 2-C-methyl-D-erythritol 4-phosphate (MEP), pathway. This alternative route is essential in most bacteria, including many human pathogens, apicomplexan parasites, and in the plastids of plants, making it a prime target for the development of novel antibiotics, herbicides, and antimalarial drugs. This technical guide provides an in-depth overview of the discovery of the MEP pathway, detailing the key experiments, the enzymes and intermediates involved, and the experimental protocols that were instrumental in its elucidation.
A Paradigm Shift: The Discovery of a New Pathway
The discovery of the non-mevalonate pathway was not a single event but rather a culmination of meticulous research from several laboratories, most notably those of Michel Rohmer and Duilio Arigoni. The established dogma of the universal mevalonate pathway began to be questioned when isotope-labeling experiments in bacteria and plants yielded results inconsistent with the known MVA route.
Early Clues and Isotopic Evidence
The key to unraveling this new pathway lay in the use of stable isotope labeling, particularly with 13C-labeled glucose. When organisms utilizing the MEP pathway were fed 13C-glucose, the resulting isoprenoids showed a distinct labeling pattern that could not be explained by the cleavage of the C6 mevalonate precursor. Instead, the labeling patterns pointed towards precursors derived from glycolysis and the pentose (B10789219) phosphate (B84403) pathway.
Key Researchers and Their Contributions
-
Michel Rohmer's Group: Through extensive studies on the biosynthesis of hopanoids in bacteria, Rohmer's team provided the foundational evidence for a mevalonate-independent pathway. Their work demonstrated that the C5 units of isoprenoids were not derived from acetate (B1210297) via mevalonate but from a C3 and a C2 precursor, later identified as glyceraldehyde 3-phosphate and pyruvate (B1213749).
-
Duilio Arigoni's Group: Arigoni's laboratory made crucial contributions to the stereochemical aspects of the pathway and the identification of key intermediates. Their elegant isotopic labeling experiments were instrumental in elucidating the intricate rearrangement reactions that characterize the MEP pathway.
The Non-Mevalonate (MEP) Pathway: A Step-by-Step Guide
The non-mevalonate pathway consists of seven enzymatic steps, converting pyruvate and glyceraldehyde 3-phosphate into IPP and DMAPP.
Caption: The Non-Mevalonate (MEP) Pathway for Isoprenoid Biosynthesis.
Quantitative Data
A thorough understanding of the non-mevalonate pathway requires quantitative data on enzyme kinetics and metabolite concentrations. This information is crucial for metabolic engineering efforts and for the development of effective enzyme inhibitors.
Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters for the enzymes of the MEP pathway from various organisms.
| Enzyme | Gene | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Reference(s) |
| DXP synthase | dxs | Escherichia coli | Pyruvate | 48.7 ± 8.0 | 2.56 ± 0.11 | |
| D-Glyceraldehyde 3-phosphate | 23.5 ± 1.7 | |||||
| Rhodobacter capsulatus | Pyruvate | 440 ± 50 | 1.9 ± 0.1 | |||
| D-Glyceraldehyde 3-phosphate | 68 ± 1 | |||||
| DXP reductoisomerase | dxr/ispC | Escherichia coli | DXP | 9.8 | - | |
| NADPH | - | - | ||||
| MCT | ispD | Mycobacterium tuberculosis | 2-C-methyl-D-erythritol 4-phosphate | 81.33 | - | |
| CTP | 40.07 | - | ||||
| CMK | ispE | Arabidopsis thaliana | 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol | - | - | |
| MCS | ispF | Arabidopsis thaliana | 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | - | - | |
| HDS | ispG | Escherichia coli | 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate | 700 | >0.001 | |
| HDR | ispH | Escherichia coli | (E)-4-Hydroxy-3-methylbut-2-enyl 1-diphosphate | - | - |
Intracellular Metabolite Concentrations
The concentrations of the MEP pathway intermediates provide insights into the metabolic flux and potential regulatory points within the pathway. The following table presents data from E. coli.
| Metabolite | Concentration (µM) in E. coli | Reference(s) |
| DXP | 10 - 100 | |
| MEP | 5 - 50 | |
| CDP-ME | Not detected | |
| CDP-MEP | Not quantified | |
| MEcPP | 100 - 1000 | |
| HMBPP | Not detected | |
| IPP | 10 - 50 | |
| DMAPP | 5 - 25 |
Key Experimental Protocols
The elucidation of the non-mevalonate pathway relied on a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the core experimental protocols.
13C-Labeling and Metabolic Flux Analysis
This is a powerful technique to trace the flow of carbon atoms through a metabolic pathway.
Caption: Workflow for a 13C-Labeling Experiment.
Protocol Overview:
-
Cell Culture: Grow the organism of interest in a defined medium where the primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart.
-
Metabolite Extraction: Harvest the cells at a specific growth phase, rapidly quench metabolic activity to prevent further enzymatic reactions, and extract the intracellular metabolites.
-
Analytical Detection: Analyze the extracted metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation and distribution of 13C atoms.
-
Data Analysis: The resulting mass isotopomer distributions are then used to deduce the metabolic pathways and quantify the flux through different routes.
Enzyme Assays
Determining the activity of each enzyme in the pathway is essential for its characterization and for screening potential inhibitors.
4.2.1. DXP Synthase (DXS) Assay
Caption: Workflow for a DXP Synthase (DXS) Enzyme Assay.
Protocol Overview:
-
Reaction Mixture: Prepare a reaction mixture containing the purified DXS enzyme, its substrates (pyruvate and glyceraldehyde 3-phosphate), the cofactor thiamine pyrophosphate (TPP), and a suitable buffer.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
Reaction Termination: Stop the reaction after a specific time.
-
Product Detection: The formation of DXP can be quantified directly using LC-MS/MS or indirectly through a coupled enzyme assay where the product of a subsequent reaction is monitored spectrophotometrically.
4.2.2. Assays for Other MEP Pathway Enzymes
Similar principles apply to the assays for the other enzymes in the pathway, with specific substrates, cofactors, and detection methods for each step. For example, the DXR assay monitors the consumption of NADPH spectrophotometrically. Assays for IspG and IspH are more complex as they involve iron-sulfur cluster proteins and require anaerobic conditions.
Recombinant Protein Expression and Purification
To perform detailed biochemical and structural studies, large quantities of pure enzymes are required. This is typically achieved through recombinant expression in a host organism like E. coli.
Protocol Overview:
-
Gene Cloning: The gene encoding the target enzyme is cloned into an expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain, and protein expression is induced.
-
Cell Lysis and Purification: The cells are harvested and lysed, and the target protein is purified from the cell extract using affinity chromatography, followed by other chromatographic steps like ion exchange and size exclusion chromatography to achieve high purity.
Conclusion and Future Directions
The discovery of the non-mevalonate pathway has fundamentally changed our understanding of isoprenoid biosynthesis and has opened up new avenues for the development of targeted therapeutics and herbicides. The absence of this pathway in humans makes its enzymes highly attractive targets. Future research will likely focus on:
-
Structural Biology: Obtaining high-resolution structures of all the enzymes in the pathway from various organisms will aid in the rational design of potent and specific inhibitors.
-
Regulatory Mechanisms: A deeper understanding of how the MEP pathway is regulated at the genetic and metabolic levels will be crucial for optimizing the production of valuable isoprenoids through metabolic engineering.
-
Drug Discovery: Continued efforts in high-throughput screening and structure-based drug design are needed to identify and develop new clinical candidates targeting the MEP pathway enzymes.
This technical guide provides a solid foundation for researchers and professionals entering this exciting and impactful field of study. The methodologies and data presented here are essential tools for further unraveling the complexities of the non-mevalonate pathway and harnessing its potential for scientific and therapeutic advancements.
1-Deoxy-D-xylulose 5-Phosphate in Plastid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, is a critical metabolic route housed within the plastids of plants, numerous eubacteria, and apicomplexan parasites. It is responsible for the synthesis of the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon building blocks are fundamental for the production of a vast array of essential biomolecules, including photosynthetic pigments (carotenoids and the phytol (B49457) tail of chlorophylls), plant hormones (gibberellins, abscisic acid, and strigolactones), and the side chains of plastoquinone (B1678516) and phylloquinone. The absence of this pathway in humans and other animals makes its constituent enzymes attractive targets for the development of novel herbicides and antimicrobial agents. This technical guide provides an in-depth exploration of the DXP pathway in plastid metabolism, focusing on its core enzymatic steps, regulatory mechanisms, and the experimental methodologies used for its investigation. Quantitative data are summarized for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of this vital metabolic network.
The this compound (DXP) Pathway: An Overview
In plants, isoprenoid biosynthesis is compartmentalized between the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial DXP/MEP pathway.[1][2] While the MVA pathway is primarily responsible for producing precursors for sterols, sesquiterpenes, and ubiquinone, the DXP pathway supplies the building blocks for monoterpenes, diterpenes, and tetraterpenes.[3][4] The DXP pathway commences with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate, both products of glycolysis, and proceeds through a series of seven enzymatic reactions to yield IPP and DMAPP.[5][6]
The overall stoichiometry of the DXP pathway is: D-glyceraldehyde 3-phosphate + Pyruvate + 2 NADPH + 2 H+ + ATP → Isopentenyl diphosphate + CO2 + 2 NADP+ + AMP + PPi + H2O
Enzymatic Steps of the DXP Pathway
The conversion of central metabolites into IPP and DMAPP is a highly orchestrated process, with each step catalyzed by a specific enzyme.
-
This compound synthase (DXS): This thiamine (B1217682) diphosphate (TPP)-dependent enzyme catalyzes the first and often rate-limiting step of the pathway: the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form this compound (DXP).[6][7][8]
-
This compound reductoisomerase (DXR): DXR mediates a two-step reaction involving an intramolecular rearrangement and an NADPH-dependent reduction of DXP to generate 2-C-methyl-D-erythritol 4-phosphate (MEP).[9][10] This is the first committed step of the MEP pathway.
-
2-C-Methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT/IspD): MEP is subsequently converted to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) in a CTP-dependent reaction.
-
4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK/IspE): The 2-hydroxy group of CDP-ME is phosphorylated by ATP to yield 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP).
-
2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol synthase (MDS/IspF): CDP-MEP is then cyclized to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) with the concomitant release of CMP.
-
4-Hydroxy-3-methylbut-2-enyl diphosphate synthase (HDS/IspG): The ring of MEcPP is opened and reduced by this iron-sulfur cluster-containing enzyme to form (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP).
-
4-Hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR/IspH): The final step of the pathway is also catalyzed by an iron-sulfur cluster enzyme, which reduces HMBPP to a mixture of IPP and DMAPP.[6]
Quantitative Analysis of DXP Pathway Enzymes and Intermediates
Understanding the metabolic flux through the DXP pathway requires quantitative data on enzyme kinetics and the in vivo concentrations of its intermediates.
Enzyme Kinetic Parameters
The kinetic properties of DXS and DXR, the initial enzymes of the pathway, have been characterized in various organisms. These parameters are crucial for modeling metabolic flux and identifying potential regulatory bottlenecks.
| Enzyme | Organism | Substrate | K_m (µM) | V_max (µmol/min/mg) | Reference(s) |
| DXS | Populus trichocarpa | Pyruvate | 87.8 ± 3.2 | - | [11] |
| DXS | Populus trichocarpa | Pyruvate | 119.2 ± 14.2 | - | [11] |
| DXR | Escherichia coli | DXP | 250 | - | [12] |
| DXR | Zymomonas mobilis | DXP | 300 | 19.5 | [13] |
| DXR | Zymomonas mobilis | NADPH | 5 | 19.5 | [13] |
Note: Kinetic parameters can vary significantly depending on the assay conditions (pH, temperature, cofactor concentrations).
In Vivo Concentrations of DXP Pathway Intermediates
The quantification of the phosphorylated and often low-abundance intermediates of the DXP pathway is technically challenging. However, advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled their measurement in various biological systems.
Specific concentrations of DXP pathway intermediates are highly dependent on the organism, tissue type, developmental stage, and environmental conditions. For detailed quantitative data, it is recommended to consult specialized metabolomics studies.
Regulation of DXP Metabolism in Plastids
The flux through the DXP pathway is tightly regulated to meet the cellular demand for isoprenoids while preventing the accumulation of potentially toxic intermediates. This regulation occurs at multiple levels, including transcriptional control, post-translational modifications, and metabolic feedback.
Transcriptional Regulation by Light and Developmental Cues
Light is a primary environmental signal that regulates the expression of DXP pathway genes. During photomorphogenesis (de-etiolation), there is a coordinated upregulation of nearly all genes encoding the DXP pathway enzymes.[5][6][14] This response is logical, as it ensures a sufficient supply of precursors for the synthesis of chlorophylls (B1240455) and carotenoids, which are essential for photosynthesis.
Key transcription factors involved in the light-mediated regulation of DXS and DXR include:
-
HY5 (ELONGATED HYPOCOTYL 5): A bZIP transcription factor that acts as a positive regulator of DXS and DXR expression in response to light.[2][15]
-
PIFs (PHYTOCHROME INTERACTING FACTORS): A family of bHLH transcription factors that act as repressors of photomorphogenesis in the dark. Upon light exposure, phytochromes trigger the degradation of PIFs, leading to the derepression of light-induced genes, including those of the DXP pathway.[2]
Retrograde Signaling and Stress Responses
Plastids can communicate their developmental and metabolic status to the nucleus through retrograde signaling pathways. This communication is crucial for coordinating cellular responses to environmental stress. Abiotic stressors such as drought, salinity, and extreme temperatures can impact plastid function, leading to changes in the levels of specific metabolites that act as signaling molecules.[16][17][18][19]
One key retrograde signaling molecule originating from the DXP pathway is 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) . Under stress conditions, MEcPP can accumulate and trigger the expression of nuclear stress-response genes.[20] This suggests that the DXP pathway not only produces isoprenoid precursors but also functions as a sensor of environmental perturbations.
Metabolic Regulation and Crosstalk
The activity of the DXP pathway is also regulated by the levels of its own intermediates and end-products. Feedback inhibition of DXS by IPP and DMAPP has been demonstrated, providing a mechanism for fine-tuning the metabolic flux in response to demand.[11]
Furthermore, there is evidence of metabolic crosstalk between the plastidial DXP pathway and the cytosolic MVA pathway. Although spatially separated, the exchange of IPP between these two compartments can occur, allowing for a coordinated regulation of isoprenoid biosynthesis throughout the cell.[21]
The DXP Pathway as a Target for Drug and Herbicide Development
The essentiality of the DXP pathway in many pathogenic bacteria (e.g., Mycobacterium tuberculosis, Plasmodium falciparum) and its absence in humans make it an ideal target for the development of novel anti-infective agents.[1][3][22][23][24] Similarly, its presence in plants but not in animals makes it a target for the development of herbicides with low toxicity to mammals.[23]
Key enzymatic targets for inhibitor development include:
-
DXS: The herbicide clomazone (or its active form, 5-ketoclomazone) is a known inhibitor of DXS.[25]
-
DXR: The antibiotic fosmidomycin is a potent and specific inhibitor of DXR and has shown antimalarial and antibacterial activity.[9][26][27][28]
The development of new inhibitors targeting these and other enzymes of the DXP pathway is an active area of research, with ongoing efforts in structure-based drug design and the synthesis of novel inhibitory compounds.[25][26][27]
Experimental Protocols
Quantification of DXP Pathway Intermediates by LC-MS/MS
This method allows for the sensitive and accurate measurement of DXP pathway intermediates in biological samples.[29][30][31][32]
-
Metabolite Extraction:
-
Flash-freeze biological material in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a pre-chilled extraction buffer (e.g., a mixture of acetonitrile, methanol, and water).
-
Include stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Centrifuge the homogenate at a high speed and low temperature to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Separate the polar, phosphorylated intermediates using a suitable liquid chromatography method, such as hydrophilic interaction liquid chromatography (HILIC).
-
Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity.
-
Develop a standard curve for each analyte using authentic standards to allow for absolute quantification.
-
Metabolic Flux Analysis using ¹³C-Labeling
This technique is used to determine the in vivo activity of metabolic pathways by tracing the flow of stable isotopes from a labeled precursor through the network.[33][34][35][36][37]
-
Labeling Experiment:
-
Grow plants or cell cultures in the presence of a ¹³C-labeled substrate, such as [¹³C]glucose.
-
Allow the system to reach a metabolic and isotopic steady state.
-
Harvest the biological material and quench metabolism.
-
-
Analysis of ¹³C-Enrichment:
-
Extract metabolites of interest (e.g., proteinogenic amino acids, which are derived from central metabolic intermediates).
-
Analyze the mass isotopomer distribution of the metabolites using mass spectrometry (GC-MS or LC-MS).
-
-
Flux Calculation:
-
Use the measured ¹³C-labeling patterns and a stoichiometric model of the metabolic network to computationally estimate the intracellular metabolic fluxes.
-
Virus-Induced Gene Silencing (VIGS) for Functional Genomics
VIGS is a reverse genetics tool used to transiently downregulate the expression of a target gene in plants, allowing for the study of its function.[38][39][40][41][42]
-
Vector Construction:
-
Clone a fragment of the target gene (e.g., DXS or DXR) into a VIGS vector (e.g., based on Tobacco Rattle Virus, TRV).
-
-
Agroinfiltration:
-
Introduce the VIGS construct into Agrobacterium tumefaciens.
-
Infiltrate the Agrobacterium suspension into the leaves of a host plant, typically Nicotiana benthamiana.
-
-
Phenotypic Analysis:
-
The virus will spread systemically, and in newly emerging tissues, the plant's RNA interference machinery will be triggered to degrade the target gene's mRNA.
-
Observe and analyze the resulting phenotype (e.g., changes in pigmentation, growth, or metabolite levels) to infer the function of the silenced gene.
-
Conclusion and Future Perspectives
The this compound pathway is a cornerstone of plastid metabolism, essential for plant growth, development, and adaptation to the environment. Its intricate regulation at multiple levels highlights its importance in maintaining metabolic homeostasis. The unique presence of this pathway in plants and many pathogenic microorganisms, but not in animals, firmly establishes it as a high-value target for the development of next-generation herbicides and antimicrobial drugs. Future research will likely focus on further dissecting the complex regulatory networks that control DXP metabolism, including the interplay with other metabolic pathways and the role of novel signaling molecules. Advances in systems biology and metabolic engineering will undoubtedly pave the way for the rational design of strategies to manipulate this pathway for improved crop yields, enhanced production of valuable isoprenoids, and the development of novel therapeutic agents.
References
- 1. Methylerythritol Phosphate Pathway-Specific Natural Products as Antibacterials | National Agricultural Library [nal.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the Methyl Erythritol Phosphate (MEP) Pathway for Novel Antimalarial, Antibacterial and Herbicidal Drug Discovery: Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase (DXR) Enzyme - ProQuest [proquest.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound Synthase Catalyzes a Novel Random Sequential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Mechanism and inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DXP reductoisomerase - Wikipedia [en.wikipedia.org]
- 11. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. uniprot.org [uniprot.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Plastids in a Pinch: Coordinating Stress and Developmental Responses Through Retrograde Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Plant chloroplast stress response: insights from mass spectrometry metabolites analysis [frontiersin.org]
- 18. Specialized Plastids Trigger Tissue-Specific Signaling for Systemic Stress Response in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Specialized Plastids Trigger Tissue-Specific Signaling for Systemic Stress Response in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Retrograde signaling by the plastidial metabolite MEcPP regulates expression of nuclear stress-response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. mdpi.com [mdpi.com]
- 23. The MEP pathway: a new target for the development of herbicides, antibiotics and antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. research.rug.nl [research.rug.nl]
- 25. DXS as a target for structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Novel Inhibitors of 1-deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR) | National Agricultural Library [nal.usda.gov]
- 27. Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase by Lipophilic Phosphonates: SAR, QSAR and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Quantifying the Metabolites of the Methylerythritol 4-Phosphate (MEP) Pathway in Plants and Bacteria by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Metabolite Profiling of Plastidial Deoxyxylulose-5-Phosphate Pathway Intermediates by Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Metabolic flux ratio analysis by parallel 13C labeling of isoprenoid biosynthesis in Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Parallel labeling experiments for pathway elucidation and 13C metabolic flux analysis [ouci.dntb.gov.ua]
- 35. researchgate.net [researchgate.net]
- 36. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 37. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 38. m.youtube.com [m.youtube.com]
- 39. Virus-Induced Gene Silencing in Nicotiana benthamiana and Other Plant Species | Springer Nature Experiments [experiments.springernature.com]
- 40. researchgate.net [researchgate.net]
- 41. Virus-induced gene silencing in nicotiana benthamiana and other plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. m.youtube.com [m.youtube.com]
The Evolutionary Significance of the 2-C-methyl-D-erythritol 4-phosphate (MEP/DOXP) Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenoids, a vast and diverse class of natural products essential for cellular function across all domains of life, are synthesized through two distinct routes: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP), also known as the 1-deoxy-D-xylulose 5-phosphate (DOXP), pathway.[1][2][3][4] This technical guide delves into the evolutionary significance of the DOXP pathway, a critical metabolic route in most eubacteria, algae, and plant chloroplasts.[5][6] Its absence in humans and presence in numerous pathogens, including the malaria parasite Plasmodium falciparum, makes it a compelling target for novel antimicrobial drug development.[7][8][9][10] This document provides an in-depth analysis of the pathway's evolutionary origins, its key enzymatic steps, and its crucial role in various organisms. We also present detailed experimental methodologies for studying this pathway and summarize key quantitative data to facilitate comparative analysis.
Introduction: Two Paths to Isoprenoid Precursors
Isoprenoids are fundamental for life, serving as precursors for a multitude of molecules including hormones, cholesterol, carotenoids, and the side chains of chlorophyll.[3][11] The biosynthesis of all isoprenoids begins with the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[3][4] Two independent evolutionary pathways have emerged to produce these vital precursors:
-
The Mevalonate (MVA) Pathway: This pathway is the primary source of IPP and DMAPP in archaea, fungi, animals, and the cytosol of plants.[2][12][13][14]
-
The DOXP/MEP Pathway: This more recently discovered pathway is operational in most bacteria, cyanobacteria, green algae, and the plastids of higher plants.[7][15] It is also found in apicomplexan parasites, such as the causative agent of malaria, Plasmodium falciparum.[5][7]
The distinct distribution of these two pathways across the tree of life highlights a significant evolutionary divergence and presents a unique opportunity for targeted therapeutic intervention.
Evolutionary Origins and Distribution of the DOXP Pathway
The evolutionary history of the DOXP pathway is complex, shaped by endosymbiosis and horizontal gene transfer (HGT).[2][16] Phylogenetic analyses suggest that the DOXP pathway is of eubacterial origin.[1][4] In photosynthetic eukaryotes, the genes encoding the DOXP pathway enzymes were acquired from the cyanobacterial ancestor of plastids.[2][17]
However, the evolutionary narrative is not a simple case of direct inheritance. Studies have revealed a polyphyletic origin for the MEP pathway genes in plastid-bearing eukaryotes, with contributions from not only cyanobacteria but also Chlamydiae and alpha-proteobacteria.[15][16] This suggests that lateral gene transfer between different eubacterial lineages played a significant role in shaping the pathway's evolution after the initial endosymbiotic event.[2][4]
The presence of the DOXP pathway in apicomplexan parasites is a consequence of secondary endosymbiosis, where a eukaryotic ancestor engulfed a red alga.[17] These parasites have since lost their photosynthetic capabilities but retained the plastid-like organelle, the apicoplast, where the essential DOXP pathway operates.[18][19] The loss of the MVA pathway in these organisms makes them entirely dependent on the DOXP pathway for isoprenoid biosynthesis, rendering it an ideal drug target.[5][20]
Logical Relationship of DOXP Pathway Evolution in Eukaryotes
Caption: Evolutionary origin of the DOXP pathway in plastid-bearing eukaryotes.
The DOXP Pathway: A Step-by-Step Guide
The DOXP pathway consists of seven enzymatic reactions to convert pyruvate (B1213749) and glyceraldehyde 3-phosphate into IPP and DMAPP.[21][22]
Signaling Pathway of DOXP/MEP
References
- 1. pnas.org [pnas.org]
- 2. Isoprenoid biosynthesis: the evolution of two ancient and distinct pathways across genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MEP/DOXP Pathway → Area → Sustainability [lifestyle.sustainability-directory.com]
- 7. Isoprenoid precursor biosynthesis offers potential targets for drug discovery against diseases caused by apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Isoprenoid biosynthesis: The evolution of two ancient and distinct pathways across genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. jkip.kit.edu [jkip.kit.edu]
- 15. researchgate.net [researchgate.net]
- 16. The eukaryotic MEP-pathway genes are evolutionarily conserved and originated from Chlaymidia and cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Isoprenoid Biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical Rescue of Malaria Parasites Lacking an Apicoplast Defines Organelle Function in Blood-Stage Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Non-mevalonate pathway [a.osmarks.net]
An In-depth Technical Guide on the Cellular Localization of 1-Deoxy-D-xylulose 5-phosphate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cellular localization of 1-Deoxy-D-xylulose 5-phosphate (DXP) synthesis, the initial and rate-limiting step of the methylerythritol 4-phosphate (MEP) pathway. Understanding the precise location of this crucial metabolic process is vital for research in plant biology, microbiology, and the development of targeted therapeutic agents.
Introduction: The Significance of DXP Synthesis and the MEP Pathway
This compound (DXP) is a critical precursor for the biosynthesis of isoprenoids, a large and diverse class of natural products essential for life. In many organisms, DXP is synthesized via the MEP pathway, which is distinct from the classical mevalonate (B85504) (MVA) pathway found in animals, fungi, and the cytosol of plants. The enzyme responsible for DXP synthesis is 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which catalyzes the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate.
The MEP pathway is responsible for the synthesis of essential isoprenoids, including carotenoids, chlorophylls, and hormones like gibberellins (B7789140) and abscisic acid in plants, and is vital for the survival of many pathogenic bacteria.[1][2] The absence of the MEP pathway in humans makes its enzymes, particularly DXS, attractive targets for the development of novel herbicides and antibiotics.[3][4][5]
Cellular Localization of DXP Synthesis
The synthesis of DXP is compartmentalized differently across the domains of life, a crucial factor for both biological function and therapeutic targeting.
In Eukaryotes (Plants and Algae)
In photosynthetic eukaryotes such as plants and algae, the synthesis of DXP, and indeed the entire MEP pathway, is localized within plastids .[2][6][7] All enzymes of the MEP pathway are encoded by nuclear genes and are subsequently imported into the plastids.[2][6]
Sub-plastidial Localization:
While proteomic studies have predominantly identified MEP pathway enzymes, including DXS, in the soluble stroma of chloroplasts, further investigations have revealed a more complex sub-plastidial distribution.[6][8] Immunoblot analysis of chloroplast subfractions has shown that a portion of DXS can also be associated with non-stromal fractions, including insoluble aggregates and membranes .[8]
Studies utilizing Green Fluorescent Protein (GFP) fusions have shown that overexpressed DXS-GFP can form a spotted distribution within chloroplasts, suggesting the formation of protein aggregates.[7][8] There is also evidence for the association of DXS with the thylakoid and envelope membranes of the chloroplast.[1]
In Prokaryotes (Bacteria)
The majority of bacteria utilize the MEP pathway for isoprenoid biosynthesis, making DXP synthesis an essential intracellular process.[5] In prokaryotic cells, which lack plastids and other membrane-bound organelles, the enzymes of the MEP pathway, including DXS, are located in the cytosol .[9] While generally considered soluble cytosolic enzymes, the potential for transient interactions with the inner cell membrane or the formation of multi-enzyme complexes ("metabolons") to enhance pathway efficiency is an area of ongoing research.
Quantitative Data on Subcellular Distribution
Precise quantitative data on the sub-plastidial distribution of DXS is challenging to obtain and can vary with developmental stage and environmental conditions. However, semi-quantitative analysis through subcellular fractionation followed by immunoblotting provides valuable insights into the relative abundance of the enzyme in different compartments.
Table 1: Semi-Quantitative Distribution of DXP Synthase (DXS) in Plant Chloroplast Subfractions
| Sub-plastidial Fraction | Relative Abundance of DXS | Marker Protein(s) for Fraction Purity |
| Stroma (Soluble) | High | RuBisCO large subunit (RbcL), Ketol-acid reductoisomerase (KARI)[8][10] |
| Insoluble/Membrane Fraction | Low to Moderate | Tic40 (Envelope), PsbA (Thylakoid), Light-harvesting complex proteins (LHCP)[1][8] |
| Chloroplast Envelope | Detected | Tic40, Phosphate/triose-phosphate translocator (TPT)[1][8][10] |
| Thylakoid Membranes | Detected | PsbA, Light-harvesting complex proteins (LHCP)[1][8][10] |
Note: The distribution is based on semi-quantitative immunoblot analyses from published studies. The "Low to Moderate" designation reflects that while the majority of DXS is stromal, a significant and detectable portion is associated with membranes and insoluble fractions.
Experimental Protocols for Determining Cellular Localization
Several key experimental techniques are employed to elucidate the cellular and subcellular localization of DXP synthesis.
Method 1: Fluorescent Protein Tagging and Confocal Microscopy
This method involves fusing a fluorescent reporter protein, such as GFP, to DXS and observing its localization in living cells using confocal microscopy. Transient expression in Nicotiana benthamiana is a widely used and rapid technique.[11][12]
Detailed Protocol for Transient Expression of DXS-GFP in Nicotiana benthamiana
-
Vector Construction:
-
The coding sequence of DXS is amplified by PCR and cloned into a plant expression vector, such as a pSITE vector, to create an in-frame fusion with the GFP coding sequence.[13][14][15] The expression is typically driven by a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter.
-
-
Transformation of Agrobacterium tumefaciens:
-
The resulting DXS-GFP construct is transformed into a suitable strain of Agrobacterium tumefaciens (e.g., GV3101) by electroporation or heat shock.
-
-
Agroinfiltration:
-
A single colony of transformed Agrobacterium is grown overnight in liquid YEB medium with appropriate antibiotics.[11]
-
The bacterial culture is pelleted by centrifugation and resuspended in infiltration medium (10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of 0.5-1.0.[11]
-
To suppress gene silencing, the culture is often co-infiltrated with an equal volume of an Agrobacterium strain expressing the p19 silencing suppressor.[11]
-
The bacterial suspension is infiltrated into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a syringe without a needle.
-
-
Confocal Microscopy:
-
After 2-4 days of incubation, small sections of the infiltrated leaf are excised and mounted on a microscope slide in water.
-
The subcellular localization of the DXS-GFP fusion protein is visualized using a confocal laser scanning microscope.
-
GFP is typically excited at 488 nm and its emission is detected between 500 and 530 nm. Chlorophyll autofluorescence (to mark chloroplasts) is excited at 488 nm or 561 nm and its emission is detected above 650 nm.
-
Method 2: Subcellular Fractionation and Immunoblotting
This biochemical approach involves physically separating cellular compartments and then detecting the protein of interest in these fractions using specific antibodies.
Detailed Protocol for Chloroplast Sub-fractionation and DXS Immunodetection
-
Isolation of Intact Chloroplasts from Arabidopsis thaliana:
-
Harvest approximately 50 g of Arabidopsis leaves and homogenize in ice-cold grinding buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH, pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.05% BSA).[8][16]
-
Filter the homogenate through layers of Miracloth and centrifuge at low speed (e.g., 1,500 x g for 10 min) to pellet intact chloroplasts.[17]
-
Resuspend the crude chloroplast pellet and purify by centrifugation through a Percoll gradient (e.g., a 40%/85% step gradient).[8][16] Intact chloroplasts will band at the interface.
-
-
Sub-fractionation of Chloroplasts:
-
Lyse the purified intact chloroplasts by resuspending them in a hypotonic buffer (e.g., 10 mM HEPES-KOH, pH 7.6, 5 mM MgCl₂).[8]
-
Separate the soluble stromal fraction from the membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour). The supernatant is the stromal fraction.[1]
-
To separate envelope and thylakoid membranes, resuspend the membrane pellet and layer it on top of a discontinuous sucrose (B13894) gradient (e.g., with steps of 1.0 M, 0.6 M, and 0.3 M sucrose).[8][16]
-
Ultracentrifuge the gradient (e.g., 70,000 x g for 1 hour). The envelope membranes will be at the 0.6 M/1.0 M sucrose interface, and the thylakoids will form a pellet at the bottom.[8][16]
-
-
Immunoblot Analysis:
-
Determine the protein concentration of each fraction using a Bradford or BCA assay.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific to DXS.
-
Also, probe for marker proteins to assess the purity of the fractions (e.g., RbcL for stroma, Tic40 for the inner envelope, and PsbA for thylakoids).[1]
-
Detect the primary antibodies using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
-
Quantify the band intensities to determine the relative abundance of DXS in each fraction.
-
Method 3: Immunolocalization
This technique uses antibodies to visualize the location of a protein within fixed and permeabilized cells or tissues.
Detailed Protocol for Whole-Mount Immunolocalization in Plant Leaves
-
Fixation:
-
Cell Wall Digestion:
-
Wash the fixed tissue with PBS and incubate in a cell wall-digesting enzyme solution (e.g., 1% cellulase, 0.1% pectolyase in PBS) for 30-60 minutes.[7]
-
-
Permeabilization:
-
Wash the tissue and permeabilize the membranes by incubating in a solution of 1% Triton X-100 in PBS for 1 hour.[7]
-
-
Blocking:
-
Block non-specific antibody binding by incubating the tissue in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.[7]
-
-
Antibody Incubation:
-
Incubate the tissue with a primary antibody against DXS diluted in blocking buffer overnight at 4°C.
-
Wash the tissue extensively with PBS containing 0.1% Tween-20.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 2-3 hours at room temperature in the dark.
-
-
Mounting and Microscopy:
-
Wash the tissue again, mount on a slide with an anti-fade mounting medium, and visualize using a confocal microscope.
-
Visualizations
The MEP Pathway and the Role of DXP Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. The eukaryotic MEP-pathway genes are evolutionarily conserved and originated from Chlaymidia and cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. mdpi.com [mdpi.com]
- 5. The MEP pathway: Promising drug targets in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Suborganellar Fractionation of Arabidopsis Chloroplasts | Springer Nature Experiments [experiments.springernature.com]
- 7. Protocol: an improved and universal procedure for whole-mount immunolocalization in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Chloroplast Sub-compartments from Arabidopsis for the Analysis of Protein Localization by Immunoblotting or Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Preparation of Chloroplast Sub-compartments from Arabidopsis for the Analysis of Protein Localization by Immunoblotting or Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bsw3.naist.jp [bsw3.naist.jp]
- 12. Determining the Subcellular Localization of Fluorescently Tagged Proteins Using Protoplasts Extracted from Transiently Transformed Nicotiana benthamiana Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PSITE vectors for stable integration or transient expression of autofluorescent protein fusions in plants: probing Nicotiana benthamiana-virus interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] PSITE vectors for stable integration or transient expression of autofluorescent protein fusions in plants: probing Nicotiana benthamiana-virus interactions. | Semantic Scholar [semanticscholar.org]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 16. researchgate.net [researchgate.net]
- 17. Isolation and Preparation of Chloroplasts from Arabidopsis thaliana Plants | Springer Nature Experiments [experiments.springernature.com]
- 18. Immunolocalization of proteins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Role of 1-Deoxy-D-xylulose 5-phosphate in the DXP-Dependent Vitamin B6 Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin B6, in its biologically active form pyridoxal (B1214274) 5'-phosphate (PLP), is an essential cofactor for a vast array of enzymatic reactions crucial for cellular metabolism. While most eukaryotes rely on dietary intake, many bacteria, fungi, and plants possess de novo biosynthesis pathways for this vital vitamin. One such pathway, the 1-deoxy-D-xylulose 5-phosphate (DXP)-dependent pathway, is prominently found in a subset of proteobacteria, including the model organism Escherichia coli. This technical guide provides an in-depth exploration of the DXP-dependent vitamin B6 biosynthesis, with a particular focus on the pivotal role of DXP and the key enzymes that catalyze its conversion to the vitamin B6 precursor, pyridoxine (B80251) 5'-phosphate (PNP). This document details the enzymatic reactions, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the biochemical and experimental workflows to support researchers in this field.
Introduction to Vitamin B6 Biosynthesis
Vitamin B6 is a collective term for a group of six interconvertible compounds: pyridoxal, pyridoxine, pyridoxamine, and their respective 5'-phosphorylated forms.[1] The active coenzyme, PLP, is indispensable for numerous metabolic processes, primarily in amino acid metabolism.[2] Two distinct de novo biosynthesis pathways for vitamin B6 have been elucidated: the DXP-dependent and the DXP-independent pathways.[3] The DXP-dependent pathway, the focus of this guide, utilizes this compound (DXP) and 4-phosphohydroxy-L-threonine (4-PHT) as precursors.[4] This pathway is characterized by the concerted action of the enzymes PdxA and PdxJ.[3] In contrast, the DXP-independent pathway, found in a wider range of organisms including other bacteria, archaea, fungi, and plants, synthesizes PLP from ribose 5-phosphate, glyceraldehyde 3-phosphate, and glutamine, catalyzed by the PLP synthase complex (PdxS and PdxT).[5][6]
The DXP-Dependent Vitamin B6 Biosynthesis Pathway
The DXP-dependent pathway for vitamin B6 biosynthesis involves a series of enzymatic steps that converge to form the pyridine (B92270) ring of the vitamin. The pathway can be broadly divided into two branches that synthesize the precursors DXP and 4-PHT, which then condense to form pyridoxine 5'-phosphate (PNP).[7]
Synthesis of this compound (DXP)
DXP is a crucial intermediate in the biosynthesis of not only vitamin B6 but also isoprenoids (via the non-mevalonate pathway) and thiamine.[8] It is synthesized from the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (G3P), a reaction catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) .[7]
Synthesis of 4-Phosphohydroxy-L-threonine (4-PHT)
The synthesis of the second precursor, 4-PHT, begins with erythrose 4-phosphate (E4P), an intermediate of the pentose (B10789219) phosphate (B84403) pathway. A series of enzymatic reactions involving Erythrose-4-phosphate dehydrogenase (Epd) , 4-phosphoerythronate dehydrogenase (PdxB) , and phosphoserine aminotransferase (SerC) convert E4P to 4-PHT.[5]
The Core Condensation Reaction: Role of PdxA and PdxJ
The final and defining steps of the DXP-dependent pathway are catalyzed by 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA) and pyridoxine 5'-phosphate synthase (PdxJ) .
-
PdxA , an NAD(P)+-dependent dehydrogenase, catalyzes the oxidation of 4-PHT to 2-amino-3-oxo-4-phosphohydroxybutyric acid. This intermediate is highly unstable and spontaneously decarboxylates to form 3-amino-1-hydroxyacetone-1-phosphate (AHAP).[4][5]
-
PdxJ then catalyzes the complex condensation and ring closure reaction between AHAP and DXP to form pyridoxine 5'-phosphate (PNP), inorganic phosphate, and water.[9]
Finally, pyridoxine/pyridoxamine 5'-phosphate oxidase (PdxH) oxidizes PNP to the active cofactor, pyridoxal 5'-phosphate (PLP).[7]
Quantitative Data
The direct kinetic analysis of PdxA and PdxJ has been challenging due to the instability of the AHAP intermediate produced by PdxA.[10] Consequently, coupled assays are often employed to determine the kinetic parameters of PdxJ. Below is a summary of available quantitative data for key enzymes in and related to the DXP-dependent vitamin B6 synthesis pathway.
| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |
| PdxJ | E. coli | DXP | 26.9 | 0.07 | 2.6 x 103 | Determined indirectly via a coupled assay with PdxA.[10] |
| PdxH | E. coli | PNP | 2 | 0.76 | 3.8 x 105 | |
| PMP | 105 | 1.72 | 1.6 x 104 | |||
| PdxI (Pyridoxal Reductase) | E. coli | Pyridoxal | 31 ± 3 | 84 ± 2 | 2.7 x 106 | Part of the salvage pathway. |
| PdxK (Pyridoxal Kinase) | E. coli | Pyridoxal | 60 | 4.17 | 6.9 x 104 | Part of the salvage pathway. |
| ATP | 230 | 4.17 | 1.8 x 104 | |||
| PdxB | E. coli | 4-phospho-D-erythronate | 2.9 | 1.4 | 6.7 x 106 | |
| α-ketoglutarate | - | - | ~1 x 104 | |||
| Oxaloacetic acid | - | - | ~1 x 104 | |||
| Pyruvate | - | - | ~1 x 104 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the DXP-dependent vitamin B6 biosynthesis pathway.
Expression and Purification of Recombinant PdxA and PdxJ from E. coli
Objective: To obtain purified PdxA and PdxJ proteins for in vitro assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a suitable tag (e.g., pET vector with a His-tag)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
Protocol:
-
Transformation: Transform the E. coli expression strain with the expression vectors containing the pdxA or pdxJ gene. Plate on selective LB agar (B569324) plates and incubate overnight at 37°C.[11]
-
Starter Culture: Inoculate a single colony into a small volume of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.[3]
-
Large-Scale Culture and Induction: Inoculate a large volume of LB medium with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C or overnight at 18°C.[3]
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the tagged protein with elution buffer.[12]
-
Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity.
-
Buffer Exchange/Storage: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., containing glycerol) and store at -80°C.
Coupled Enzyme Assay for PdxA and PdxJ Activity
Objective: To determine the activity of PdxJ by coupling its reaction with PdxA.
Materials:
-
Purified PdxA and PdxJ proteins
-
This compound (DXP)
-
4-Phosphohydroxy-L-threonine (4-PHT)
-
NAD+ or NADP+
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2)
-
HPLC system with a suitable column (e.g., C18) and fluorescence or UV detector
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, DXP, 4-PHT, and NAD(P)+.
-
Enzyme Addition: Add purified PdxA to the reaction mixture and incubate to allow the formation of the unstable intermediate, AHAP.
-
Initiation of PdxJ Reaction: Initiate the reaction by adding purified PdxJ to the mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid) or by heat inactivation.
-
Product Analysis: Analyze the formation of the product, pyridoxine 5'-phosphate (PNP), by HPLC.[13] The separation can be achieved on a reverse-phase column with a suitable mobile phase, and detection can be performed using fluorescence (excitation ~290 nm, emission ~390 nm) or UV absorbance.[14]
-
Quantification: Quantify the amount of PNP produced by comparing the peak area to a standard curve of known PNP concentrations.
HPLC Analysis of Vitamin B6 Vitamers
Objective: To separate and quantify pyridoxine 5'-phosphate (PNP) and other vitamin B6 vitamers.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase A (e.g., 0.1 M potassium phosphate buffer, pH 3.0)
-
Mobile phase B (e.g., Methanol)
-
Standards for PNP, PLP, and other relevant vitamers
Protocol:
-
Sample Preparation: Prepare samples by deproteinization, if necessary, using an agent like trichloroacetic acid, followed by centrifugation.[14]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example, a linear gradient from 100% Mobile Phase A to a mixture of A and B over a set time.
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Detection: Fluorescence detection with excitation at approximately 290-330 nm and emission at 390-400 nm.
-
-
Injection and Data Acquisition: Inject the prepared sample onto the HPLC system and record the chromatogram.
-
Identification and Quantification: Identify the peaks corresponding to the vitamin B6 vitamers by comparing their retention times with those of the standards. Quantify the concentration of each vitamer by integrating the peak area and comparing it to a standard curve.[13]
Visualizations
DXP-Dependent Vitamin B6 Biosynthesis Pathway
Caption: The DXP-dependent pathway for Vitamin B6 biosynthesis.
Experimental Workflow for In Vitro Reconstitution
Caption: General workflow for in vitro reconstitution and analysis.
Conclusion and Future Perspectives
The DXP-dependent pathway represents a fascinating and essential route for vitamin B6 biosynthesis in a specific group of bacteria. Understanding the intricacies of this pathway, particularly the roles of DXP, PdxA, and PdxJ, is crucial for fundamental microbiology and has significant implications for drug development. The enzymes in this pathway, being absent in humans, present attractive targets for the development of novel antimicrobial agents. Further research focusing on obtaining detailed kinetic data for PdxA and PdxJ, elucidating the precise catalytic mechanism of PdxJ, and exploring the regulation of this pathway will undoubtedly open new avenues for therapeutic intervention and a deeper understanding of bacterial metabolism. This guide provides a comprehensive resource to aid researchers in these endeavors.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Crystal structure of Escherichia coli PdxA, an enzyme involved in the pyridoxal phosphate biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Underground metabolism facilitates the evolution of novel pathways for vitamin B6 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Vitamin B6 Biosynthesis Pathway in Streptococcus pneumoniae Is Controlled by Pyridoxal 5′-Phosphate and the Transcription Factor PdxR and Has an Impact on Ear Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knowns and Unknowns of Vitamin B6 Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridoxine 5'-phosphate synthase: de novo synthesis of vitamin B6 and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein engineering and iterative multimodule optimization for vitamin B6 production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 14. A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Assay of 1-Deoxy-D-xylulose 5-phosphate Synthase (DXS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxy-D-xylulose 5-phosphate synthase (DXS) is a key enzyme in the methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic route for the biosynthesis of isoprenoids in most bacteria, parasites, and plants.[1][2][3] Isoprenoids are a vast and diverse group of natural products vital for various cellular functions. The absence of the MEP pathway in humans makes DXS an attractive and promising target for the development of novel antibiotics, antimalarials, and herbicides.[3][4] Accurate and reliable enzymatic assays are crucial for characterizing DXS activity, screening for inhibitors, and advancing drug discovery efforts.
These application notes provide detailed protocols for three common methods to assay DXS activity: a direct measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a continuous coupled spectrophotometric assay, and a discontinuous radiometric assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MEP pathway with the central role of DXS and a general workflow for a DXS enzymatic assay.
Caption: The Methylerythritol Phosphate (MEP) Pathway.
Caption: General workflow for a DXS enzymatic assay.
Experimental Protocols
Protocol 1: Direct DXP Quantification by LC-MS/MS
This method offers high sensitivity and specificity by directly measuring the product of the DXS reaction, DXP.[2][5] It is particularly useful for complex biological samples.
Materials:
-
Purified DXS enzyme
-
Assay Buffer: 40 mM Tris-HCl, pH 8.0[6]
-
Substrates: Sodium Pyruvate, D-Glyceraldehyde 3-phosphate (GAP)[3]
-
Cofactors: Thiamine pyrophosphate (TPP), MgCl₂[6]
-
Dithiothreitol (DTT)[6]
-
Internal Standard: [¹³C₂]DXP (for quantitative analysis)
-
Quenching Solution: Chloroform (B151607) or acidic solution
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (e.g., 100 µL final volume) containing:
-
40 mM Tris-HCl, pH 8.0
-
10 mM MgCl₂
-
1 mM DTT
-
100 µM TPP
-
5 mM Pyruvate
-
260 µM D-Glyceraldehyde 3-phosphate (can be generated in situ from DHAP using triose-phosphate isomerase)[6]
-
Test compound at desired concentrations (dissolved in a suitable solvent like DMSO)
-
-
Enzyme Addition: Initiate the reaction by adding purified DXS enzyme (e.g., 0.25 µM final concentration).[6]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of chloroform and vortexing vigorously.[3]
-
Sample Preparation: Centrifuge to separate the phases and collect the aqueous supernatant. Add a known concentration of the internal standard ([¹³C₂]DXP) to the supernatant.
-
LC-MS/MS Analysis: Analyze the sample using an LC-MS/MS system configured for the detection and quantification of DXP and the internal standard.
-
Data Analysis: Generate a standard curve for DXP. Calculate the amount of DXP produced in each reaction, normalized to the internal standard. Determine the percent inhibition for each test compound concentration and calculate the IC₅₀ value.
Protocol 2: Coupled Spectrophotometric Assay
This continuous assay measures DXS activity indirectly by coupling the production of DXP to the NADPH-dependent reduction of DXP by DXP reductoisomerase (DXR).[2][6] The oxidation of NADPH is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Purified DXS enzyme
-
Purified DXR enzyme (in excess)
-
Assay Buffer: 100 mM HEPES, pH 8.0[7]
-
Substrates: Sodium Pyruvate, D-Glyceraldehyde 3-phosphate (GAP)
-
Cofactors: Thiamine pyrophosphate (TPP), MgCl₂
-
NADPH
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer
Procedure:
-
Assay Mixture Preparation: In each well of the microplate or cuvette, prepare the reaction mixture (e.g., 200 µL final volume) containing:
-
100 mM HEPES, pH 8.0
-
5 mM MgCl₂[6]
-
1 mM TPP[6]
-
Concentrations of Pyruvate and GAP as required for kinetic studies (e.g., varying one substrate while keeping the other saturated)[2]
-
0.15 mM NADPH[2]
-
Excess purified DXR enzyme (to ensure DXS is the rate-limiting step)
-
Test compound at desired concentrations
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow temperature equilibration.
-
Reaction Initiation: Start the reaction by adding the DXS enzyme.
-
Absorbance Monitoring: Immediately begin monitoring the decrease in absorbance at 340 nm (ε for NADPH = 6220 M⁻¹cm⁻¹) at regular intervals.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. Determine the kinetic parameters (Km, Vmax) or the IC₅₀ value for inhibitors.
Protocol 3: Radiometric Assay
This discontinuous assay measures the incorporation of a radiolabeled substrate into the product. It is a highly sensitive endpoint assay.
Materials:
-
Purified DXS enzyme
-
Assay Buffer: As per other protocols (e.g., 100 mM HEPES, pH 8.0)
-
Radiolabeled Substrate: [1-¹⁴C]Pyruvate
-
Unlabeled Substrates: D-Glyceraldehyde 3-phosphate (GAP)
-
Cofactors: Thiamine pyrophosphate (TPP), MgCl₂
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, unlabeled GAP, TPP, MgCl₂, and [1-¹⁴C]Pyruvate.
-
Reaction Initiation: Add the DXS enzyme to start the reaction.
-
Incubation: Incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction, for example, by adding a strong acid.
-
Separation of Product and Substrate: The key step is to separate the radiolabeled product ([¹⁴C]DXP) from the unreacted radiolabeled substrate ([¹⁴C]Pyruvate). This can be cumbersome but may be achieved by methods such as thin-layer chromatography (TLC) or ion-exchange chromatography.
-
Quantification: The amount of radioactivity in the product fraction is determined by liquid scintillation counting.
-
Data Analysis: Calculate the amount of product formed based on the specific activity of the [1-¹⁴C]Pyruvate.
Data Presentation
Table 1: Comparison of DXS Assay Methods
| Feature | LC-MS/MS Assay | Coupled Spectrophotometric Assay | Radiometric Assay |
| Principle | Direct quantification of DXP | Indirect, continuous monitoring of NADPH oxidation | Discontinuous measurement of radiolabeled product |
| Sensitivity | Very High | Moderate | High |
| Specificity | Very High | Prone to interference from compounds affecting DXR or absorbing at 340 nm | High |
| Throughput | Moderate | High | Low to Moderate |
| Cost | High (instrumentation) | Low | Moderate (reagents, waste disposal) |
| Advantages | Gold standard for accuracy | Real-time kinetics, high throughput | High sensitivity |
| Disadvantages | Lower throughput, expensive | Potential for interference | Cumbersome separation step, radioactive handling |
Table 2: Kinetic Parameters of DXS from Various Organisms
| Organism | Substrate | K_m (µM) | Reference |
| Deinococcus radiodurans | Pyruvate | 300 ± 40 | [2] |
| D-Glyceraldehyde 3-phosphate | 110 ± 10 | [2] | |
| Populus trichocarpa | Pyruvate | 87.8 ± 3.2 | [6] |
| D-Glyceraldehyde 3-phosphate | 28.4 ± 1.5 | [6] |
Table 3: Known Inhibitors of DXS and their IC₅₀ Values
| Inhibitor | Target Organism | IC₅₀ (µM) | Reference |
| Fluoropyruvate | Mycobacterium tuberculosis | ~100 | [8] |
| Compound 1 (a virtual screening hit) | Deinococcus radiodurans | 100 | [9] |
Note on IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Conclusion
The choice of enzymatic assay for DXS depends on the specific research question, available resources, and the nature of the samples being analyzed. The LC-MS/MS method provides the highest accuracy and is ideal for validating hits from screening campaigns. The coupled spectrophotometric assay is well-suited for high-throughput screening of compound libraries. The radiometric assay offers high sensitivity for specific applications. By selecting the appropriate method and following these detailed protocols, researchers can effectively study the activity of DXS and accelerate the discovery of novel inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring the activity of this compound synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of this compound synthase, a crucial enzyme for isoprenoids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
Application Note: Quantification of 1-Deoxy-D-xylulose 5-phosphate (DXP) by LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Deoxy-D-xylulose 5-phosphate (DXP) is a crucial intermediate in the methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic route for the biosynthesis of isoprenoids in many bacteria, plants, and apicomplexan protozoa.[1][2][3] Isoprenoids are a vast class of natural products with diverse functions, including roles in respiration, photosynthesis, and as precursors to hormones and other signaling molecules. The MEP pathway is absent in humans, making it an attractive target for the development of novel antimicrobial and herbicidal agents. Accurate quantification of DXP is therefore critical for understanding the regulation of this pathway and for screening potential inhibitors.[2] Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and highly sensitive technique for the direct measurement of DXP in complex biological matrices.[1][2] This application note provides a detailed protocol for the quantification of DXP by LC-MS.
The Methylerythritol Phosphate (MEP) Pathway
The MEP pathway, also known as the DXP pathway, begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form DXP, a reaction catalyzed by the enzyme DXP synthase (DXS).[2] DXP is then converted through a series of enzymatic steps to isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal building blocks for all isoprenoids.[1]
Figure 1. The Methylerythritol Phosphate (MEP) Pathway.
Experimental Protocol
This protocol outlines the steps for sample preparation, LC-MS analysis, and data processing for the quantification of DXP.
Sample Preparation
The sample preparation procedure is crucial for accurate quantification and aims to extract DXP from the biological matrix while minimizing interferences.
Materials:
-
Biological sample (e.g., plant tissue, bacterial cell culture)
-
Internal Standard (IS): A structural analog of DXP is recommended to account for variations in extraction efficiency and instrument response.
-
Extraction Solvent: Acetonitrile:Water (1:1, v/v)
-
Refrigerated microcentrifuge
-
Freeze dryer
Procedure:
-
Harvesting: Harvest biological material and immediately quench metabolic activity, for example, by flash-freezing in liquid nitrogen.
-
Homogenization: Homogenize the frozen sample in the pre-chilled extraction solvent containing the internal standard.
-
Extraction: Vortex the mixture vigorously and incubate on ice.
-
Centrifugation: Centrifuge the extract at high speed in a refrigerated microcentrifuge to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Drying: Dry the extract completely using a freeze dryer.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase composition for LC-MS analysis.[1]
LC-MS Analysis
Due to its polar and anionic nature, DXP is well-suited for analysis by hydrophilic interaction liquid chromatography (HILIC) coupled with negative ion mode electrospray ionization-mass spectrometry (ESI-MS).[1][4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
LC Parameters:
| Parameter | Recommended Condition |
| Column | HILIC column (e.g., 150 mm x 2.0 mm I.D., 5 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of DXP from isomers and matrix components |
| Flow Rate | 0.1 - 0.6 mL/min[1] |
| Column Temperature | 50 °C[1] |
| Autosampler Temp. | 4 °C[1] |
| Injection Volume | 5 - 10 µL[1] |
MS Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[1] |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M-H]⁻ for DXP |
| Product Ion(s) (m/z) | Specific fragments for DXP (determined by infusion or literature) |
| Nebulizer Gas | Nitrogen[1] |
| Drying Gas | Nitrogen[1] |
Quantitative Data Summary:
The following table summarizes typical parameters for a quantitative LC-MS/MS method for DXP.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DXP | 213.05 | 96.96 | -20 |
| Internal Standard | (Analyte specific) | (Analyte specific) | (Optimized) |
Note: The exact m/z values and collision energy should be optimized for the specific instrument used.
Data Analysis and Quantification
Calibration Curve: A calibration curve should be prepared using a certified standard of DXP.[1] The concentration range should encompass the expected concentrations in the samples.[1] The ratio of the peak area of DXP to the peak area of the internal standard is plotted against the concentration of the DXP standard.
Quantification: The concentration of DXP in the biological samples is determined by interpolating the peak area ratio from the calibration curve.
Figure 2. Experimental workflow for DXP quantification.
Conclusion
The described LC-MS method provides a robust and sensitive approach for the quantification of this compound in various biological samples. Accurate measurement of DXP is essential for studying the MEP pathway, which is a key target for the development of new drugs and herbicides. The detailed protocol and workflow presented here can be adapted by researchers to suit their specific experimental needs and instrumentation.
References
- 1. Metabolite Profiling of Plastidial Deoxyxylulose-5-Phosphate Pathway Intermediates by Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring the activity of this compound synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolite profiling of plastidial deoxyxylulose-5-phosphate pathway intermediates by liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
Application Notes and Protocols for the Chemical Synthesis of 1-Deoxy-D-xylulose 5-phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxy-D-xylulose 5-phosphate (DXP) is a pivotal intermediate in the non-mevalonate pathway, an essential metabolic route for the biosynthesis of isoprenoids in most bacteria, algae, and plants.[1] This pathway is absent in humans, making its enzymes, including DXP synthase, attractive targets for the development of novel antimicrobial and antimalarial drugs. Access to high-purity DXP is crucial for biochemical assays, inhibitor screening, and structural biology studies aimed at these enzymatic targets.
These application notes provide a detailed protocol for the chemical synthesis of DXP, primarily based on the robust and well-established methodology developed by Blagg and Poulter. This multi-step synthesis commences with the commercially available (-)-2,3-O-isopropylidene-D-threitol. The protocols herein are designed to guide researchers through each stage of the synthesis, from starting material to the final purified product, and include information on alternative synthetic strategies for consideration.
Synthesis Overview
The chemical synthesis of this compound is a multi-step process involving the protection of hydroxyl groups, controlled oxidation, carbon chain extension, phosphorylation, and final deprotection. The overall synthetic scheme is depicted below.
Caption: Chemical synthesis pathway of this compound.
Experimental Protocols
The following sections provide detailed step-by-step protocols for the chemical synthesis of DXP.
Step 1: Monosilylation of (-)-2,3-O-Isopropylidene-D-threitol
This step involves the selective protection of one of the primary hydroxyl groups of the starting material.
Protocol:
-
Dissolve (-)-2,3-O-isopropylidene-D-threitol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.5 eq) to the solution and stir until dissolved.
-
Slowly add triisopropylsilyl chloride (TIPSCl) (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction for 12-16 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield (-)-2,3-O-isopropylidene-1-O-triisopropylsilyl-D-threitol.
| Reagent | Molar Eq. |
| (-)-2,3-O-Isopropylidene-D-threitol | 1.0 |
| Imidazole | 2.5 |
| Triisopropylsilyl chloride (TIPSCl) | 1.1 |
Step 2: Oxidation to Aldehyde
The protected primary alcohol is oxidized to the corresponding aldehyde.
Protocol:
-
Dissolve (-)-2,3-O-isopropylidene-1-O-triisopropylsilyl-D-threitol (1.0 eq) in a mixture of anhydrous dichloromethane (B109758) (DCM) and dimethyl sulfoxide (B87167) (DMSO).
-
Add triethylamine (B128534) (Et3N) (3.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add sulfur trioxide-pyridine complex (SO3-pyridine) (1.5 eq) in portions.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by adding water.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (-)-2,3-O-isopropylidene-1-O-triisopropylsilyl-D-threose, which is used in the next step without further purification.
| Reagent | Molar Eq. |
| (-)-2,3-O-Isopropylidene-1-O-triisopropylsilyl-D-threitol | 1.0 |
| Triethylamine (Et3N) | 3.0 |
| Sulfur trioxide-pyridine complex | 1.5 |
Step 3: Grignard Reaction for Carbon Chain Extension
A Grignard reaction is employed to add a methyl group, forming the 1-deoxy-xylulose backbone.
Protocol:
-
Dissolve the crude aldehyde from the previous step (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78 °C.
-
Slowly add methylmagnesium bromide (MeMgBr) (1.2 eq, as a solution in THF) to the reaction mixture.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Eq. |
| (-)-2,3-O-Isopropylidene-1-O-triisopropylsilyl-D-threose | 1.0 |
| Methylmagnesium bromide (MeMgBr) | 1.2 |
Step 4: Oxidation of the Secondary Alcohol
The newly formed secondary alcohol is oxidized to a ketone.
Protocol:
-
Dissolve the alcohol from the previous step (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 eq) to the solution at room temperature.[2]
-
Stir the reaction for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Add saturated aqueous sodium bicarbonate and stir vigorously for 15-20 minutes.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Eq. |
| Protected 1-Deoxy-D-xylulose Derivative | 1.0 |
| Dess-Martin Periodinane | 1.5 |
Step 5: Protection of the Carbonyl Group
The ketone is protected as a dioxolane to prevent side reactions during the subsequent deprotection and phosphorylation steps.
Protocol:
-
Dissolve the ketone (1.0 eq) in anhydrous DCM.
-
Add 1,2-bis(trimethylsilyloxy)ethane (1.5 eq) to the solution.
-
Cool the reaction mixture to -78 °C.
-
Slowly add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 eq) as a catalyst.
-
Stir the reaction at -78 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Quench the reaction with pyridine (B92270).
-
Pour the mixture into saturated aqueous sodium bicarbonate and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Eq. |
| Protected Ketone | 1.0 |
| 1,2-bis(trimethylsilyloxy)ethane | 1.5 |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 0.1 |
Step 6: Deprotection of the TIPS Ether
The triisopropylsilyl protecting group is selectively removed to reveal the primary hydroxyl group for phosphorylation.
Protocol:
-
Dissolve the protected diol (1.0 eq) in anhydrous THF.
-
Add tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 eq, as a 1 M solution in THF) to the reaction mixture at room temperature.[3]
-
Stir the reaction for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Eq. |
| Protected Diol | 1.0 |
| Tetrabutylammonium fluoride (TBAF) (1M in THF) | 1.1 |
Step 7: Phosphorylation of the Primary Alcohol
The exposed primary alcohol is phosphorylated to introduce the phosphate (B84403) group.
Protocol:
-
Dissolve the primary alcohol (1.0 eq) in a mixture of anhydrous pyridine and THF.
-
Cool the solution to -40 °C.
-
Add trimethyl phosphite (B83602) (P(OMe)3) (1.2 eq) to the reaction mixture.
-
Slowly add a solution of tellurium tetrachloride (TeCl4) (1.2 eq) in anhydrous THF.
-
Stir the reaction at -40 °C for 30 minutes.
-
Add a solution of iodine (I2) (1.2 eq) in pyridine/water (9:1) and stir for an additional 30 minutes.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with copper sulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Eq. |
| Protected Primary Alcohol | 1.0 |
| Trimethyl phosphite | 1.2 |
| Tellurium tetrachloride | 1.2 |
| Iodine | 1.2 |
Step 8: Final Deprotection
The remaining protecting groups (phosphotriester and acetonide) are removed to yield the final product, this compound.
Protocol:
-
Dissolve the phosphotriester (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add trimethylsilyl bromide (TMSBr) (3.0 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
To the crude residue, add a solution of concentrated hydrochloric acid (HCl) in water.
-
Stir the mixture at room temperature for 1-2 hours.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
The final product, DXP, is typically purified by ion-exchange chromatography.
| Reagent | Molar Eq. |
| Protected Phosphotriester | 1.0 |
| Trimethylsilyl bromide (TMSBr) | 3.0 |
| Concentrated Hydrochloric Acid | Excess |
Alternative Synthetic Approaches
While the Blagg and Poulter synthesis is a reliable method, other approaches have been developed.
-
Flexible Synthesis for Isotopic Labeling: A synthesis route starting from 1,4-dihydroxypent-2-yne allows for the incorporation of isotopic labels, which is valuable for mechanistic studies of DXP-utilizing enzymes. This method involves selective reduction of the alkyne, phosphorylation, oxidation, and dihydroxylation.
-
Enzymatic Synthesis: DXP can be synthesized enzymatically from pyruvate (B1213749) and D-glyceraldehyde 3-phosphate using DXP synthase. This method offers high stereoselectivity and can be performed in a one-pot reaction. However, it requires the availability of the enzyme and can be more challenging to scale up compared to chemical synthesis.
Data Presentation
| Synthesis Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1. Monosilylation | (-)-2,3-O-Isopropylidene-D-threitol | (-)-2,3-O-Isopropylidene-1-O-triisopropylsilyl-D-threitol | TIPSCl, Imidazole | 85-95 |
| 2. Oxidation | (-)-2,3-O-Isopropylidene-1-O-triisopropylsilyl-D-threitol | (-)-2,3-O-Isopropylidene-1-O-triisopropylsilyl-D-threose | SO3-pyridine, DMSO, Et3N | 80-90 (crude) |
| 3. Grignard Reaction | (-)-2,3-O-Isopropylidene-1-O-triisopropylsilyl-D-threose | Protected 1-Deoxy-D-xylulose Derivative | MeMgBr | 70-80 |
| 4. Oxidation | Protected 1-Deoxy-D-xylulose Derivative | Protected Ketone | Dess-Martin Periodinane | 85-95 |
| 5. Carbonyl Protection | Protected Ketone | Protected Diol | 1,2-bis(trimethylsilyloxy)ethane, TMSOTf | 80-90 |
| 6. TIPS Deprotection | Protected Diol | Protected Primary Alcohol | TBAF | 80-90 |
| 7. Phosphorylation | Protected Primary Alcohol | Protected Phosphotriester | P(OMe)3, TeCl4, I2 | 60-70 |
| 8. Final Deprotection | Protected Phosphotriester | This compound | TMSBr, HCl | 50-60 |
Characterization of this compound
The final product should be characterized by a combination of spectroscopic methods to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of all protons and their respective chemical environments.
-
¹³C NMR: To confirm the presence of all carbon atoms.
-
³¹P NMR: To confirm the presence and chemical shift of the phosphate group.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition. High-resolution mass spectrometry (HRMS) is recommended.
Logical Workflow for DXP Synthesis
References
Protocol for Measuring DOXP Reductase (IspC) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DOXP reductase), also known as DXR or IspC, is a key enzyme in the methylerythritol phosphate (B84403) (MEP) pathway.[1] This pathway is essential for the biosynthesis of isoprenoids in most bacteria, protozoan parasites (e.g., Plasmodium falciparum), and plants, but is absent in humans.[1][2] This makes DXR an attractive target for the development of novel antibiotics, antimalarials, and herbicides. The enzyme catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP) in an NADPH-dependent reaction.[1][3] Accurate measurement of DXR activity is crucial for screening potential inhibitors and for characterizing the enzyme's kinetic properties.
This document provides detailed protocols for measuring DXR activity, focusing on spectrophotometric and radiometric assays.
Signaling Pathway Context
The MEP pathway is a critical metabolic route for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids.
Figure 1. The Methylerythritol Phosphate (MEP) Pathway.
Principle of DXR Activity Assays
The activity of DXR can be monitored through various methods, with spectrophotometric and radiometric assays being the most common.
-
Spectrophotometric Assay: This method continuously monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DXR-catalyzed reaction.[4] This assay can be performed directly or as a coupled enzyme assay. In a coupled assay, the substrate for DXR (DOXP) is generated in situ by the preceding enzyme in the MEP pathway, DOXP synthase (DXS). This is particularly useful for high-throughput screening as it circumvents the need for the expensive DOXP substrate.[2][5]
-
Radiometric Assay: This highly sensitive method typically involves a coupled enzyme reaction where the product of the DXR reaction, MEP, is converted into a radiolabeled product. For example, MEP can be converted to [³²P]CDP-ME using the IspD enzyme and [α-³²P]CTP.[6] The radiolabeled product is then separated and quantified, providing a direct measure of DXR activity.
Experimental Protocols
Spectrophotometric Coupled Enzyme Assay for DXR Activity
This protocol is adapted for a 96-well plate format, suitable for inhibitor screening. The activity of DXR is coupled with the activity of DOXP synthase (DXS).
Materials and Reagents:
-
Purified recombinant DXR and DXS enzymes
-
Pyruvate
-
D-Glyceraldehyde 3-phosphate (G3P)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂) or Manganese chloride (MnCl₂)[3]
-
NADPH
-
Assay Buffer: e.g., 100 mM HEPES, pH 8.0, 100 mM NaCl[5]
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Experimental Workflow:
Figure 2. Workflow for the Spectrophotometric Coupled Enzyme Assay.
Procedure:
-
Prepare the Reaction Mixture: In a 96-well plate, prepare the reaction mixture (final volume of 200 µL) containing:
-
100 mM HEPES, pH 8.0
-
100 mM NaCl
-
1.5 mM MnCl₂ or MgCl₂
-
1 mM TPP
-
500 µM Pyruvate
-
250 µM G3P
-
0.15 mM NADPH
-
1 µL of test compound in DMSO (or DMSO alone for control)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the Reaction: Start the reaction by adding a pre-mixed solution of DXS and DXR enzymes (e.g., 1.5 µM of MtDXS and an appropriate concentration of DXR).
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 15-30 minutes) using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. The rate of NADPH oxidation is proportional to the DXR activity. Determine the percent inhibition for each compound and calculate the IC₅₀ values for active inhibitors.
Radiometric Coupled Enzyme Assay for DXR Activity
This protocol offers higher sensitivity and is suitable for detailed kinetic studies.
Materials and Reagents:
-
Purified recombinant DXR and IspD (YgbP) enzymes
-
This compound (DOXP)
-
NADPH
-
[α-³²P]CTP (cytidine triphosphate)
-
Assay Buffer: e.g., 40 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mM DTT
-
TLC plates (e.g., silica (B1680970) gel 60)
-
Developing Solvent: e.g., isobutyric acid/NH₄OH/H₂O (66:1:33, v/v/v)
-
Phosphorimager or scintillation counter
Experimental Workflow:
Figure 3. Workflow for the Radiometric Coupled Enzyme Assay.
Procedure:
-
DXR Reaction: In a microcentrifuge tube, set up the DXR reaction (e.g., 50 µL final volume) containing:
-
Assay Buffer
-
DXR enzyme
-
DOXP
-
NADPH
-
Test compound or vehicle control
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
Coupling Reaction: To the DXR reaction mixture, add IspD enzyme and [α-³²P]CTP.
-
Incubation: Incubate the mixture at 37°C for an additional period (e.g., 30 minutes) to allow for the formation of [³²P]CDP-ME.
-
Separation: Stop the reaction (e.g., by adding EDTA or by heat inactivation). Spot an aliquot of the reaction mixture onto a TLC plate.
-
Chromatography: Develop the TLC plate using an appropriate solvent system to separate the radiolabeled product from the unreacted [α-³²P]CTP.
-
Detection and Quantification: Dry the TLC plate and expose it to a phosphor screen or autoradiography film. Quantify the radioactivity of the [³²P]CDP-ME spot using a phosphorimager or by scraping the spot and using a scintillation counter. The amount of [³²P]CDP-ME formed is directly proportional to the DXR activity.[6]
Data Presentation
The following table summarizes representative quantitative data for DXR from different organisms and the inhibitory activity of known compounds.
| Enzyme Source | Assay Type | Substrate | Kₘ (µM) | Vₘₐₓ or kcat | Inhibitor | IC₅₀ (nM) | Reference |
| Mycobacterium tuberculosis | Coupled Spectrophotometric | DOXP | - | - | Fosmidomycin | 79 | [2] |
| Plasmodium falciparum | Coupled Spectrophotometric | DOXP | - | - | 6k (4-OCH₃ analog) | 1210 | [7] |
| Escherichia coli | Direct Spectrophotometric | DXP | ~300 | - | - | - | [3] |
| Toxoplasma gondii | Coupled Radiometric | DOXP | - | - | Fosmidomycin | - | [6] |
Note: The specific activity and kinetic parameters can vary depending on the enzyme preparation, assay conditions, and organism.
Conclusion
The choice of assay for measuring DXR activity depends on the specific research question. The spectrophotometric coupled enzyme assay is well-suited for high-throughput screening of inhibitor libraries due to its convenience and cost-effectiveness.[2] The radiometric assay, while more complex, offers higher sensitivity and is ideal for detailed kinetic characterization and mechanism of action studies. Both methods are valuable tools in the discovery and development of novel drugs targeting the MEP pathway.
References
- 1. DXP reductoisomerase - Wikipedia [en.wikipedia.org]
- 2. A high-throughput screening assay for simultaneous selection of inhibitors of Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate synthase (Dxs) or this compound reductoisomerase (Dxr) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Revealing Donor Substrate-Dependent Mechanistic Control on DXPS, an Enzyme in Bacterial Central Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of DXR in the MEP pathway with lipophilic N -alkoxyaryl FR900098 analogs - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00642E [pubs.rsc.org]
Application Notes and Protocols for the Expression and Purification of Recombinant DOXP Synthase
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-deoxy-D-xylulose 5-phosphate synthase (DOXP synthase, also known as DXS) is a key enzyme in the non-mevalonate or methylerythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis. This pathway is essential in most bacteria, apicomplexan parasites (e.g., Plasmodium falciparum), and plants, but absent in humans, making DOXP synthase a promising target for the development of novel antibiotics, antimalarials, and herbicides. The expression and purification of recombinant DOXP synthase are critical for structural studies, inhibitor screening, and characterization of its enzymatic properties. These application notes provide detailed protocols for the expression of His-tagged DOXP synthase in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Data Presentation
The following table provides a representative summary of the purification of a recombinant synthase, illustrating the typical yield and purity that can be expected at each stage of the process. Data is adapted from a study on a related synthase and serves as a template for tracking the purification of recombinant DOXP synthase.[1][2]
Table 1: Representative Purification Summary for a Recombinant Synthase
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 1500 | 150 | 0.1 | 100 | 1 |
| Ni-NTA Affinity Chromatography | 50 | 120 | 2.4 | 80 | 24 |
| Size Exclusion Chromatography | 35 | 105 | 3.0 | 70 | 30 |
Note: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MEP pathway, highlighting the role of DOXP synthase, and the general experimental workflow for the expression and purification of the recombinant enzyme.
Caption: The Non-Mevalonate (MEP) Pathway for Isoprenoid Biosynthesis.
Caption: Experimental Workflow for DOXP Synthase Expression and Purification.
Experimental Protocols
Protocol 1: Expression of His-tagged DOXP Synthase in E. coli
This protocol details the expression of N- or C-terminally His-tagged DOXP synthase in the E. coli BL21(DE3) strain using a pET-based expression vector.
Materials:
-
E. coli BL21(DE3) competent cells
-
pET expression vector containing the gene for His-tagged DOXP synthase
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., Kanamycin or Ampicillin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation:
-
Thaw a vial of E. coli BL21(DE3) competent cells on ice.
-
Add 1-5 µL of the DOXP synthase expression plasmid to the cells and mix gently.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the transformed cells onto an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony from the plate into 10 mL of LB medium containing the selective antibiotic.
-
Incubate overnight at 37°C with shaking at 200-250 rpm.
-
-
Large-Scale Culture and Induction:
-
Inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight starter culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture for 4-16 hours. For improved protein solubility, the temperature can be reduced to 16-25°C for overnight induction.[4]
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Protocol 2: Purification of His-tagged DOXP Synthase using Ni-NTA Chromatography
This protocol describes the purification of soluble His-tagged DOXP synthase from the E. coli cell pellet under native conditions.
Materials:
-
E. coli cell pellet expressing His-tagged DOXP synthase
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
DNase I
-
Protease inhibitor cocktail
-
Ni-NTA agarose (B213101) resin
Procedure:
-
Cell Lysis:
-
Resuspend the frozen cell pellet in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Add DNase I to a final concentration of 10 µg/mL.
-
Lyse the cells by sonication on ice or by passing through a French press.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA agarose resin in a column with 5-10 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the equilibrated column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged DOXP synthase with 5-10 column volumes of Elution Buffer. Collect fractions.
-
-
Analysis and Buffer Exchange:
-
Analyze the collected fractions for the presence of the purified protein by SDS-PAGE.
-
Pool the fractions containing the purified DOXP synthase.
-
If necessary, remove the imidazole and exchange the buffer using dialysis or a desalting column into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified enzyme at -80°C.
-
Protocol 3: DOXP Synthase Activity Assay using LC-MS/MS
This protocol provides a general framework for measuring the activity of purified recombinant DOXP synthase by quantifying the formation of its product, this compound (DXP), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
Materials:
-
Purified recombinant DOXP synthase
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Thiamine pyrophosphate (TPP)
-
MgCl2
-
Pyruvate
-
Glyceraldehyde 3-phosphate (G3P)
-
Ice-cold acetonitrile (B52724) or other suitable quenching solution
-
LC-MS/MS system
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing Assay Buffer, 1 mM TPP, 5 mM MgCl2, 10 mM pyruvate, and 10 mM G3P.
-
Pre-warm the reaction mixture to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified DOXP synthase. The final reaction volume can be 50-100 µL.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the reaction components using a suitable column, such as a HILIC or anion-exchange column, which are effective for retaining polar, phosphorylated compounds.
-
Mobile Phase A: Water with a modifier like ammonium (B1175870) formate (B1220265) or formic acid.
-
Mobile Phase B: Acetonitrile with the same modifier.
-
A gradient elution from high to low organic phase is typically used.
-
-
Mass Spectrometry: Detect and quantify DXP using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for DXP will need to be determined empirically but are based on its molecular weight and fragmentation pattern.
-
Ionization Mode: Typically negative electrospray ionization (ESI-).
-
Precursor Ion (Q1): [M-H]- for DXP (m/z 213.0).
-
Product Ion (Q3): A characteristic fragment ion, such as the phosphate (B84403) group (m/z 97.0).
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of authentic DXP standard.
-
Calculate the amount of DXP produced in the enzymatic reaction by comparing the peak area to the standard curve.
-
Calculate the specific activity of the enzyme (µmol of DXP produced per minute per mg of enzyme).
-
References
- 1. Recombinant Expression, Purification and Characterization of Pyridoxal 5ʹ-phosphate Synthase from Geobacillus sp. H6a, Thermophilic Bacterium Producing Extracellular Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbiotech.com [ijbiotech.com]
- 3. Purification, Properties, and Characterization of Recombinant Streptomyces sp. Strain C5 DoxA, a Cytochrome P-450 Catalyzing Multiple Steps in Doxorubicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and biochemical characterization of recombinant Persicaria minor β-sesquiphellandrene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring the activity of this compound synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Inhibitors of 1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxy-D-xylulose (B118218) 5-phosphate reductoisomerase (DXR) is a key enzyme in the methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in most bacteria, apicomplexan parasites (e.g., Plasmodium falciparum), and plants.[1][2][3] Isoprenoids are vital for various cellular functions, including cell wall biosynthesis, electron transport, and the formation of signaling molecules. Crucially, the MEP pathway is absent in humans, who utilize the mevalonate (B85504) (MVA) pathway for isoprenoid synthesis.[1][2][4] This metabolic distinction makes DXR a promising and validated target for the development of novel antimicrobial and antimalarial drugs.[3][5][6]
The most well-studied inhibitor of DXR is the natural product fosmidomycin (B1218577).[1][7] It acts as a competitive inhibitor with respect to the substrate, 1-deoxy-D-xylulose 5-phosphate (DOXP), and an uncompetitive inhibitor with respect to the cofactor NADPH.[5] Fosmidomycin and its N-acetyl derivative, FR-900098, have demonstrated potent inhibitory activity against DXR from various pathogens.[5][7] However, their clinical utility can be limited by factors such as poor pharmacokinetic profiles.[6] This has spurred the development of numerous fosmidomycin analogs and other non-hydroxamate inhibitors with improved potency and drug-like properties.[8][9][10][11]
These application notes provide an overview of DXR, summarize the inhibitory activities of key compounds, and offer detailed protocols for the screening and characterization of DXR inhibitors.
Signaling Pathway
DXR catalyzes the second step in the MEP pathway, which converts this compound (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).[12][13] This pathway ultimately leads to the synthesis of the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[13][14]
Data Presentation: DXR Inhibitor Activity
The following table summarizes the in vitro inhibitory activity (IC50) of selected compounds against DXR from different organisms and their whole-cell activity (EC50) against Plasmodium falciparum.
| Compound Name/Reference | Target Organism/Enzyme | IC50 (nM) | P. falciparum EC50 (nM) | Reference |
| Fosmidomycin | P. falciparum DXR | 34 | 1100 | [5] |
| FR-900098 | P. falciparum DXR | 24 | - | [5] |
| Compound 12a (α,β-unsaturated analog) | - | - | 19 | [5] |
| Compound 18a (prodrug of 12a) | - | - | 13 | [5][15] |
| Compound 14a (Cα and hydroxamate substituted) | - | - | 40 | [8][9] |
| 5-phenylpyridin-2-ylmethylphosphonic acid | E. coli DXR | 420 (Ki) | - | [2] |
| Compound 3 (3,4-dichlorophenyl analog) | - | - | 90 | [2] |
| Compound 4 (3,4-dichlorophenyl analog) | - | - | 250 | [2] |
| Compound 6l (N-alkoxyaryl FR900098 analog) | P. falciparum DXR | 110 | 300 | [16] |
| Compound 6n (N-alkoxyaryl FR900098 analog) | P. falciparum DXR | 470 | - | [16] |
Experimental Protocols
Protocol 1: DXR Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a continuous enzyme assay to determine the inhibitory activity of compounds against DXR by monitoring the oxidation of NADPH at 340 nm.[2][12]
Materials:
-
Purified recombinant DXR enzyme
-
This compound (DXP) substrate
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (NADPH)
-
Assay Buffer: 100 mM Tris-HCl pH 7.8, 25 mM MgCl2[16] (or 50 mM HEPES pH 7.5, 2 mM MgCl2, 25 µg/mL BSA[2])
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, a fixed concentration of DXR enzyme (e.g., 10 nM), and NADPH (e.g., 50 µM).[2]
-
Add the test compounds at various concentrations to the wells. Include a positive control (a known DXR inhibitor like fosmidomycin) and a negative control (DMSO vehicle).
-
Pre-incubate the enzyme with the inhibitors for 10 minutes at 30°C.[2]
-
Initiate the enzymatic reaction by adding the substrate DXP to a final concentration of 100 µM.[2]
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The rate of NADPH oxidation is directly proportional to DXR activity.[12]
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[17][18]
Protocol 2: Plasmodium falciparum Whole-Cell Growth Inhibition Assay
This protocol outlines a method to assess the efficacy of DXR inhibitors against the growth of P. falciparum in an in vitro culture system.
Materials:
-
Chloroquine-sensitive or -resistant strains of P. falciparum
-
Human erythrocytes (O+)
-
Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
SYBR Green I nucleic acid stain or similar DNA intercalating dye
-
Lysis buffer (e.g., Tris buffer containing saponin, Triton X-100, and EDTA)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add parasitized erythrocytes (e.g., at 1% parasitemia and 2% hematocrit) to each well. Include positive (e.g., artemisinin) and negative (DMSO) controls.
-
Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
After incubation, lyse the cells by adding lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm). The fluorescence intensity is proportional to the parasite density.
Data Analysis:
-
Subtract the background fluorescence from uninfected erythrocyte controls.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 3: Isoprenoid Pathway Rescue Assay
This assay is used to confirm that the antiplasmodial activity of a compound is due to the specific inhibition of the MEP pathway.[16]
Materials:
-
Same as Protocol 2
-
Isopentenyl pyrophosphate (IPP)
Procedure:
-
Perform the P. falciparum growth inhibition assay (Protocol 2) in parallel plates.
-
In one set of plates, supplement the culture medium with a high concentration of IPP (e.g., 200 µM).
-
After the 72-hour incubation, measure parasite growth as described in Protocol 2.
Data Analysis:
-
Compare the EC50 values obtained in the presence and absence of exogenous IPP.
-
A significant increase in the EC50 value in the presence of IPP indicates that the compound's mode of action is through the inhibition of the MEP pathway, as the downstream product IPP "rescues" the parasites from the inhibitory effect.[16]
Experimental Workflow and Logic
The development of DXR inhibitors typically follows a structured workflow, from initial screening to lead optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase by Lipophilic Phosphonates: SAR, QSAR and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 5. MEPicides: α,β-Unsaturated Fosmidomycin Analogues as DXR Inhibitors against Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Inhibitors of 1-deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR) | National Agricultural Library [nal.usda.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DXR inhibition by potent mono- and disubstituted fosmidomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-hydroxamate inhibitors of this compound reductoisomerase (DXR): A critical review and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of non-hydroxamate lipophilic inhibitors of this compound reductoisomerase (DXR): in silico, in vitro and antibacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. MEPicides: α,β-Unsaturated Fosmidomycin Analogues as DXR Inhibitors against Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of DXR in the MEP pathway with lipophilic N -alkoxyaryl FR900098 analogs - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00642E [pubs.rsc.org]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. IC50 Calculator | AAT Bioquest [aatbio.com]
Screening for Novel DOXP Synthase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-deoxy-D-xylulose (B118218) 5-phosphate (DOXP) synthase, also known as DXS, is a critical enzyme in the methylerythritol phosphate (B84403) (MEP) pathway. This metabolic pathway is responsible for the biosynthesis of isoprenoids, a large and diverse class of natural products essential for various cellular functions.[1][2] The MEP pathway is found in most bacteria, including many pathogenic species, as well as in plants and apicomplexan parasites, but is absent in humans, who utilize the mevalonate (B85504) (MVA) pathway for isoprenoid synthesis.[1][3] This distinction makes DOXP synthase an attractive and selective target for the development of novel antibiotics, herbicides, and antimalarial drugs.[2][4]
This document provides detailed application notes and protocols for screening and identifying novel inhibitors of DOXP synthase. It is intended to guide researchers, scientists, and drug development professionals in setting up robust screening campaigns and characterizing potential inhibitor candidates.
The DOXP/MEP Pathway: A Vital Target
The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DOXP), a reaction catalyzed by DOXP synthase.[1][5] This is the first and often rate-limiting step of the pathway.[2] A series of subsequent enzymatic reactions convert DOXP into the essential isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These molecules are the building blocks for a vast array of vital compounds, including vitamins, hormones, and components of the cell wall.[1] The essentiality of this pathway for the survival of many pathogens underscores the potential of DOXP synthase inhibitors as effective antimicrobial agents.[4][6]
Caption: The Methylerythritol Phosphate (MEP) Pathway.
Data Presentation: Novel DOXP Synthase Inhibitors
The following table summarizes the inhibitory activity of recently identified novel DOXP synthase inhibitors. This data provides a benchmark for hit validation and lead optimization efforts.
| Compound Class | Compound Name | Target Organism | Assay Type | IC50 / Ki | Notes | Reference |
| Acetylphosphonates | Butyl Acetylphosphonate (BAP) | E. coli | Enzyme Inhibition | - | DXPS-selective inhibitor used in in vivo studies. | [6] |
| Acetylphosphonates | Homopropargyl Acetylphosphonate (pro-hpAP) | E. coli | Whole Cell (Urine Culture) | - | Prodrug with improved potency against UPEC. | [6] |
| Triazole Acetylphosphonates | D-PheTrAP | E. coli | Enzyme Inhibition | Ki* = 90 ± 10 nM | Slow-tight-binding inhibitor with high selectivity. | [4] |
| Herbicides | Clomazone (breakdown product) | Plants | Enzyme Inhibition | - | Affects DOXP synthase activity. | [7] |
Experimental Protocols
Protocol 1: DOXP Synthase Coupled Enzyme Assay
This protocol describes a continuous spectrophotometric assay for monitoring DOXP synthase activity by coupling the production of DOXP to its reduction by DOXP reductoisomerase (DXR), which consumes NADPH. The decrease in NADPH absorbance at 340 nm is proportional to the DOXP synthase activity.
Materials:
-
Purified recombinant DOXP synthase (DXS)
-
Purified recombinant DOXP reductoisomerase (DXR)
-
Pyruvate
-
D-Glyceraldehyde 3-phosphate (GAP)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare stock solutions of all reagents in assay buffer and store them on ice.
-
The final concentrations in the assay will need to be optimized but can be started at: 1 mM TPP, 50 mM Pyruvate, 5 mM GAP, 10 mM MgCl₂, 0.2 mM NADPH.
-
-
Assay Setup:
-
In each well of a 96-well plate, add the following components to a final volume of 100 µL:
-
Assay buffer
-
TPP
-
MgCl₂
-
NADPH
-
DXR (ensure it is not the rate-limiting enzyme)
-
Test compound dissolved in DMSO (or DMSO for control wells)
-
-
-
Enzyme Addition and Incubation:
-
Add DOXP synthase to each well to initiate the reaction. The final concentration of DXS should be optimized to give a linear reaction rate for at least 10-15 minutes.
-
Incubate the plate at a constant temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction and Monitor Absorbance:
-
Start the reaction by adding the substrates (a mixture of pyruvate and GAP).
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each test compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: LC-MS/MS-Based DOXP Synthase Assay
This protocol provides a direct and highly sensitive method for measuring DOXP synthase activity by quantifying the formation of its product, DOXP, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]
Materials:
-
Purified recombinant DOXP synthase (DXS)
-
Pyruvate
-
D-Glyceraldehyde 3-phosphate (GAP)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)[8]
-
Internal standard (e.g., isotopically labeled DOXP)
-
Quenching solution (e.g., chloroform (B151607) or a strong acid)[8]
-
LC-MS/MS system
Procedure:
-
Enzyme Reaction:
-
Set up the enzymatic reaction in a microcentrifuge tube. To a final volume of 100 µL, add:
-
Add DOXP synthase to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of quenching solution (e.g., chloroform).[8]
-
Add the internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC method to separate DOXP from the other reaction components.
-
Optimize the MS/MS parameters for the detection and quantification of DOXP and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of DOXP.
-
Quantify the amount of DOXP produced in each reaction by normalizing to the internal standard.
-
Calculate the percent inhibition for each test compound concentration and determine the IC50 value as described in Protocol 1.
-
High-Throughput Screening (HTS) Workflow
The search for novel DOXP synthase inhibitors can be significantly accelerated by employing a high-throughput screening (HTS) campaign. The following workflow outlines the key steps in a typical HTS process.
Caption: High-Throughput Screening Workflow for DOXP Synthase Inhibitors.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the discovery and characterization of novel DOXP synthase inhibitors. The unique presence of the MEP pathway in many pathogens and its absence in humans make DOXP synthase a highly promising target for the development of new therapeutics. By employing robust and sensitive screening assays, researchers can identify and advance potent and selective inhibitors with the potential to address the growing challenge of antimicrobial resistance.
References
- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Targeting the Unique Mechanism of Bacterial this compound (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of non-hydroxamate lipophilic inhibitors of this compound reductoisomerase (DXR): in silico, in vitro and antibacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating inhibitors of this compound synthase in a mouse model of UTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Properties and inhibition of the first two enzymes of the non-mevalonate pathway of isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragment-Based Drug Discovery, FBDD | FragmentBuilder | Domainex [domainex.co.uk]
Application Notes & Protocols for Metabolic Engineering of the 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway in Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is responsible for the biosynthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) in most bacteria, including Escherichia coli.[1][2] These two five-carbon molecules are the universal building blocks for all isoprenoids, a vast class of natural products with diverse applications as pharmaceuticals (e.g., Taxol, artemisinin), fragrances, biofuels, and commodity chemicals.[3][4] Due to its high theoretical yield and energetic efficiency compared to the alternative mevalonate (B85504) (MVA) pathway, engineering the native MEP pathway in E. coli is an attractive strategy for the sustainable production of valuable isoprenoids.[5][6]
These application notes provide an overview of key strategies for enhancing metabolic flux through the MEP pathway and detailed protocols for strain engineering and analysis.
Core Engineering Strategies
Metabolic engineering efforts typically focus on alleviating bottlenecks, balancing enzyme expression, and redirecting carbon flux to maximize the precursor supply for a desired isoprenoid product.
-
Overexpression of Rate-Limiting Enzymes: The first enzyme in the pathway, 1-deoxy-D-xylulose-5-phosphate synthase (DXS), is the most commonly identified rate-limiting step.[7][8] Overexpression of the corresponding gene, dxs, often leads to significant increases in product titers.[1] Other key enzymes frequently targeted for overexpression include DXP reductoisomerase (DXR, encoded by dxr or ispC) and IPP isomerase (IDI, encoded by idi).[7][9] A combination of overexpressing dxs, dxr, and idi has been shown to increase isoprene (B109036) production by 4.8-fold.[7]
-
Balancing Pathway Expression: While removing single bottlenecks is effective, balancing the expression levels of multiple pathway genes is crucial for achieving high titers.[7] A multivariate-modular approach, partitioning the pathway into upstream (MEP) and downstream (terpenoid synthesis) modules, has successfully produced taxadiene at titers of 1 g/L.[7][10] Ordered co-expression of genes in polycistronic operons, mimicking the natural pathway order (dxs-dxr-idi), can also significantly enhance production.[11]
-
Heterologous Gene Expression: Enzymes from other organisms can have superior kinetic properties or be less susceptible to feedback inhibition.[7] For instance, expressing dxs and dxr from Bacillus subtilis in E. coli resulted in a 2.3-fold enhancement of isoprene production compared to overexpressing the native enzymes.[12] Similarly, co-expression of dxs2 from Streptomyces avermitilis and idi from Bacillus subtilis increased amorphadiene (B190566) production 12.2-fold in shake flasks.[6]
-
CRISPR Interference (CRISPRi) for Flux Redirection: Competing metabolic pathways can divert precursors away from the MEP pathway. CRISPRi, which uses a deactivated Cas9 (dCas9) and a guide RNA to repress gene transcription, is a powerful tool for downregulating these competing pathways without requiring genomic deletion.[13][14] This strategy has been used to improve isoprenol production by downregulating genes involved in central metabolism and to increase O-methylated anthocyanins by silencing the transcriptional repressor metJ to improve cofactor availability.[13][15]
-
Optimizing Upstream Central Metabolism: The MEP pathway begins with the condensation of glyceraldehyde-3-phosphate (G3P) and pyruvate.[9] Therefore, engineering central carbon metabolism to optimize the supply and ratio of these precursors is a key strategy.[5] Disrupting the phosphoglucose (B3042753) isomerase gene (pgi), for example, shunts metabolic flux through the Pentose Phosphate (B84403) Pathway (PPP), which can enhance the supply of both precursors and the NADPH cofactor required by the MEP pathway.[5]
Visualizing the MEP Pathway and Engineering Strategies
Caption: The native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in E. coli.
// Strategy Nodes node [shape=rectangle, style="filled", fillcolor="#FFFFFF", color="#EA4335", penwidth=2, fontcolor="#202124"]; S1 [label="Strategy 1:\nRedirect Central Flux\n(e.g., pgi knockout)"]; S2 [label="Strategy 2:\nOverexpress/Balance\nMEP Pathway Genes\n(dxs, idi, etc.)"]; S3 [label="Strategy 3:\nDownregulate\nCompeting Pathways\n(CRISPRi)"];
// Edges from strategies to targets S1 -> Central_Metabolism [color="#EA4335"]; S2 -> MEP_Pathway [color="#EA4335"]; S3 -> Competing_Pathways [color="#EA4335"]; }
Caption: Key intervention points for engineering the MEP pathway in E. coli.
Quantitative Data Summary
The following table summarizes reported production improvements achieved through various metabolic engineering strategies targeting the MEP pathway in E. coli.
| Target Product | Engineering Strategy | Host Strain | Titer / Yield Improvement | Reference |
| Amorphadiene | Co-expression of dxs2 (S. avermitilis) and idi (B. subtilis); fed-batch optimization. | E. coli | 6.1 g/L | [6] |
| Taxadiene | Multivariate-modular balancing of upstream MEP and downstream pathways. | E. coli | ~1 g/L | [7][10] |
| β-Carotene | 15 targeted genomic modifications in MEP and central metabolic pathways. | E. coli | 2.0 g/L | [16] |
| Lycopene (B16060) | Co-expression of dxs2 (S. avermitilis) and idi (B. subtilis). | E. coli | 16.5-fold increase (to 20.57 mg/L) | [17][18] |
| Isoprene | Ordered co-expression of dxs, dxr, and idi on a polycistronic operon. | E. coli BL21 | 2.727 mg/gDCW/h | [11] |
| Isoprene | Heterologous expression of dxs and dxr from B. subtilis. | E. coli | 2.3-fold increase (to 314 mg/L) | [12] |
| Isopentenol (B1216264) | Overexpression of ispG and dxs; disruption of pgi to redirect glycolysis. | E. coli W3110 | 61.9 mg/L | [5] |
| Limonene | Overexpression of dxs and idi. | E. coli | 3.5-fold increase (from 4.9 to 17.4 mg/L) | [7] |
Experimental Protocols
Protocol 1: Overexpression of MEP Pathway Genes (e.g., dxs)
This protocol describes the construction of an expression plasmid for a key MEP pathway gene.
1. Gene Amplification: a. Design primers to amplify the coding sequence of the target gene (e.g., E. coli dxs) from genomic DNA. Include restriction sites compatible with your chosen expression vector (e.g., pTrc99a, pET-28a). b. Perform PCR using a high-fidelity DNA polymerase. c. Purify the PCR product using a commercial kit.
2. Plasmid Vector Preparation: a. Digest the expression vector with the corresponding restriction enzymes used in the primer design. b. Dephosphorylate the linearized vector using an alkaline phosphatase (e.g., CIP, SAP) to prevent self-ligation. c. Purify the linearized vector via gel electrophoresis and gel extraction.
3. Ligation and Transformation: a. Ligate the purified PCR product (insert) and the linearized vector using T4 DNA Ligase. A molar insert:vector ratio of 3:1 is recommended. b. Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α). c. Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic for selection. Incubate overnight at 37°C.
4. Verification: a. Screen colonies for the correct insert via colony PCR. b. Isolate plasmid DNA from positive colonies using a miniprep kit. c. Verify the construct by restriction digest and Sanger sequencing.
5. Protein Expression: a. Transform the verified plasmid into a suitable expression host (e.g., E. coli BL21(DE3)). b. Grow a starter culture overnight. Inoculate fresh production media (e.g., TB or M9 minimal media) and grow to an OD600 of 0.6-0.8. c. Induce protein expression with the appropriate inducer (e.g., 1 mM IPTG). d. Incubate for a further 12-48 hours at a reduced temperature (e.g., 18-30°C) for fermentation and product accumulation.
Protocol 2: CRISPRi-Mediated Gene Repression
This protocol provides a method for downregulating a gene in a competing pathway to improve MEP flux.[13][19]
1. gRNA Design and Plasmid Construction: a. Identify the target gene for repression. Select a 20-bp protospacer sequence in the promoter region or the non-template strand of the gene's initial coding sequence, immediately upstream of a Protospacer Adjacent Motif (PAM - 'NGG').[15] b. Synthesize two complementary oligonucleotides encoding the chosen gRNA sequence. c. Anneal the oligonucleotides and clone them into a gRNA expression plasmid (e.g., pgRNA-bacteria) using Golden Gate assembly or standard restriction-ligation.
2. Strain Preparation: a. Transform a plasmid expressing a catalytically deactivated Cas9 (dCas9) from Streptococcus pyogenes under the control of an inducible promoter (e.g., pTrc-dCas9) into the desired E. coli production strain. b. Prepare competent cells from the dCas9-harboring strain.
3. Co-transformation and Expression: a. Transform the verified gRNA plasmid into the dCas9-expressing E. coli strain. b. Select for transformants on LB agar containing antibiotics for both the dCas9 and gRNA plasmids. c. For product generation, grow the engineered strain in production media and induce the expression of both dCas9 and the gRNA (e.g., with IPTG and anhydrotetracycline (B590944) (aTc), depending on the plasmid promoters).
4. Verification of Repression: a. Grow induced and non-induced cultures. b. Harvest cells during the exponential growth phase. c. Isolate total RNA and perform reverse transcription quantitative PCR (RT-qPCR) to measure the transcript level of the target gene, confirming repression.
Protocol 3: Quantification of MEP Pathway Intermediates by LC-MS
This protocol describes a method for analyzing phosphorylated intermediates of the MEP pathway.[20][21]
1. Metabolite Quenching and Extraction: a. Rapidly quench metabolism by transferring a defined volume of cell culture into a cold (-20°C) quenching solution (e.g., 60% methanol). b. Centrifuge the quenched cells at a low temperature to pellet them. c. Extract metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile (B52724)/methanol/water). d. Lyse the cells by bead beating or sonication. e. Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
2. LC-MS Analysis: a. Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation of the polar, phosphorylated intermediates. b. Couple the HPLC system to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) instrument, operating in negative ion mode.[21] c. Develop a chromatographic gradient using mobile phases appropriate for HILIC separation (e.g., acetonitrile and ammonium (B1175870) acetate (B1210297) buffer). d. Create an inclusion list of the exact masses ([M-H]⁻) of the target MEP pathway intermediates for targeted data acquisition.
3. Data Analysis: a. Identify peaks based on accurate mass and retention time by comparing them to authentic chemical standards. b. Quantify the metabolites by integrating the peak areas and comparing them to a standard curve generated from known concentrations of the standards.
Caption: General workflow for engineering and analyzing MEP pathway variants in E. coli.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. Microbial Platform for Terpenoid Production: Escherichia coli and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEP pathway-mediated isopentenol production in metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Engineering MEP pathway in Escherichia coli for amorphadiene production and optimizing the bioprocess through glucose feeding control] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00025J [pubs.rsc.org]
- 8. Systems analysis of methylerythritol-phosphate pathway flux in E. coli: insights into the role of oxidative stress and the validity of lycopene as an isoprenoid reporter metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Engineering Escherichia coli for the Production of Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ISOPRENOID PATHWAY OPTIMIZATION FOR TAXOL PRECURSOR OVERPRODUCTION IN ESCHERICHIA COLI - The Science and Applications of Synthetic and Systems Biology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Significantly enhanced production of isoprene by ordered coexpression of genes dxs, dxr, and idi in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis of isoprene in Escherichia coli via methylerythritol phosphate (MEP) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Enhancing isoprenol production by systematically tuning metabolic pathways using CRISPR interference in E. coli [frontiersin.org]
- 14. Enhancing isoprenol production by systematically tuning metabolic pathways using CRISPR interference in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. Metabolic engineering of Escherichia coli using CRISPR-Cas9 meditated genome editing [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Exploiting exogenous MEP pathway genes to improve the downstream isoprenoid pathway effects and enhance isoprenoid production in Escherichia coli [agris.fao.org]
- 19. Combining CRISPR and CRISPRi Systems for Metabolic Engineering of E. coli and 1,4-BDO Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing 1-Deoxy-D-xylulose 5-phosphate (DXP) Metabolism Using Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing stable isotope labeling for the elucidation of the 1-Deoxy-D-xylulose 5-phosphate (DXP) pathway, also known as the methylerythritol phosphate (B84403) (MEP) pathway. This pathway is a critical metabolic route for the biosynthesis of isoprenoids in many bacteria, algae, and the plastids of higher plants. Understanding the flux through this pathway is essential for research in drug development, metabolic engineering, and plant biology.
Introduction to the DXP Pathway and Isotopic Labeling
The DXP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP) to form DXP, a reaction catalyzed by DXP synthase (DXS). A series of enzymatic steps then converts DXP into the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are the building blocks for a vast array of vital compounds, including carotenoids, chlorophylls, and certain hormones.
Stable isotope tracing is a powerful technique to quantify the flow of metabolites, or flux, through a metabolic pathway. By supplying a labeled substrate (e.g., ¹³C-glucose), the label is incorporated into downstream metabolites. The pattern and extent of this incorporation, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a quantitative measure of pathway activity.
Key Applications
-
Drug Discovery: The DXP pathway is absent in humans, making its enzymes attractive targets for the development of novel antibiotics and herbicides. Isotopic labeling can be used to screen for and characterize the mechanism of action of inhibitors that target this pathway.
-
Metabolic Engineering: Quantifying metabolic flux is crucial for optimizing the production of valuable isoprenoids (e.g., biofuels, pharmaceuticals) in engineered microorganisms.
-
Plant Science: Understanding the regulation of the DXP pathway in plants can inform strategies for improving crop yield and resistance to environmental stress.
Experimental Workflow Overview
A typical isotopic labeling experiment to trace DXP metabolism involves the following stages:
-
Experimental Design: Selection of the appropriate isotopic tracer, organism or cell culture system, and labeling strategy (steady-state or dynamic).
-
Isotopic Labeling: Incubation of the biological system with the chosen stable isotope-labeled substrate.
-
Metabolism Quenching and Metabolite Extraction: Rapid halting of enzymatic activity and extraction of intracellular metabolites.
-
Sample Analysis: Measurement of mass isotopomer distributions (MIDs) of key metabolites using MS or NMR.
-
Data Analysis and Flux Calculation: Correction for natural isotope abundance and calculation of metabolic fluxes using specialized software.
Application Notes and Protocols for the Structural Analysis of 1-Deoxy-D-xylulose 5-phosphate (DXP) Binding Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural and functional analysis of enzymes that bind 1-Deoxy-D-xylulose 5-phosphate (DXP), a key intermediate in the non-mevalonate (MEP) pathway for isoprenoid biosynthesis. The MEP pathway is essential in many pathogens, including bacteria and parasites, but absent in humans, making its enzymes attractive targets for the development of novel antimicrobial agents. This document outlines detailed protocols for the expression, purification, and crystallization of two key DXP-binding enzymes, DXP synthase (DXS) and DXP reductoisomerase (DXR), as well as methods for their kinetic and inhibition assays.
Introduction to DXP-Binding Enzymes and the MEP Pathway
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is responsible for the synthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids.[1] Isoprenoids are a vast and diverse class of natural products with essential functions in all domains of life.[2] In plants and many microorganisms, the MEP pathway, located in the plastids, is the primary source of IPP and DMAPP.[3]
Two critical enzymes at the beginning of this pathway utilize DXP:
-
This compound synthase (DXS): This thiamine (B1217682) diphosphate (ThDP)-dependent enzyme catalyzes the first and rate-limiting step of the MEP pathway, the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP) to form DXP.[4]
-
This compound reductoisomerase (DXR): Also known as IspC, this enzyme catalyzes the intramolecular rearrangement and NADPH-dependent reduction of DXP to MEP.[5]
The absence of the MEP pathway in humans makes its enzymes, particularly DXS and DXR, promising targets for the development of new antibiotics and antimalarial drugs.[2][6] A notable example is the antibiotic fosmidomycin, a potent inhibitor of DXR.[5] Understanding the three-dimensional structures of these enzymes is crucial for structure-based drug design and the development of novel inhibitors.
Quantitative Data on DXP-Binding Enzymes
The following tables summarize key kinetic parameters and inhibition constants for DXS and DXR from various organisms. This data is essential for comparing enzyme efficiency, inhibitor potency, and for designing robust experimental assays.
Table 1: Kinetic Parameters of DXP Synthase (DXS)
| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Escherichia coli | Pyruvate | 610 | 0.32 | [2] |
| D-Glyceraldehyde 3-phosphate | 150 | 0.32 | [2] | |
| Deinococcus radiodurans | Pyruvate | 11 ± 1 | 0.75 ± 0.03 | [7] |
| D-Glyceraldehyde 3-phosphate | 54 ± 3 | 0.75 ± 0.03 | [7] | |
| Rhodobacter capsulatus (DXS A) | Pyruvate | 610 | 1.9 (µmol/min/mg) | [2] |
| D-Glyceraldehyde 3-phosphate | 150 | 1.9 (µmol/min/mg) | [2] | |
| Rhodobacter capsulatus (DXS B) | Pyruvate | 3000 | 1.4 (µmol/min/mg) | [2] |
| D-Glyceraldehyde 3-phosphate | 120 | 1.4 (µmol/min/mg) | [2] | |
| Cymbopogon flexuosus | Pyruvate | 4.4 | 20 (µmol/min) | [8] |
| D-Glyceraldehyde 3-phosphate | 8.8 | 20 (µmol/min) | [8] | |
| Thiamine pyrophosphate | 62 | 20 (µmol/min) | [8] |
Table 2: Inhibition of DXP Reductoisomerase (DXR)
| Organism | Inhibitor | IC₅₀ (µM) | K_i_ (µM) | Reference |
| Escherichia coli | Fosmidomycin | - | 0.019 | [9] |
| Lipophilic Phosphonate 15 | 7.1 | - | [10] | |
| Lipophilic Phosphonate 19 | 0.84 | - | [10] | |
| Zymomonas mobilis | Fosmidomycin | - | 0.6 | [7] |
| Mycobacterium tuberculosis | Fosmidomycin | - | 0.058 | [9] |
| Plasmodium falciparum | Fosmidomycin | - | 0.023 | [9] |
Experimental Protocols
Detailed methodologies for the structural and functional analysis of DXP-binding enzymes are provided below.
Recombinant Protein Expression and Purification
Protocol 1: Expression and Purification of His-tagged DXP Synthase (DXS) from E. coli
This protocol is adapted from methods used for the expression and purification of recombinant DXS.[2]
1. Transformation and Culture Growth: a. Transform E. coli BL21(DE3) cells with a pET vector containing the His-tagged DXS gene. b. Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
2. Protein Expression: a. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. b. Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
3. Cell Lysis: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). c. Sonicate the cell suspension on ice to ensure complete lysis. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
4. Affinity Chromatography: a. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with wash buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole). c. Elute the His-tagged DXS protein with elution buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole).
5. Size-Exclusion Chromatography (Optional): a. For higher purity, further purify the eluted protein by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl). b. Collect fractions containing the purified DXS and confirm purity by SDS-PAGE.
Protocol 2: Expression and Purification of DXP Reductoisomerase (DXR)
This protocol is a general guide based on established methods for DXR purification.[7]
1. Transformation and Culture Growth: a. Follow the same procedure as for DXS (Protocol 1, step 1), using an appropriate expression vector for DXR.
2. Protein Expression: a. Induce protein expression with IPTG as described for DXS (Protocol 1, step 2).
3. Cell Lysis: a. Harvest and lyse the cells as described for DXS (Protocol 1, step 3).
4. Affinity Chromatography: a. Purify the DXR protein using a Ni-NTA or other suitable affinity column as described for DXS (Protocol 1, step 4).
5. Further Purification: a. If necessary, perform additional purification steps such as ion-exchange or size-exclusion chromatography to achieve high purity.
Crystallization for Structural Analysis
Protocol 3: Crystallization of DXP Synthase (DXS)
Crystallization of DXS has proven to be challenging.[11] A strategy involving the use of a truncated form of the enzyme from Deinococcus radiodurans has been shown to improve crystallographic properties.[11][12]
1. Protein Preparation: a. Purify the truncated DXS protein to >95% homogeneity. b. Concentrate the protein to 5-10 mg/mL in a buffer containing 20 mM Tris-HCl, pH 7.5, and 1 mM DTT.
2. Crystallization Screening: a. Use the hanging-drop vapor diffusion method at 20°C. b. Mix 1 µL of the protein solution with 1 µL of the reservoir solution. c. Screen a wide range of commercially available crystallization screens. d. A reported successful condition for D. radiodurans DXS is 0.1 M sodium citrate (B86180) pH 5.6, and 20% (w/v) PEG 3350.
3. Crystal Optimization: a. Optimize initial crystal hits by varying the precipitant concentration, pH, and temperature. b. Consider the use of additives to improve crystal quality.
Protocol 4: Crystallization of DXP Reductoisomerase (DXR)
1. Protein Preparation: a. Purify DXR to high homogeneity and concentrate to 10-20 mg/mL. b. The buffer should ideally contain the cofactor NADPH and a divalent cation like Mg²⁺ or Mn²⁺ to stabilize the protein.
2. Crystallization Screening: a. Use the hanging-drop or sitting-drop vapor diffusion method. b. Screen various crystallization conditions. A successful condition for Zymomonas mobilis DXR involved a reservoir solution of 0.1 M Tris-HCl pH 8.5, 0.2 M MgCl₂, and 30% (w/v) PEG 4000.[7]
3. Soaking with Ligands: a. To obtain structures with bound inhibitors, crystals can be soaked in a solution containing the inhibitor of interest prior to flash-cooling.
Enzymatic Assays
Protocol 5: DXP Synthase (DXS) Activity Assay (Coupled Spectrophotometric Assay)
This assay couples the production of DXP by DXS to its consumption by DXR, with the concomitant oxidation of NADPH, which can be monitored at 340 nm.
1. Reaction Mixture: a. Prepare a reaction mixture containing:
- 100 mM Tris-HCl, pH 8.0
- 1 mM MgCl₂
- 150 µM Thiamine pyrophosphate (TPP)
- 2 mM D-Glyceraldehyde 3-phosphate (GAP)
- 1 mM Pyruvate
- 200 µM NADPH
- Excess purified DXR
- Purified DXS (the amount should be optimized to give a linear reaction rate)
2. Assay Procedure: a. Pre-incubate the reaction mixture without pyruvate at 37°C for 5 minutes. b. Initiate the reaction by adding pyruvate. c. Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. d. The rate of NADPH oxidation is proportional to the DXS activity.
Protocol 6: DXP Reductoisomerase (DXR) Activity Assay (Spectrophotometric Assay)
This assay directly measures the activity of DXR by monitoring the oxidation of NADPH.
1. Reaction Mixture: a. Prepare a reaction mixture containing:
- 100 mM Tris-HCl, pH 7.8
- 10 mM MgCl₂
- 200 µM NADPH
- 50 µM DXP
- Purified DXR
2. Assay Procedure: a. Pre-incubate the reaction mixture without DXP at 37°C for 5 minutes. b. Initiate the reaction by adding DXP. c. Monitor the decrease in absorbance at 340 nm.
Protocol 7: Inhibition Assays (IC₅₀ Determination)
To determine the potency of inhibitors against DXS or DXR, the respective enzyme assays are performed in the presence of varying concentrations of the inhibitor.
1. Procedure: a. Perform the standard enzyme assay (Protocol 5 or 6) with a range of inhibitor concentrations. b. Include a control reaction with no inhibitor (vehicle only, e.g., DMSO). c. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows relevant to the structural analysis of DXP-binding enzymes.
Caption: The Non-Mevalonate (MEP) Pathway for Isoprenoid Biosynthesis.
Caption: Workflow for Recombinant Protein Production and Purification.
Caption: Experimental Workflow for Protein Crystallography.
Caption: Logical Relationships in Enzyme Inhibition Mechanisms.
References
- 1. uniprot.org [uniprot.org]
- 2. This compound Synthase, the Gene Product of Open Reading Frame (ORF) 2816 and ORF 2895 in Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. DXP reductoisomerase - Wikipedia [en.wikipedia.org]
- 6. Mechanism and inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of the dxr gene of Zymomonas mobilis and characterization of the this compound reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 10. Identification of a 1-deoxy-D-xylulose-5-phosphate synthase (DXS) mutant with improved crystallographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 12. Crystal structure of this compound synthase, a crucial enzyme for isoprenoids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Deoxy-D-xylulose 5-phosphate (DXP) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 1-Deoxy-D-xylulose 5-phosphate (DXP), a key intermediate in the non-mevalonate pathway.
Troubleshooting Guides
This section addresses specific issues that may be encountered during DXP quantification experiments.
Issue 1: Low or No DXP Signal in LC-MS/MS Analysis
Question: I am not detecting a signal for DXP or the signal is very weak in my LC-MS/MS analysis of bacterial/plant extracts. What are the possible causes and solutions?
Answer:
Low or no DXP signal is a common challenge due to its low intracellular concentration and inherent instability. Here’s a step-by-step troubleshooting guide:
-
Sample Preparation and Extraction:
-
Incomplete Cell Lysis: Ensure complete cell disruption to release intracellular DXP. For bacteria like E. coli, methods like sonication or high-pressure homogenization are effective.[1][2] For plant tissues, grinding in liquid nitrogen followed by extraction with a suitable buffer is recommended.
-
DXP Degradation: DXP is unstable, particularly at high temperatures and non-neutral pH. Perform all extraction steps on ice and use pre-chilled solvents.[3] Immediate processing of samples after harvesting is crucial.
-
Inefficient Extraction Solvent: A common extraction solvent for DXP from bacterial cells is a mixture of acetonitrile/methanol/water. Ensure the solvent ratio is optimized for your specific matrix.
-
-
LC-MS/MS Method:
-
Ionization Efficiency: DXP is a polar and phosphorylated compound, which can lead to poor ionization in electrospray ionization (ESI). Optimize ESI source parameters such as capillary voltage, gas flow, and temperature.
-
Mobile Phase Composition: The pH and composition of the mobile phase can significantly impact DXP retention and ionization. Using a mobile phase with a suitable buffer, like ammonium (B1175870) acetate, can improve results.[3]
-
Mass Spectrometry Parameters: Ensure that the precursor and product ion masses for DXP are correctly set in your MRM/SRM method. Check the collision energy and other MS parameters for optimal fragmentation.
-
-
Matrix Effects:
-
Ion Suppression/Enhancement: Components in the sample matrix can co-elute with DXP and interfere with its ionization, leading to signal suppression or enhancement.[4][5][6] To mitigate this, improve sample cleanup using techniques like solid-phase extraction (SPE) or dilute the sample.
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as ¹³C-DXP, is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.[7]
-
Logical Troubleshooting Flow for Low DXP Signal
Caption: Troubleshooting workflow for low or no DXP signal in LC-MS/MS.
Issue 2: Poor Reproducibility in Enzymatic Assays
Question: My enzymatic assay for DXP synthase (DXS) activity shows high variability between replicates. What could be the reasons?
Answer:
Inconsistent results in enzymatic assays for DXS activity can arise from several factors related to the enzyme, substrates, and assay conditions.
-
Enzyme Activity and Stability:
-
Enzyme Degradation: DXS can be unstable. Prepare fresh enzyme extracts for each experiment and keep them on ice. Avoid repeated freeze-thaw cycles.
-
Inhibitors in Crude Extracts: Crude cell or tissue extracts may contain endogenous inhibitors of DXS. Consider partial purification of the enzyme extract.
-
-
Substrate Quality and Concentration:
-
Substrate Purity: Ensure the purity of the substrates, pyruvate (B1213749) and glyceraldehyde-3-phosphate (GAP). Impurities can inhibit the enzyme or interfere with the detection method.
-
Substrate Degradation: GAP is particularly unstable. Prepare fresh solutions of GAP for each assay.
-
-
Assay Conditions:
-
pH and Buffer: The optimal pH for DXS activity is typically around 8.0.[3] Ensure the buffer capacity is sufficient to maintain the pH throughout the reaction.
-
Cofactors: DXS requires thiamine (B1217682) pyrophosphate (TPP) and a divalent cation, typically Mg²⁺, for activity.[8] Ensure these are present at optimal concentrations.
-
Reaction Time and Temperature: Ensure that the reaction is proceeding in the linear range with respect to time and enzyme concentration. The reaction is typically incubated at 25-37°C.[1][7]
-
-
Coupled-Enzyme Assays:
-
Rate-Limiting Step: In a coupled assay, where the product of the DXS reaction is a substrate for a second enzyme, ensure that the DXS reaction is the rate-limiting step. The coupling enzyme should be in excess.
-
Inhibition of Coupling Enzyme: Components of the DXS reaction mixture could inhibit the coupling enzyme. Run appropriate controls to test for this.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound (DXP)?
A1: The primary challenges in DXP quantification include:
-
Low Abundance: DXP is a metabolic intermediate with very low intracellular concentrations, making its detection and quantification difficult.[9]
-
Instability: DXP is chemically unstable and can degrade during sample extraction and analysis.
-
Matrix Effects: Complex biological matrices can interfere with DXP ionization in mass spectrometry, leading to inaccurate quantification.[4][5][6]
-
Lack of a Chromophore: DXP does not have a strong UV-absorbing chromophore, making direct UV detection challenging without derivatization.[10]
-
Polarity: As a highly polar, phosphorylated sugar, DXP can be difficult to retain on standard reverse-phase liquid chromatography columns.
Q2: Which analytical method is best for DXP quantification: LC-MS/MS, enzymatic assay, or HPLC with derivatization?
A2: The choice of method depends on the specific research question, available instrumentation, and the required sensitivity and throughput.
-
LC-MS/MS: This is the most sensitive and specific method for DXP quantification, especially when using a stable isotope-labeled internal standard.[7][9] It is the gold standard for accurate quantification in complex matrices.
-
Enzymatic Assays: These assays measure the activity of DXP synthase (DXS) by quantifying the production of DXP.[11] They can be useful for studying enzyme kinetics but are indirect and can be prone to interference.
-
HPLC with Pre-column Derivatization: This method involves reacting DXP with a derivatizing agent to introduce a fluorescent or UV-absorbing tag, allowing for detection by HPLC.[1][10][12] This can be a cost-effective alternative to LC-MS/MS but may be less sensitive and more labor-intensive.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of DXP?
A3: To minimize matrix effects, consider the following strategies:
-
Effective Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to separate DXP from co-eluting matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with DXP will experience similar matrix effects, allowing for accurate correction during data analysis.[7]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.
Q4: What are the key considerations for sample preparation when analyzing DXP from microbial cultures?
A4: For microbial samples, the following are crucial:
-
Rapid Quenching of Metabolism: To prevent changes in DXP levels after harvesting, metabolism must be stopped instantly. This is often achieved by rapidly mixing the cell culture with a cold quenching solution (e.g., cold methanol).
-
Efficient Cell Lysis: Complete disruption of the microbial cell wall is necessary to release intracellular DXP. Sonication, bead beating, or homogenization are common methods.[1][2]
-
Protein Precipitation: After lysis, proteins should be precipitated (e.g., with cold organic solvents) and removed by centrifugation to prevent interference.
-
Maintaining Cold Temperatures: All steps should be performed on ice or at 4°C to minimize DXP degradation.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for DXP quantification methods found in the literature. Note that these values can vary significantly depending on the specific matrix, instrumentation, and experimental conditions.
| Parameter | LC-MS/MS | HPLC with Derivatization | Enzymatic Assay | Reference(s) |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low to mid ng/mL | Dependent on detection method | [13][14][15] |
| Limit of Quantification (LOQ) | Low to mid ng/mL | Mid to high ng/mL | Dependent on detection method | [13][14][15] |
| Recovery | 80-110% (with internal standard) | 70-90% | Not directly applicable | |
| Linear Range | Typically 3-4 orders of magnitude | Typically 2-3 orders of magnitude | Dependent on enzyme kinetics |
Experimental Protocols
Protocol 1: DXP Extraction from E. coli for LC-MS/MS Analysis
This protocol is adapted from methods described for the extraction of polar metabolites from bacteria.[1][2]
-
Cell Culture and Quenching:
-
Grow E. coli to the desired optical density in your chosen medium.
-
Rapidly quench metabolism by mixing a known volume of the cell culture with four volumes of a pre-chilled (-20°C) quenching solution (60% methanol).
-
Centrifuge the mixture at 4,000 x g for 10 minutes at -20°C.
-
Discard the supernatant.
-
-
Extraction:
-
Resuspend the cell pellet in 1 mL of pre-chilled (-20°C) extraction solvent (e.g., acetonitrile/methanol/water 40:40:20 v/v/v).
-
Add a stable isotope-labeled internal standard (e.g., ¹³C-DXP) at a known concentration.
-
Lyse the cells by sonication on ice (e.g., 3 cycles of 30 seconds on, 30 seconds off).
-
Incubate the mixture at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates.
-
Transfer the supernatant to an LC vial for analysis.
-
DXP Quantification Experimental Workflow
References
- 1. pnas.org [pnas.org]
- 2. Production of recombinant 1-deoxy-d-xylulose-5-phosphate synthase from Plasmodium vivax in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7 Core Features of DXPs | Progress Sitefinity [progress.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lxahub.com [lxahub.com]
- 8. A high-recovery extraction procedure for quantitative analysis of substance P and opioid peptides in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 13. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 14. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Stability of 1-Deoxy-D-xylulose 5-phosphate (DXP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the in vitro stability of 1-Deoxy-D-xylulose 5-phosphate (DXP). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experimentation.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter with DXP stability.
Frequently Asked Questions (FAQs)
Q1: My DXP solution has turned yellow/brown. What is the cause and how can I prevent it?
A1: The yellowing or browning of your DXP solution is a common indicator of degradation. As a deoxy sugar, DXP is susceptible to degradation, particularly in alkaline (high pH) conditions and at elevated temperatures. This degradation can involve enolization and other reactions that produce colored byproducts.
Prevention:
-
pH Control: Maintain your DXP solutions at a neutral or slightly acidic pH (pH 6.0-7.0). Avoid alkaline conditions (pH > 7.5) as they significantly accelerate degradation.
-
Temperature Control: Store DXP solutions at low temperatures. For short-term storage (hours to days), refrigerate at 2-8°C. For long-term storage, aliquot and freeze at -20°C or below to minimize freeze-thaw cycles.
-
Fresh Preparation: Prepare DXP solutions fresh whenever possible, especially for sensitive enzymatic assays.
Q2: I am observing inconsistent results in my enzymatic assays using a DXP stock solution. Could DXP instability be the cause?
A2: Yes, inconsistent results are a strong indication of DXP degradation. If your DXP stock solution has degraded, the actual concentration of the active substrate will be lower than expected, leading to variability in enzyme kinetics or other assay readouts.
Troubleshooting Steps:
-
Prepare Fresh Stock: Always prepare a fresh DXP stock solution from solid material for each experiment.
-
Aliquot and Store Properly: If you must store a stock solution, do so in single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Verify pH: Ensure the pH of your reaction buffer is within the optimal range for DXP stability (pH 6.0-7.0).
-
Minimize Incubation Time at High Temperatures: If your assay requires incubation at elevated temperatures, keep the incubation time to a minimum.
Q3: I see unexpected peaks in my HPLC or LC-MS chromatogram when analyzing my DXP-containing sample. What could be the reason?
A3: The appearance of unknown peaks strongly suggests the presence of DXP degradation products. This is more likely if your sample has been stored for an extended period, at a high pH, or at an elevated temperature.
Troubleshooting Steps:
-
Analyze a Fresh Standard: Run a freshly prepared DXP standard to confirm the retention time of the intact molecule.
-
Review Sample Handling: Scrutinize your sample preparation and storage procedures. Ensure that samples are kept on ice and analyzed as quickly as possible after preparation.
-
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by intentionally exposing a DXP solution to harsh conditions (e.g., high pH, high temperature) and analyzing the resulting mixture.
Q4: Which buffer systems are recommended for working with DXP?
A4: For optimal stability, use buffer systems that maintain a slightly acidic to neutral pH.
-
Phosphate (B84403) Buffers (e.g., Sodium Phosphate): Suitable for maintaining a near-neutral pH (around 6.5-7.5). However, be aware that stability can decrease as the pH approaches and exceeds 7.5.
-
HEPES: A good choice for maintaining pH in the physiological range (7.2-7.4).
-
Citrate (B86180) or Acetate (B1210297) Buffers: Recommended for experiments requiring a slightly acidic pH (4.0-6.0).
It is crucial to avoid highly basic buffers (e.g., Tris or Bicine at pH > 8.0) as they can catalyze the degradation of DXP.
Quantitative Data on DXP Stability
While specific kinetic data for DXP degradation is not extensively published, the following table summarizes the expected stability based on the general chemical properties of phosphorylated ketoses.
| Condition | Parameter | Expected Stability of DXP | Recommendations |
| pH | pH < 6.0 | Relatively Stable | Use citrate or acetate buffers. |
| pH 6.0 - 7.5 | Moderately Stable | Use phosphate or HEPES buffers. Prepare fresh solutions. | |
| pH > 7.5 | Unstable | Avoid. Significant degradation can occur. | |
| Temperature | -80°C | Highly Stable (long-term) | Recommended for long-term storage of stock solutions (aliquoted). |
| -20°C | Stable (months) | Suitable for short to medium-term storage of solid DXP and aliquoted solutions. | |
| 2-8°C | Limited Stability (hours to days) | For temporary storage of working solutions. | |
| Room Temp (~25°C) | Unstable (hours) | Avoid prolonged exposure. Keep solutions on ice. | |
| > 30°C | Highly Unstable | Minimize incubation times at elevated temperatures. | |
| Storage Form | Solid (as sodium salt) | Highly Stable | Store desiccated at -20°C. |
| Aqueous Solution | Stability is condition-dependent | Follow pH and temperature recommendations. |
Experimental Protocols
Protocol 1: Assessment of DXP Stability by HPLC-UV
This protocol provides a method to monitor the degradation of DXP over time under specific conditions (e.g., different pH buffers, temperatures).
Materials:
-
This compound (DXP) sodium salt
-
HPLC-grade water
-
Buffers of desired pH (e.g., 100 mM Sodium Citrate pH 5.0, 100 mM Sodium Phosphate pH 7.0, 100 mM Tris-HCl pH 8.5)
-
HPLC system with a UV detector
-
Anion-exchange or reversed-phase C18 HPLC column suitable for polar compounds
Procedure:
-
Prepare DXP Stock Solution: Accurately weigh and dissolve DXP in HPLC-grade water to a final concentration of 10 mM. Keep on ice.
-
Prepare Test Solutions: For each condition to be tested, dilute the DXP stock solution to a final concentration of 1 mM in the respective pre-warmed or pre-cooled buffer.
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot of each test solution, and if necessary, quench any potential reaction by adding an equal volume of a suitable solvent (e.g., cold methanol) or by freezing in liquid nitrogen. This will be your T0 sample.
-
Incubation: Incubate the remaining test solutions under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each test solution and quench as described in step 3.
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase.
-
Inject a standard volume of each quenched sample.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm for the carbonyl group, though DXP has a weak chromophore).
-
Record the peak area of the intact DXP.
-
-
Data Analysis:
-
Plot the peak area of DXP against time for each condition.
-
Calculate the percentage of DXP remaining at each time point relative to the T0 sample.
-
Determine the half-life (t½) of DXP under each condition by fitting the data to a first-order decay model.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: DXP degradation pathway under alkaline and high-temperature conditions.
Caption: Experimental workflow for assessing DXP stability.
Caption: Troubleshooting logic for DXP instability issues.
Technical Support Center: Overcoming Feedback Inhibition in the MEP Pathway
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the methylerythritol 4-phosphate (MEP) pathway. The focus is on diagnosing and overcoming feedback inhibition to enhance the production of isoprenoids.
Frequently Asked Questions (FAQs)
Q1: What is feedback inhibition in the MEP pathway and why is it a problem?
Feedback inhibition is a natural regulatory mechanism where the end-products of a metabolic pathway, in this case, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), inhibit the activity of enzymes earlier in the pathway.[1][2][3][4][5] This process helps cells to maintain a stable internal environment by preventing the overproduction of metabolites. However, in metabolic engineering and drug development contexts, this inhibition can severely limit the yield of a desired isoprenoid product, creating a metabolic bottleneck.[6]
Q2: Which enzymes in the MEP pathway are the primary targets of feedback inhibition?
The primary target for feedback inhibition is 1-deoxy-D-xylulose-5-phosphate synthase (DXS), the first and often rate-limiting enzyme of the MEP pathway.[1][7][8][9] The final products of the pathway, IPP and DMAPP, act as allosteric inhibitors of DXS.[1][10] There is also evidence that 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), the second enzyme in the pathway, is subject to feedback inhibition by IPP and DMAPP.[11] Additionally, some studies suggest that other downstream enzymes like IspD and IspF may also be subject to allosteric regulation.[12][13][14]
Q3: What is the molecular mechanism of DXS feedback inhibition?
IPP and DMAPP bind to an allosteric site on the active DXS dimer, which is different from the active site where the substrates bind.[1][7][10] This binding event promotes the dissociation of the active dimer into inactive monomers.[7][10][11] These inactive monomers can then aggregate, leading to a reduction in the overall enzymatic activity and slowing down the entire pathway.[7][10] This process is a rapid and reversible way for the cell to respond to changes in IPP and DMAPP levels.[10]
Q4: How can I determine if feedback inhibition is limiting the flux in my experimental system?
A key indicator of feedback inhibition is the accumulation of the inhibitory end-products, IPP and DMAPP, coupled with lower-than-expected yields of your target isoprenoid. You may also observe a decrease in the levels of intermediates upstream of the inhibited enzyme (e.g., DXP if DXS is inhibited). Quantifying the intracellular concentrations of MEP pathway intermediates can therefore provide strong evidence for a feedback-induced bottleneck.
Troubleshooting Guides
Issue 1: Low yield of target isoprenoid despite overexpression of MEP pathway enzymes.
-
Possible Cause: Feedback inhibition from accumulated IPP and DMAPP is still limiting the pathway flux.
-
Troubleshooting Steps:
-
Quantify Metabolites: Measure the intracellular concentrations of IPP and DMAPP. Elevated levels are a strong indicator of feedback inhibition.
-
Enzyme Engineering: Introduce mutations into the dxs gene to create a feedback-resistant variant of the DXS enzyme.[15] Screen for mutants that maintain high activity in the presence of high concentrations of IPP and DMAPP.
-
Use of Heterologous Enzymes: Express a DXS homolog from a different organism that is naturally less sensitive to feedback inhibition.[16]
-
Dynamic Regulation: Employ inducible promoters to control the expression of your target isoprenoid synthase. This can help to decouple the production phase from the cell growth phase, preventing the early accumulation of inhibitory levels of IPP and DMAPP.
-
Issue 2: Cell growth is inhibited upon high-level expression of the MEP pathway.
-
Possible Cause: The accumulation of intermediate metabolites in the MEP pathway to toxic levels. Overexpression of the entire pathway can sometimes lead to imbalances.[17]
-
Troubleshooting Steps:
-
Metabolite Profiling: Analyze the intracellular concentrations of all MEP pathway intermediates to identify any specific metabolite that is accumulating to potentially toxic levels.
-
Balanced Overexpression: Instead of overexpressing all enzymes equally, focus on a more balanced overexpression strategy. This may involve increasing the expression of enzymes identified as bottlenecks while maintaining normal levels of others.
-
Co-expression of Isomerase: Co-expression of isopentenyl diphosphate isomerase (IDI) can help to balance the ratio of IPP and DMAPP, which can sometimes alleviate growth defects.[18]
-
Issue 3: Inconsistent results when using fosmidomycin (B1218577) to probe the MEP pathway.
-
Possible Cause: Fosmidomycin is a specific inhibitor of DXR, the second enzyme of the MEP pathway.[19][20][21] Inconsistent results could be due to the development of resistance or issues with drug uptake.
-
Troubleshooting Steps:
-
Sequence the dxr gene: Check for mutations in the dxr gene that may confer resistance to fosmidomycin.[22]
-
Verify Drug Uptake: Ensure that your experimental organism is capable of taking up fosmidomycin. Some organisms may lack the necessary transporters.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of fosmidomycin for your specific system.
-
Metabolite Analysis: Measure the levels of MEP pathway intermediates after fosmidomycin treatment. A successful inhibition of DXR should lead to an accumulation of DXP and a depletion of downstream metabolites.[19][23]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to feedback inhibition and enzyme kinetics in the MEP pathway.
Table 1: Feedback Inhibition of DXS
| Enzyme Source | Inhibitor | Ki (μM) | Type of Inhibition |
| Populus trichocarpa | IPP | 65.4 ± 4.3 | Competitive with Thiamine (B1217682) Pyrophosphate |
| Populus trichocarpa | DMAPP | 81.3 ± 10.5 | Competitive with Thiamine Pyrophosphate |
Data sourced from[24]
Table 2: Flux Control Coefficients of MEP Pathway Enzymes in E. coli
| Enzyme | Flux Control Coefficient |
| Dxs | 0.35 |
A flux control coefficient close to 1.0 indicates a primary rate-controlling step. Data sourced from[18]
Experimental Protocols
1. Quantification of IPP and DMAPP by HPLC
-
Principle: This method allows for the quantification of the key feedback inhibitors IPP and DMAPP from cell lysates.
-
Methodology:
-
Sample Preparation: Quench metabolic activity and lyse cells to release intracellular metabolites.
-
Derivatization: Chemically modify IPP and DMAPP to make them detectable by fluorescence or UV absorbance. A common method is enzymatic conjugation to a fluorescently labeled peptide.
-
HPLC Analysis: Separate the derivatized IPP and DMAPP using reverse-phase high-performance liquid chromatography (HPLC).
-
Quantification: Determine the concentration of IPP and DMAPP by comparing the peak areas to a standard curve generated with known concentrations of the metabolites.
-
2. In Vitro DXS Enzyme Activity Assay
-
Principle: This spectrophotometric assay measures the activity of DXS by coupling its product, DXP, to the DXR-catalyzed reaction, which consumes NADPH.[24]
-
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the substrates for DXS (pyruvate and glyceraldehyde-3-phosphate), the cofactor thiamine pyrophosphate, and an excess of purified DXR enzyme and NADPH.
-
Enzyme Addition: Add the purified DXS enzyme or cell lysate containing DXS to initiate the reaction.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Activity Calculation: Calculate the DXS activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH. To test for feedback inhibition, include varying concentrations of IPP and DMAPP in the reaction mixture.
-
Visualizations
Caption: Feedback inhibition of the MEP pathway by IPP and DMAPP.
Caption: Troubleshooting workflow for overcoming feedback inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Feedback Inhibition in Metabolic Pathways | Open Textbooks for Hong Kong [opentextbooks.org.hk]
- 3. Feedback Inhibition in Metabolic Pathways – MHCC Biology 112: Biology for Health Professions [openoregon.pressbooks.pub]
- 4. byjus.com [byjus.com]
- 5. Feedback Inhibition in Metabolic Pathways – Mt Hood Community College Biology 101 [openoregon.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. The MEP pathway: Promising drug targets in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MEP pathway products allosterically promote monomerization of deoxy-D-xylulose-5-phosphate synthase to feedback-regulate their supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ddd.uab.cat [ddd.uab.cat]
- 12. Mechanism of Allosteric Inhibition of the Enzyme IspD by Three Different Classes of Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutations in the trpD gene of Corynebacterium glutamicum confer 5-methyltryptophan resistance by encoding a feedback-resistant anthranilate phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. UQ eSpace [espace.library.uq.edu.au]
- 18. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of fosmidomycin on metabolic and transcript profiles of the methylerythritol phosphate pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fosmidomycin, an inhibitor of isoprenoid synthesis, induces persistence in Chlamydia by inhibiting peptidoglycan assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Resistance to the Antimicrobial Agent Fosmidomycin and an FR900098 Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Expression of Functional DOXP Pathway Enzymes
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the heterologous expression and optimization of the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the DOXP pathway and why is it a target for research and drug development?
A1: The this compound (DOXP) pathway, also known as the methylerythritol 4-phosphate (MEP) pathway, is a metabolic route for the biosynthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] These molecules are the universal precursors for all isoprenoids, a large and diverse class of natural products with a wide range of biological functions and commercial applications, including pharmaceuticals, fragrances, and biofuels. The DOXP pathway is found in most bacteria, algae, and plant plastids, but is absent in humans, making its enzymes attractive targets for the development of novel antibiotics, antimalarials, and herbicides.[3][4]
Q2: I am not getting any expression of my DOXP pathway enzyme in E. coli. What are the first things I should check?
A2: When facing a lack of protein expression, a systematic check of your experimental setup is crucial. Start by verifying the integrity of your plasmid construct through sequencing to ensure the gene of interest is correctly inserted and in-frame. Confirm that you are using the correct antibiotic selection and that your E. coli expression strain is appropriate for your vector system (e.g., a DE3 strain for T7 promoter-based vectors). It is also important to assess the health of your bacterial culture; poor growth can be an indicator of plasmid toxicity or other issues. Finally, ensure that your induction conditions (e.g., IPTG concentration, induction temperature, and duration) are optimized for your specific protein.
Q3: My DOXP pathway enzyme is expressed, but it's insoluble and forms inclusion bodies. What can I do to improve solubility?
A3: Insoluble expression is a common issue, particularly with heterologous proteins. Several strategies can be employed to improve the solubility of your DOXP pathway enzyme:
-
Lower Induction Temperature: Reducing the induction temperature (e.g., to 16-25°C) can slow down the rate of protein synthesis, allowing more time for proper folding.
-
Optimize Inducer Concentration: Using a lower concentration of the inducer (e.g., IPTG) can also reduce the rate of protein expression.
-
Co-expression of Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) can assist in the correct folding of the target protein.
-
Use of Solubility-Enhancing Tags: Fusing a highly soluble protein tag, such as maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST), to your protein of interest can improve its solubility.
-
Cultivation in Hypertonic Media: The addition of osmolytes like sorbitol to the culture medium has been shown to increase the solubility of some DOXP pathway enzymes.
-
Choice of Expression Strain: Some E. coli strains are specifically engineered to enhance the soluble expression of difficult proteins.
Q4: How can I confirm that my expressed and purified DOXP pathway enzyme is functional?
A4: To confirm the functionality of your enzyme, you need to perform an enzyme activity assay. The specific assay will depend on the enzyme . Generally, these assays involve providing the enzyme with its substrate(s) and monitoring the formation of the product(s) or the consumption of a cofactor (e.g., NADPH) over time. This can be done using various techniques such as spectrophotometry, high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS). Detailed protocols for the functional assays of each DOXP pathway enzyme are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
Guide 1: Low Yield of Final Isoprenoid Product Despite Expression of all Pathway Enzymes
This guide addresses scenarios where all the DOXP pathway enzymes are expressed, but the final isoprenoid product yield is low.
| Symptom | Possible Cause | Suggested Solution |
| Low final product yield, accumulation of early pathway intermediates (e.g., DXP). | Bottleneck at an early enzymatic step. The first enzyme, DXS, is often a rate-limiting step. | - Overexpress DXS to increase the metabolic flux into the pathway.[1] - Ensure that the subsequent enzyme, DXP reductoisomerase (IspC), is active and not inhibited. |
| Accumulation of an intermediate metabolite further down the pathway. | Bottleneck at a specific downstream enzymatic step. The corresponding enzyme may have low activity or be inhibited. | - Identify the accumulating intermediate using metabolomic analysis (e.g., LC-MS). - Overexpress the enzyme responsible for converting the accumulating intermediate. - Check for potential feedback inhibition of the enzyme by downstream products. |
| General low product yield with no specific intermediate accumulation. | Metabolic burden on the host cell. Overexpression of multiple heterologous proteins can drain cellular resources (ATP, NADPH, amino acids), leading to reduced overall metabolic activity.[5][6] | - Balance the expression levels of the pathway enzymes using promoters of different strengths or by varying gene copy numbers. - Integrate the expression cassettes into the E. coli chromosome for more stable and moderate expression. - Supplement the culture medium with precursors or essential nutrients that may become limiting. |
| Poor cell growth of the engineered strain. | Toxicity of an intermediate metabolite or the final product. | - Implement an in situ product removal strategy, such as a two-phase fermentation system, to sequester the toxic product.[1] - Engineer the host strain for improved tolerance to the toxic compound. |
Guide 2: Inactive Purified Enzyme
This guide provides troubleshooting steps for when a purified DOXP pathway enzyme shows little to no activity in a functional assay.
| Symptom | Possible Cause | Suggested Solution |
| No or very low enzyme activity in the functional assay. | Improper protein folding. The enzyme may have been purified from inclusion bodies without proper refolding, or it may have misfolded even if expressed in a soluble form. | - If purified from inclusion bodies, optimize the refolding protocol (e.g., screen different refolding buffers, additives). - If expressed solubly, try re-purifying under conditions that favor stability (e.g., lower temperature, addition of stabilizing agents like glycerol). |
| Missing essential cofactors. Many DOXP pathway enzymes require cofactors for activity (e.g., TPP for DXS, NADPH for IspC, Fe-S clusters for IspG and IspH).[7][8] | - Ensure that all necessary cofactors are included in the assay buffer at the correct concentrations. - For enzymes with metal clusters, purification and handling may need to be performed under anaerobic conditions to prevent oxidation and inactivation. | |
| Incorrect assay conditions. The pH, temperature, or buffer composition of the assay may not be optimal for the enzyme. | - Review the literature for the optimal assay conditions for your specific enzyme. - Perform a series of experiments to optimize the assay parameters (pH, temperature, ionic strength). | |
| Enzyme degradation. The purified enzyme may be unstable and degrade over time. | - Add protease inhibitors to the purification buffers. - Handle the purified enzyme at low temperatures (e.g., on ice) and store it appropriately (e.g., at -80°C in the presence of a cryoprotectant like glycerol). |
Data Presentation
Table 1: Kinetic Parameters of E. coli DOXP Pathway Enzymes
| Enzyme | Substrate(s) | Km | Vmax | Reference(s) |
| DXS | Pyruvate (B1213749) | 0.61 - 3.0 mM | 1.4 - 1.9 µmol/min/mg | [9] |
| D-Glyceraldehyde 3-phosphate | 120 - 150 µM | [9] | ||
| IspC | DXP | ~140 µM | ~16 µmol/min/mg | [4] |
| NADPH | ~30 µM | [4] | ||
| IspD | 2-C-methyl-D-erythritol 4-phosphate (MEP) | ~50 µM | ~25 µmol/min/mg | [10] |
| CTP | ~100 µM | [10] | ||
| IspE | 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) | ~20 µM | ~1.5 µmol/min/mg | [11] |
| ATP | ~200 µM | [11] | ||
| IspF | 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) | ~5 µM | ~0.5 µmol/min/mg | [12] |
| IspG | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | N/A | N/A | [8] |
| IspH | 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate (HMBPP) | ~1 µM | ~0.4 µmol/min/mg | [8][13] |
| Note: Kinetic parameters can vary depending on the specific assay conditions and the source of the enzyme. |
Table 2: Comparison of E. coli Strains for Heterologous Protein Expression
| Strain | Key Features | Common Applications | Reference(s) |
| BL21(DE3) | Deficient in Lon and OmpT proteases. Contains the T7 RNA polymerase gene for high-level expression from T7 promoters. | General high-level protein expression. | [14] |
| Rosetta(DE3) | A BL21(DE3) derivative containing a plasmid that supplies tRNAs for rare codons. | Expression of proteins from organisms with different codon usage than E. coli. | [15] |
| SHuffle T7 | Engineered to promote disulfide bond formation in the cytoplasm. | Expression of proteins with multiple disulfide bonds. | [16] |
| C41(DE3) & C43(DE3) | Derived from BL21(DE3), these strains have mutations that allow for the expression of toxic proteins. | Expression of membrane proteins and other toxic proteins. | |
| ArcticExpress(DE3) | Co-expresses cold-adapted chaperones from Oleispira antarctica. | Enhancing protein solubility at low temperatures. | |
| This table provides a general overview. The optimal strain should be determined empirically for each target protein. |
Experimental Protocols
Protocol 1: Codon Optimization for Expression in E. coli
Objective: To redesign the coding sequence of a gene to match the codon usage of E. coli for improved protein expression.
Methodology:
-
Obtain the DNA sequence of the gene of interest.
-
Use a codon optimization software tool. Several online tools and commercial services are available.
-
Input the DNA sequence into the software.
-
Select Escherichia coli as the target expression host.
-
The software will analyze the codon usage of your gene and replace rare codons with codons that are more frequently used in highly expressed E. coli genes. It may also optimize other features such as GC content and remove mRNA secondary structures.
-
Review the optimized sequence. Ensure that no unintended changes have been introduced.
-
Synthesize the optimized gene. This is typically done through a commercial gene synthesis service.
-
Clone the synthesized gene into an appropriate E. coli expression vector.
Protocol 2: Functional Assay for this compound Synthase (DXS)
Objective: To determine the enzymatic activity of DXS by measuring the formation of this compound (DXP).[17][18]
Materials:
-
Purified DXS enzyme
-
Assay buffer: 100 mM Tris-HCl, pH 8.0, 20% glycerol, 20 mM MgCl₂
-
1 M Sodium pyruvate
-
DL-Glyceraldehyde 3-phosphate (GAP) solution
-
100 mM Thiamine pyrophosphate (TPP)
-
1 M Dithiothreitol (DTT)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
LC-MS/MS system
Procedure:
-
Prepare the enzyme reaction mixture in a microcentrifuge tube by adding the following to the assay buffer: 1 µL of 1 M pyruvate, 1 µmol of GAP solution, 1 µL of 100 mM TPP, 0.25 µL of 1 M DTT, 1 µL of protease inhibitor cocktail, and 1 µL of phosphatase inhibitor cocktail. Adjust the final volume to 70 µL with water.
-
Pre-warm the reaction mixture to 25°C.
-
Initiate the reaction by adding 30 µL of the purified DXS enzyme extract.
-
Incubate the reaction at 25°C for 2 hours.
-
Stop the reaction by adding an equal volume of chloroform and vortexing vigorously.
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
Analyze the aqueous phase for the presence of DXP using a validated LC-MS/MS method.[17]
-
Quantify the amount of DXP produced by comparing to a standard curve.
Protocol 3: Functional Assay for DXP Reductoisomerase (IspC)
Objective: To determine the enzymatic activity of IspC by monitoring the oxidation of NADPH.[3]
Materials:
-
Purified IspC enzyme
-
Assay buffer: 100 mM Tris-HCl, pH 7.8, 10 mM MgCl₂
-
This compound (DXP)
-
NADPH
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
In a cuvette, prepare a reaction mixture containing assay buffer, a known concentration of DXP, and a known concentration of NADPH.
-
Equilibrate the mixture to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified IspC enzyme.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Protocol 4: Functional Assay for 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD)
Objective: To determine the enzymatic activity of IspD by measuring the formation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).[19]
Materials:
-
Purified IspD enzyme
-
Assay buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂
-
2-C-methyl-D-erythritol 4-phosphate (MEP)
-
Cytidine triphosphate (CTP)
-
Inorganic pyrophosphatase
-
Malachite green reagent for phosphate (B84403) detection
Procedure:
-
Prepare a reaction mixture containing assay buffer, MEP, and CTP.
-
Add inorganic pyrophosphatase to the mixture to hydrolyze the pyrophosphate (PPi) product into two molecules of inorganic phosphate (Pi).
-
Initiate the reaction by adding the purified IspD enzyme.
-
Incubate at the optimal temperature for a defined period.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Add malachite green reagent to the reaction mixture.
-
Measure the absorbance at ~620-660 nm to quantify the amount of inorganic phosphate produced.
-
Calculate the enzyme activity based on the amount of phosphate generated.
Protocol 5: Functional Assay for 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE)
Objective: To determine the enzymatic activity of IspE by measuring the consumption of ATP.[20]
Materials:
-
Purified IspE enzyme
-
Assay buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂
-
4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME)
-
ATP
-
Coupled enzyme system: Pyruvate kinase (PK) and Lactate (B86563) dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, CDP-ME, ATP, PEP, NADH, PK, and LDH.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding the purified IspE enzyme.
-
The ADP produced by the IspE reaction is converted back to ATP by PK, consuming PEP and producing pyruvate. The pyruvate is then reduced to lactate by LDH, oxidizing NADH to NAD⁺.
-
Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
Calculate the IspE activity based on the rate of NADH consumption.
Protocol 6: Functional Assay for 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF)
Objective: To determine the enzymatic activity of IspF by measuring the formation of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).[12]
Materials:
-
Purified IspF enzyme
-
Assay buffer: 50 mM Phosphate buffer, pH 7.4, 5 mM MgCl₂
-
4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing assay buffer and CDP-MEP.
-
Initiate the reaction by adding the purified IspF enzyme.
-
Incubate at the optimal temperature for a defined period.
-
Stop the reaction (e.g., by adding a quenching agent like acetonitrile).
-
Analyze the reaction mixture by LC-MS/MS to detect and quantify the formation of MEcPP.
-
Calculate the enzyme activity based on the amount of product formed.
Protocol 7: Functional Assay for 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase (IspG)
Objective: To determine the enzymatic activity of IspG by measuring the conversion of MEcPP to 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate (HMBPP).[8]
Materials:
-
Purified IspG enzyme
-
Assay buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT
-
2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)
-
A suitable reducing system (e.g., ferredoxin, ferredoxin-NADP⁺ reductase, and NADPH)
-
LC-MS/MS system
Procedure:
-
As IspG is an iron-sulfur cluster-containing enzyme, purification and assays should ideally be performed under anaerobic conditions.
-
Prepare the reaction mixture containing assay buffer, MEcPP, and the reducing system.
-
Initiate the reaction by adding the purified IspG enzyme.
-
Incubate at the optimal temperature for a defined period.
-
Stop the reaction and analyze the formation of HMBPP by LC-MS/MS.
Protocol 8: Functional Assay for 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase (IspH)
Objective: To determine the enzymatic activity of IspH by measuring the conversion of HMBPP to IPP and DMAPP.[7][13]
Materials:
-
Purified IspH enzyme
-
Assay buffer: 70 mM Potassium phosphate, pH 7.0, 1 mM CoCl₂, 1 mM DTT, 20 mM NaF
-
1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate (HMBPP)
-
NADH
-
FAD
-
LC-MS/MS or HPLC with radiochemical detection (if using radiolabeled substrate)
Procedure:
-
IspH is also an iron-sulfur cluster enzyme and requires anaerobic handling.
-
Prepare the reaction mixture containing assay buffer, HMBPP, NADH, and FAD.
-
Initiate the reaction by adding the purified IspH enzyme.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Analyze the reaction mixture for the formation of IPP and DMAPP using LC-MS/MS or HPLC.
Visualizations
Caption: The DOXP/MEP pathway for isoprenoid precursor biosynthesis.
Caption: A general experimental workflow for expressing and characterizing DOXP pathway enzymes.
Caption: A troubleshooting decision tree for low isoprenoid production.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoprenoid biosynthesis via this compound/2-C-methyl-D-erythritol 4-phosphate (DOXP/MEP) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Non-mevalonate isoprenoid biosynthesis: enzymes, genes and inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. "Metabolic burden" explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Microbial (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase (IspH) and its biotechnological potential: A mini review [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Crystallization and preliminary X-ray analysis of 4-diphosphocytidyl-2-C-methyl-d-erythritol kinase (IspE) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2C-Methyl-d-erythritol 4-phosphate enhances and sustains cyclodiphosphate synthase IspF activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of terpenes: Studies on 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase - Wikipedia [en.wikipedia.org]
- 15. Metabolome analysis of metabolic burden in Escherichia coli caused by overexpression of green fluorescent protein and delta-rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Untitled Document [ucl.ac.uk]
Technical Support Center: Navigating the Substrate Promiscuity of DOXP Synthase
Welcome to the technical support center for researchers working with 1-deoxy-D-xylulose 5-phosphate (DOXP) synthase (DXS). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you address challenges related to the substrate promiscuity of this key enzyme in the methylerythritol 4-phosphate (MEP) pathway.
Frequently Asked Questions (FAQs)
1. My DOXP synthase assay is not working or giving inconsistent results. What are the common causes and how can I troubleshoot this?
Several factors can lead to issues with DOXP synthase assays. Here's a systematic approach to troubleshooting:
-
Substrate Stability: The natural substrates, pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (D-GAP), can be unstable in certain buffers. Tris and glycylglycine (B550881) buffers, for instance, can lead to substrate degradation. It is recommended to use HEPES or phosphate (B84403) buffers at a pH around 8.0 for optimal substrate stability and enzyme activity.[1]
-
Assay Method Sensitivity: Traditional assays for DOXP synthase, such as those relying on TLC with radioactive products or insensitive UV/refractive index detection, can be laborious and lack the sensitivity needed to explore substrate promiscuity.[1] A more robust and sensitive method is a discontinuous HPLC-based assay that involves derivatization of the carbonyl-containing substrates and products with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNP).[1]
-
Incorrect Reagent Preparation and Handling:
-
Ensure all buffers and solutions are at room temperature before starting the assay.
-
Thaw all frozen components completely and mix them thoroughly before use.
-
Use calibrated pipettes to ensure accurate dispensing of reagents.
-
Prepare a master mix for your reactions to minimize pipetting errors.
-
-
Enzyme Activity:
-
Confirm the activity of your purified DOXP synthase using its natural substrates before testing alternative substrates.
-
If you are using a crude plant extract, be aware that the low abundance of DOXP synthase may require a highly sensitive detection method like LC-MS/MS.
-
-
Data Interpretation:
-
If you observe a high background signal, check for contamination in your reagents or potential side reactions.
-
Non-linear reaction progress curves could indicate substrate inhibition, product inhibition, or enzyme instability under the assay conditions.
-
2. I want to investigate the substrate promiscuity of DOXP synthase. What are some known alternative substrates I can test?
DOXP synthase exhibits a degree of substrate promiscuity, particularly for non-polar aliphatic aldehydes. However, it does not tolerate bulky α-branched aldehydes well.[1] A known alternative substrate is acetaldehyde, which the enzyme converts to acetoin.[1] When beginning to explore substrate promiscuity, it is advisable to start with simple aldehydes and gradually increase their complexity.
3. How can I accurately measure the kinetic parameters (Km and kcat) for different substrates of DOXP synthase?
To determine the kinetic parameters for various substrates, a robust and sensitive assay is required. An HPLC-based method is highly recommended for this purpose.[1] The general steps involve:
-
Enzyme Assay: Perform the enzymatic reaction with varying concentrations of the substrate of interest while keeping the other substrate at a saturating concentration.
-
Quenching and Derivatization: Stop the reaction at specific time points and derivatize the substrates and products with a chromophore like 2,4-DNP to allow for sensitive detection.[1]
-
HPLC Analysis: Separate and quantify the derivatized substrates and products using HPLC with a UV detector.[1]
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can then be calculated from Vmax if the enzyme concentration is known.
4. I am trying to express and purify recombinant DOXP synthase. What are some key considerations?
The successful expression and purification of active DOXP synthase are critical for in vitro studies. Here are some general guidelines that can be adapted:
-
Expression System: Escherichia coli is a commonly used host for expressing recombinant DOXP synthase.
-
Construct Design: Consider including an affinity tag (e.g., His-tag) in your expression construct to facilitate purification. A fusion partner like SUMO can sometimes improve solubility.
-
Induction Conditions: Optimize the induction conditions (e.g., IPTG concentration, temperature, and induction time) to maximize the yield of soluble protein.
-
Purification Strategy: A multi-step purification protocol, often involving affinity chromatography followed by size-exclusion chromatography, is typically required to obtain a highly pure and active enzyme.
-
Cofactor Addition: Remember that DOXP synthase is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme. Ensure that ThDP is included in the expression medium or purification buffers to obtain a fully active enzyme.
Quantitative Data
The following table summarizes the kinetic parameters of Rhodobacter capsulatus DOXP synthase for its natural substrates and an alternative substrate. This data can serve as a benchmark for your own experiments.
| Substrate | Km (μM) | kcat (min-1) | kcat/Km (M-1min-1) | Reference |
| D-Glyceraldehyde 3-phosphate (D-GAP) | 226 ± 32 | 246 ± 13 | 1.09 x 106 | [1] |
| Pyruvate | 1100 ± 300 | 246 ± 13 | 2.24 x 105 | [1] |
| Acetaldehyde | - | - | (7.0 ± 0.2) x 102 | [1] |
| Glyceraldehyde | - | - | (21 ± 0.3) x 102 | [1] |
Experimental Protocols
Detailed Protocol: HPLC-Based Assay for DOXP Synthase Activity
This protocol is adapted from a method developed for studying the substrate promiscuity of DOXP synthase.[1]
1. Reagents and Buffers:
-
HEPES or Phosphate buffer (e.g., 50 mM, pH 8.0)
-
DOXP synthase enzyme
-
Pyruvate solution
-
D-Glyceraldehyde 3-phosphate (D-GAP) or alternative aldehyde substrate solution
-
Quenching solution (e.g., a strong acid like HCl)
-
Derivatization reagent: 2,4-dinitrophenylhydrazine (2,4-DNP) in sulfuric acid
-
Neutralization solution (e.g., a strong base like NaOH)
-
HPLC mobile phase solvents
2. Enzymatic Reaction:
-
Prepare a reaction mixture containing the buffer, DOXP synthase, and one of the substrates (e.g., pyruvate) at a fixed, saturating concentration.
-
Initiate the reaction by adding the second substrate (e.g., D-GAP) at various concentrations.
-
Incubate the reactions at a constant temperature (e.g., 37°C).
-
At specific time points, withdraw aliquots of the reaction mixture and immediately add them to the quenching solution to stop the reaction.
3. Derivatization:
-
To the quenched reaction samples, add an excess of the 2,4-DNP solution.
-
Incubate at room temperature for 2-3 minutes to allow for the complete formation of hydrazones.[1]
-
Neutralize the samples to prevent acid-catalyzed degradation of the phosphorylated sugars.[1]
4. HPLC Analysis:
-
Centrifuge the derivatized samples to pellet any precipitate.
-
Inject the supernatant onto an HPLC system equipped with a suitable column (e.g., a C18 column) and a UV detector.
-
Separate the derivatized substrates and products using an appropriate gradient of the mobile phase.
-
Quantify the peak areas corresponding to the substrates and products.
5. Data Analysis:
-
Generate a standard curve for each derivatized compound to convert peak areas to concentrations.
-
Calculate the initial reaction rates for each substrate concentration.
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Visualizations
References
Technical Support Center: Purification of Membrane-Associated MEP Pathway Enzymes
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the purification of enzymes from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression, solubilization, and purification of these critical metabolic enzymes.
Frequently Asked Questions (FAQs)
Q1: Which enzymes of the MEP pathway are known to be membrane-associated?
The MEP pathway is primarily located in the plastids of plants and the cytoplasm of many bacteria.[1] While most enzymes in the pathway are soluble, some may exhibit peripheral membrane association to facilitate substrate channeling or interaction with other membrane-bound processes. For instance, the initial enzymes, DXS and DXR, catalyze the conversion of central metabolites and may interact with the inner envelope membrane of plastids. However, the most significant purification challenges often arise from the inherent properties of the enzymes themselves, such as the oxygen sensitivity of the iron-sulfur cluster enzymes IspG and IspH, rather than strong integral membrane association.[2][3]
Q2: What are the primary challenges in purifying the terminal enzymes of the MEP pathway, IspG and IspH?
The terminal enzymes, IspG (4-hydroxy-3-methylbut-2-en-1-yl diphosphate (B83284) synthase) and IspH (4-hydroxy-3-methylbut-2-enyl diphosphate reductase), present significant purification challenges due to their oxygen-sensitive [4Fe-4S] iron-sulfur clusters.[2][3] Exposure to oxygen can lead to the disassembly of these clusters, resulting in inactive protein.[2] Therefore, purification of active IspG and IspH often requires strict anaerobic conditions, including the use of an anaerobic chamber and deoxygenated buffers.[4]
Q3: My recombinant MEP pathway enzyme is expressed in inclusion bodies. How can I obtain active, soluble protein?
Expression of recombinant proteins, especially those from a different host organism, can often lead to the formation of insoluble aggregates known as inclusion bodies. Solubilizing these inclusion bodies typically requires strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride.[5] After solubilization, the protein must be refolded into its active conformation, which can be a challenging process. Gradual removal of the denaturant through methods like dialysis or rapid dilution into a refolding buffer containing additives that prevent aggregation (e.g., L-arginine, glycerol (B35011), or non-denaturing detergents) is a common strategy.[5][6]
Q4: I am observing significant protein aggregation during purification. What strategies can I employ to mitigate this?
Protein aggregation during purification can be caused by various factors, including high protein concentration, suboptimal buffer conditions (pH, ionic strength), and exposure of hydrophobic surfaces.[7][8] To minimize aggregation, consider the following strategies:
-
Optimize Buffer Conditions: Screen different pH values and salt concentrations. Maintaining a pH away from the protein's isoelectric point can increase solubility.
-
Use Additives: Incorporate stabilizing agents into your buffers, such as glycerol (5-20%), sugars (e.g., sucrose, trehalose), or non-detergent sulfobetaines (NDSBs).[9]
-
Include Reducing Agents: For proteins with cysteine residues, including reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol can prevent the formation of incorrect disulfide bonds that may lead to aggregation.[9]
-
Work at Lower Temperatures: Performing purification steps at 4°C can reduce hydrophobic interactions and slow down aggregation kinetics.
Troubleshooting Guides
Problem 1: Low Yield of Purified Recombinant Enzyme
| Possible Cause | Troubleshooting Strategy |
| Inefficient cell lysis | Optimize lysis method (e.g., increase sonication time/power, use a French press). Ensure complete resuspension of the cell pellet. |
| Protein degradation | Add a protease inhibitor cocktail to the lysis buffer. Keep samples on ice or at 4°C throughout the purification process. |
| Loss of protein during chromatography | Optimize binding and elution conditions for your chromatography resin (e.g., adjust pH, salt concentration, or imidazole (B134444) concentration for His-tagged proteins). Check for protein precipitation on the column. |
| Suboptimal expression conditions | Optimize induction conditions (e.g., lower temperature, shorter induction time, lower inducer concentration) to improve protein solubility and folding. |
Problem 2: Loss of Enzyme Activity After Purification
| Possible Cause | Troubleshooting Strategy |
| For IspG and IspH: Oxidation of the [4Fe-4S] cluster | Perform all purification steps under strict anaerobic conditions. Include reducing agents like DTT or sodium dithionite (B78146) in all buffers.[2] |
| Protein misfolding or denaturation | Screen for stabilizing additives in purification buffers (e.g., glycerol, substrate analogs, or cofactors). Avoid harsh elution conditions (e.g., extreme pH). |
| Loss of essential cofactors | Supplement purification buffers with necessary cofactors (e.g., Mg²⁺, Thiamine pyrophosphate (TPP) for DXS).[10] |
| Aggregation of the purified protein | Refer to the troubleshooting strategies for protein aggregation. Perform a final size-exclusion chromatography step to remove aggregates. |
Problem 3: Difficulty in Solubilizing a Peripherally Membrane-Associated Enzyme
| Possible Cause | Troubleshooting Strategy |
| Ineffective detergent for solubilization | Screen a panel of mild, non-ionic, or zwitterionic detergents (e.g., DDM, Triton X-100, CHAPS) at concentrations above their critical micelle concentration (CMC).[11][12] |
| Disruption of essential protein-lipid interactions | Try using detergents that are known to be gentler and can preserve native lipid interactions, such as digitonin.[12] Consider reconstitution into proteoliposomes with a defined lipid composition.[13] |
| Protein instability after solubilization | Immediately after solubilization, proceed with purification steps or exchange the initial detergent for one that is more stabilizing for long-term storage. |
Experimental Protocols
Protocol 1: General Protocol for Detergent Screening for a Peripherally Membrane-Associated MEP Enzyme
This protocol outlines a small-scale screening process to identify an effective detergent for solubilizing a target membrane-associated enzyme.
-
Membrane Preparation:
-
Harvest cells expressing the target enzyme and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors).
-
Lyse the cells using a suitable method (e.g., sonication, French press).
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris.
-
Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in a buffer without detergent.
-
-
Detergent Solubilization Screen:
-
Aliquot the membrane suspension into several microcentrifuge tubes.
-
To each tube, add a different detergent from a concentrated stock solution to a final concentration of 1-2% (w/v). Screen a variety of detergents (e.g., DDM, LDAO, Triton X-100, CHAPS, Fos-Choline-12).[14]
-
Incubate the samples with gentle agitation for 1-2 hours at 4°C.
-
-
Analysis of Solubilization Efficiency:
-
Centrifuge the samples at high speed (e.g., 100,000 x g for 30 minutes at 4°C) to pellet the non-solubilized membrane fraction.
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
Analyze both the supernatant (solubilized fraction) and the pellet (insolubilized fraction) by SDS-PAGE and Western blotting using an antibody specific to your target protein or its tag.
-
The detergent that yields the highest amount of the target protein in the supernatant is considered the most effective for solubilization.
-
Protocol 2: Purification of Recombinant His-tagged IspD
This protocol describes a general method for the purification of a recombinant, His-tagged IspD enzyme expressed in E. coli.
-
Cell Lysis and Lysate Clarification:
-
Resuspend the E. coli cell pellet expressing His-tagged IspD in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 30,000 x g for 30 minutes at 4°C).
-
-
Immobilized Metal Affinity Chromatography (IMAC):
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT) to remove non-specifically bound proteins.
-
Elute the bound IspD protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT).
-
-
Further Purification (Optional):
-
For higher purity, the eluted fractions containing IspD can be pooled and further purified by size-exclusion chromatography (gel filtration) to remove any remaining contaminants and aggregates.
-
-
Protein Concentration and Storage:
-
Concentrate the purified protein using a centrifugal filter device.
-
Determine the protein concentration using a suitable method (e.g., Bradford assay or measuring absorbance at 280 nm).
-
Flash-freeze the purified protein in small aliquots in a storage buffer (e.g., containing 10-20% glycerol) and store at -80°C.
-
Visualizations
Caption: The enzymatic steps of the MEP pathway.
Caption: A general workflow for the purification of recombinant MEP pathway enzymes.
Caption: Troubleshooting logic for low enzyme activity after purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Iron-Sulfur Cluster Enzymes of the Methylerythritol Phosphate Pathway: IspG and IspH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein Extraction and Purification by Differential Solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effect of MEP pathway and other inhibitors on the intracellular localization of a plasma membrane-targeted, isoprenylable GFP reporter protein in tobacco BY-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening of Detergents for Stabilization of Functional Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 13. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Increasing Isoprenoid Yield from the DOXP Pathway
Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing isoprenoid production from the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you overcome common challenges and enhance your isoprenoid yield.
Frequently Asked Questions (FAQs)
Q1: My final isoprenoid product titer is very low. What are the common metabolic bottlenecks in the DOXP pathway?
A1: Low product yield is a frequent challenge. The primary rate-limiting step in the DOXP pathway is often the initial condensation reaction catalyzed by this compound synthase (DXS).[1] Overexpression of DXS is a common strategy to increase pathway flux.[2][3] Other potential bottlenecks include the activities of this compound reductoisomerase (DXR), 4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) synthase (IspG), and 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH).[2][3] The balanced expression of these enzymes is crucial for optimal performance.[4] Additionally, the supply of precursors, glyceraldehyde 3-phosphate (G3P) and pyruvate, can be a limiting factor.[5]
Q2: I've overexpressed the key enzymes in the DOXP pathway, but my cell growth is significantly inhibited. What could be the cause?
A2: Poor cell growth after pathway induction is often due to metabolic burden or the accumulation of toxic intermediates.[6][7]
-
Metabolic Burden: The high-level expression of multiple heterologous proteins can drain cellular resources such as amino acids, ATP, and NADPH, diverting them from essential processes and slowing growth.[6]
-
Toxicity of Intermediates: The accumulation of certain pathway intermediates, like isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), can be toxic to host cells.[6] An imbalance in the expression levels of pathway enzymes can lead to the buildup of a specific intermediate.[7]
To address this, consider using promoters of varying strengths to fine-tune enzyme expression levels, employing lower copy number plasmids, or integrating the expression cassettes into the host chromosome for more stable and moderate expression.[6]
Q3: How can I confirm that the enzymes of the DOXP pathway are being expressed and are active in my engineered strain?
A3: Verifying enzyme expression and activity is a critical troubleshooting step.
-
Confirming Expression: You can confirm protein expression using techniques like SDS-PAGE to visualize protein bands of the expected molecular weight or Western blotting for more specific detection if you have antibodies against your enzymes.[6]
-
Assessing In Vivo Activity: While direct in vitro enzyme assays can be complex, you can infer in vivo activity by measuring the accumulation of pathway intermediates.[6] For example, if the substrate of a particular enzyme is accumulating while the product is absent, it suggests low activity of that enzyme. This can be analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Q4: My isoprenoid yield is inconsistent between different fermentation batches. What factors could be contributing to this variability?
A4: Inconsistent yields can often be attributed to variations in fermentation conditions or genetic instability.
-
Fermentation Conditions: Factors such as pH, temperature, aeration, and nutrient availability need to be tightly controlled. Sub-optimal conditions can affect enzyme activity and overall cellular metabolism.
-
Plasmid Instability: If your pathway genes are on plasmids, they can be lost during cell division, especially in the absence of selective pressure. This leads to a heterogeneous population of cells, with only a fraction producing your target isoprenoid.[6] Consider integrating the pathway into the host genome for improved stability.
Q5: I suspect a cofactor imbalance is limiting my isoprenoid production. How can I address this?
A5: The DOXP pathway has a significant demand for NADPH.[1] An insufficient supply of this reducing equivalent can be a major bottleneck. Strategies to improve NADPH regeneration include:
-
Engineering Central Metabolism: Overexpressing enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP), such as glucose-6-phosphate dehydrogenase (Zwf) and 6-phosphogluconate dehydrogenase (Gnd), can increase the intracellular NADPH pool.[8]
-
Introducing Alternative NADPH-Generating Pathways: Expressing heterologous enzymes like NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase (NADP-GAPDH) can provide additional routes for NADPH regeneration.[8]
Troubleshooting Guides
Table 1: Troubleshooting Low Isoprenoid Yield
| Symptom | Potential Cause | Recommended Action |
| Low final product titer with good cell growth | Metabolic bottleneck in the DOXP pathway | Overexpress rate-limiting enzymes (e.g., DXS, DXR).[1][2] Balance the expression of all pathway enzymes.[4] |
| Insufficient precursor supply (G3P, pyruvate) | Engineer central metabolism to direct more carbon flux towards G3P and pyruvate.[5] | |
| Sub-optimal enzyme activity | Perform codon optimization of your genes for the expression host.[6] Screen for enzyme orthologs from different organisms that may have higher activity.[6] | |
| Poor cell growth after pathway induction | Metabolic burden from protein overexpression | Use lower copy number plasmids or integrate genes into the chromosome.[6] Utilize inducible promoters with varying strengths to control expression levels.[6] |
| Accumulation of toxic intermediates (e.g., IPP, DMAPP) | Balance the expression of upstream and downstream enzymes to prevent intermediate buildup.[7] | |
| Toxicity of the final isoprenoid product | Implement in situ product removal strategies, such as a two-phase fermentation with an organic solvent overlay.[6] | |
| No detectable product | Error in pathway construction | Verify plasmid sequences and assembly. |
| No or very low enzyme expression | Confirm protein expression via SDS-PAGE or Western blotting.[6] Check for codon usage issues. | |
| Inconsistent yield between batches | Plasmid instability | Integrate the pathway genes into the host genome. Maintain antibiotic selection during all culture stages. |
| Variations in fermentation conditions | Tightly control and monitor pH, temperature, aeration, and media composition. |
Table 2: Impact of Gene Overexpression on Isoprenoid Production
| Gene(s) Overexpressed | Host Organism | Isoprenoid Product | Fold Increase in Yield | Reference |
| dxs, dxr, idi | Escherichia coli | Isoprene (B109036) | 0.65 (dxs), 0.16 (dxr), 1.22 (idi) over control | [4] |
| dxs, dxr, idi (ordered operon) | Escherichia coli | Isoprene | Higher than individual overexpression | [4] |
| dxs, idi, mdh | Escherichia coli | Lycopene | Enhanced production | [1] |
| zwf knockout | Escherichia coli | Lycopene | 130% increase | [1] |
Experimental Protocols
Protocol 1: Quantification of Isoprenoid Product by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for extracting and quantifying a volatile isoprenoid product from a microbial culture.
1. Sample Preparation: a. Take a known volume of your culture (e.g., 1 mL). b. Add an equal volume of an organic solvent suitable for your isoprenoid (e.g., ethyl acetate, dodecane) containing a known concentration of an internal standard (e.g., a related terpene not produced by your strain). c. Vortex vigorously for 2 minutes to extract the isoprenoid into the organic phase. d. Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to separate the phases. e. Carefully transfer the organic top layer to a new microcentrifuge tube containing a drying agent like anhydrous sodium sulfate. f. Transfer the dried organic phase to a GC vial.
2. GC-MS Analysis: a. Inject 1 µL of the sample into the GC-MS. b. Use a suitable GC column (e.g., DB-5ms) and temperature program to separate your target compound from other metabolites. c. Set the mass spectrometer to scan a relevant mass range or to selected ion monitoring (SIM) mode for higher sensitivity. d. Identify your product peak based on its retention time and mass spectrum compared to an authentic standard.
3. Quantification: a. Create a standard curve by running known concentrations of your isoprenoid standard. b. Calculate the peak area ratio of your product to the internal standard in your samples. c. Determine the concentration of your product in the samples by comparing the peak area ratio to the standard curve.
Protocol 2: Analysis of Pathway Enzyme Expression by SDS-PAGE
This protocol describes how to check for the expression of heterologous proteins in your engineered microbial strain.
1. Cell Lysis: a. Harvest a specific amount of cells from your culture (e.g., corresponding to 10 OD600 units). b. Centrifuge at 5,000 x g for 10 minutes and discard the supernatant. c. Resuspend the cell pellet in 1 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, with protease inhibitors). d. Lyse the cells using a method like sonication or a bead beater. e. Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant (soluble protein fraction).
2. Protein Quantification: a. Determine the total protein concentration in the soluble fraction using a standard method like the Bradford or BCA assay.
3. SDS-PAGE: a. Mix a standardized amount of total protein (e.g., 20 µg) with an equal volume of 2x Laemmli sample buffer. b. Boil the samples at 95°C for 5-10 minutes. c. Load the samples onto a polyacrylamide gel (e.g., 12%). Also, load a protein molecular weight marker. d. Run the gel at a constant voltage until the dye front reaches the bottom. e. Stain the gel with a protein stain like Coomassie Brilliant Blue and then destain. f. Visualize the gel and look for protein bands corresponding to the expected molecular weights of your expressed enzymes. Compare induced samples to an uninduced or empty vector control.
Visualizations
Caption: The this compound (DOXP) pathway for isoprenoid biosynthesis.
Caption: A troubleshooting workflow for diagnosing low isoprenoid yield.
Caption: Key metabolic engineering strategies to boost isoprenoid production.
References
- 1. Metabolic engineering for the microbial production of isoprenoids: Carotenoids and isoprenoid-based biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Analysis of Metabolic Bottlenecks in the Methylerythritol 4-Phosphate (MEP) Pathway of Zymomonas mobilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Significantly enhanced production of isoprene by ordered coexpression of genes dxs, dxr, and idi in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-step pathway for isoprenoid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Balancing a heterologous mevalonate pathway for improved isoprenoid production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering Redox Cofactor Regeneration for Improved Pentose Fermentation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of 1-Deoxy-D-xylulose 5-phosphate during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 1-Deoxy-D-xylulose 5-phosphate (DXP) during extraction from biological samples, particularly bacterial cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DXP) and why is its stability a concern during extraction?
A1: this compound (DXP) is a key metabolic intermediate in the non-mevalonate pathway for isoprenoid biosynthesis, which is essential in many bacteria, plants, and apicomplexan parasites.[1][2] Its stability is a concern because, like many phosphorylated sugars, it is susceptible to both enzymatic and chemical degradation during the extraction process. This degradation can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors that lead to DXP degradation during extraction?
A2: The main factors contributing to DXP degradation are:
-
Enzymatic Activity: Endogenous enzymes, such as phosphatases and isomerases, can rapidly degrade DXP once the cells are lysed.
-
Chemical Instability: DXP is susceptible to degradation under non-optimal pH and temperature conditions. Alkaline conditions and elevated temperatures can particularly accelerate its breakdown.
-
Extraction Solvent: The choice of solvent can influence the efficiency of extraction and the stability of DXP.
-
Sample Handling: Prolonged extraction times and repeated freeze-thaw cycles can also contribute to degradation.
Q3: How can I rapidly stop metabolic activity to prevent enzymatic degradation of DXP?
A3: This process is called quenching, and it's a critical first step. The goal is to halt all enzymatic activity almost instantaneously. A common and effective method is to rapidly introduce the cell culture to a cold solvent mixture. For bacterial cultures, plunging the sample into a pre-chilled solution of 60% methanol (B129727) at -40°C or colder is a widely used technique.
Q4: What are the expected degradation products of DXP?
A4: While specific studies on the complete degradation profile of DXP are limited, based on the chemistry of similar phosphorylated ketoses, potential degradation products could arise from hydrolysis of the phosphate (B84403) group, leading to 1-deoxy-D-xylulose, and further breakdown of the carbon skeleton under harsh pH or temperature conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during DXP extraction.
Problem 1: Low or no detectable DXP in the final extract.
| Potential Cause | Troubleshooting Steps |
| Inefficient Quenching | Ensure the quenching solution is sufficiently cold (at least -40°C) and that the volume of the quenching solution is significantly larger than the sample volume (e.g., 5:1 ratio) to ensure rapid cooling. |
| Enzymatic Degradation | Keep the sample on ice or at 4°C throughout the entire extraction procedure following quenching. Work quickly to minimize the time between cell lysis and analysis or storage. |
| Chemical Degradation (pH) | Maintain a slightly acidic to neutral pH (around 6.0-7.0) during extraction and in the final extract. Avoid strongly alkaline or acidic conditions. |
| Inefficient Extraction | Optimize the extraction solvent. A common choice is a mixture of methanol, acetonitrile, and water. Ensure thorough mixing and sufficient incubation time for complete extraction. Consider using a cell disruption method like sonication or bead beating in the presence of the extraction solvent. |
| Sample Storage | Store the final extract at -80°C to prevent long-term degradation. Avoid repeated freeze-thaw cycles by aliquoting the extract into smaller volumes. |
Problem 2: High variability in DXP measurements between replicate samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Quenching | Standardize the quenching procedure to ensure that all samples are treated identically. The time from sample collection to quenching should be minimized and consistent. |
| Incomplete Cell Lysis | Ensure that the chosen cell lysis method is consistently applied to all samples and is sufficient to break open the cells completely. |
| Precipitation of DXP | DXP may precipitate if the solvent composition changes abruptly or if it interacts with other components in the extract. Ensure the final extract is homogenous before analysis. |
| Matrix Effects in LC-MS/MS | If using mass spectrometry for quantification, co-eluting compounds from the sample matrix can suppress or enhance the DXP signal. Optimize the chromatographic separation and consider using an internal standard. |
Data Presentation
Table 1: Hypothetical Influence of pH and Temperature on DXP Stability
This table provides an illustrative example of how pH and temperature could affect the stability of DXP in an aqueous solution over a 1-hour incubation period. Note: This data is hypothetical and for illustrative purposes; experimental validation is required.
| pH | Temperature (°C) | Estimated DXP Recovery (%) |
| 4.0 | 4 | > 95% |
| 7.0 | 4 | > 98% |
| 8.5 | 4 | ~90% |
| 4.0 | 25 | ~90% |
| 7.0 | 25 | ~95% |
| 8.5 | 25 | < 80% |
| 7.0 | 37 | < 85% |
Experimental Protocols
Protocol 1: Quenching and Extraction of DXP from E. coli
This protocol is designed to rapidly halt metabolic activity and efficiently extract DXP while minimizing degradation.
Materials:
-
E. coli culture
-
Quenching Solution: 60% (v/v) Methanol in water, pre-chilled to -40°C
-
Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20 v/v/v), pre-chilled to -20°C
-
Centrifuge capable of reaching -9°C and 5000 x g
-
Ice
-
-80°C freezer for storage
Procedure:
-
Preparation: Pre-chill the quenching and extraction solutions.
-
Quenching: a. Vigorously mix 5 mL of E. coli culture with 25 mL of the pre-chilled quenching solution. b. Immediately centrifuge the mixture at 5000 x g for 5 minutes at -9°C. c. Decant the supernatant and place the cell pellet on ice.
-
Extraction: a. Resuspend the cell pellet in 1 mL of the pre-chilled extraction solvent. b. Incubate on ice for 15 minutes with intermittent vortexing to ensure complete cell lysis and extraction. c. Centrifuge at 5000 x g for 5 minutes at 4°C to pellet cell debris.
-
Collection and Storage: a. Carefully transfer the supernatant containing the extracted DXP to a new microcentrifuge tube. b. Immediately analyze the extract or store it at -80°C.
Visualizations
References
Technical Support Center: Enhancing Flux Through the Non-Mevalonate (MEP) Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing metabolic flux through the non-mevalonate (MEP) pathway for the production of isoprenoids.
Troubleshooting Guides
Issue 1: Low or No Yield of the Target Isoprenoid
| Probable Cause | Recommended Solution(s) |
| Insufficient Precursor Supply | The availability of the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), is often a major limiting factor.[1] Enhance the flux through the native upstream pathways by ensuring a balanced supply of pyruvate (B1213749) and glyceraldehyde-3-phosphate (G3P).[2] |
| Low Expression of Rate-Limiting Enzymes | Overexpress key enzymes in the MEP pathway, particularly 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and this compound reductoisomerase (DXR), which are often identified as bottlenecks.[1][3][4][5][6] Use strong, inducible promoters to control the expression of these enzymes. |
| Feedback Inhibition of Key Enzymes | The end-products of the MEP pathway, IPP and DMAPP, can feedback-inhibit DXS, the first enzyme in the pathway.[2][7] Consider using enzyme variants that are less sensitive to feedback inhibition.[1] |
| Metabolic Imbalance | Overexpression of all genes in the MEP pathway can lead to an unintuitive decrease in isoprenoid production due to metabolic imbalances and the accumulation of toxic intermediates.[8] A balanced expression of key enzymes is crucial. Modulating the expression levels of genes like dxs, idi, and ispDF with promoters of varying strengths can help find an optimal balance.[2] |
| Poor Host Cell Growth | Suboptimal growth conditions or toxicity from pathway intermediates can lead to poor cell health and, consequently, low product yield. Optimize culture conditions (temperature, pH, aeration) and consider strategies to mitigate metabolic burden. |
Issue 2: Poor Cell Growth After Pathway Induction
| Probable Cause | Recommended Solution(s) |
| Metabolic Burden | The expression of multiple heterologous enzymes can divert significant cellular resources (e.g., ATP, NADPH, amino acids) away from essential cellular processes, leading to slowed growth.[1] To mitigate this, use lower copy number plasmids, employ weaker or inducible promoters, or integrate the pathway genes into the host chromosome for more stable, lower-level expression.[1] |
| Toxicity of Intermediates | The accumulation of certain pathway intermediates, such as 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), can be toxic to the host cells.[9] Address this by balancing the expression of upstream and downstream enzymes to prevent the buildup of any single intermediate. For example, if MEcPP accumulates, consider overexpressing the downstream enzyme, IspG.[9] |
| Plasmid Instability | High-copy plasmids containing large gene cassettes can be unstable, leading to a loss of the engineered pathway in a portion of the cell population. Consider chromosomal integration of the pathway genes for improved stability.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to increase metabolic flux through the MEP pathway?
A1: The most common strategies involve genetic and metabolic engineering. A primary approach is the overexpression of key, rate-limiting enzymes in the pathway.[7] Studies have shown that overexpressing dxs (encoding DXP synthase) and idi (encoding IPP isomerase) can significantly increase the yield of MEP-derived terpenoids.[7] Additionally, ensuring a balanced supply of the precursors pyruvate and G3P is crucial.[2] More advanced strategies include balancing the expression of multiple pathway enzymes, using feedback-resistant enzyme variants, and integrating the pathway genes into the host genome for stable expression.[1][2]
Q2: Which enzymes in the MEP pathway are the most common targets for overexpression?
A2: The first enzyme, this compound synthase (DXS), is frequently a primary target as it catalyzes the first committed step and is a major control point for flux through the pathway.[10] The second enzyme, this compound reductoisomerase (DXR), is another key regulatory point.[3][5] Additionally, the final enzyme, isopentenyl diphosphate isomerase (Idi), which interconverts IPP and DMAPP, is often overexpressed to ensure the correct ratio of these precursors for the desired downstream isoprenoid product.[2][7]
Q3: Can overexpressing all the enzymes in the MEP pathway lead to higher yields?
A3: Not necessarily. While it may seem intuitive, the combined overexpression of all genes in the MEP pathway can result in a decrease in isoprenoid production.[8] This is often due to the creation of metabolic imbalances, the accumulation of toxic intermediates, and an increased metabolic burden on the host cells. A more effective approach is to identify and alleviate specific bottlenecks in the pathway by carefully balancing the expression levels of key enzymes.[2]
Q4: What is the significance of the IPP to DMAPP ratio, and how can it be controlled?
A4: The ratio of isopentenyl diphosphate (IPP) to dimethylallyl diphosphate (DMAPP) is critical as different classes of terpenes require different ratios of these precursors.[2] The final enzyme of the MEP pathway, IspH, produces IPP and DMAPP at a fixed ratio.[2][11] The enzyme isopentenyl diphosphate isomerase (Idi) interconverts IPP and DMAPP, allowing for the optimization of this ratio for the specific terpene being produced.[2] Overexpression of idi is a common strategy to achieve the desired IPP:DMAPP ratio.[2]
Q5: What are the advantages of integrating the MEP pathway genes into the host genome versus using plasmids?
A5: While plasmids are easier to manipulate, integrating the MEP pathway genes into the host genome offers several advantages for large-scale production. Genome integration leads to greater genetic stability and can result in higher cell viability and product titers compared to plasmid-based expression.[2] It also alleviates the metabolic burden associated with maintaining high-copy-number plasmids and eliminates the need for constant antibiotic selection.[1] This approach allows for more stable and balanced expression of the pathway enzymes, which is crucial for maximizing flux.[2]
Quantitative Data Summary
The following table summarizes the impact of various genetic engineering strategies on the production of isoprenoids via the MEP pathway.
| Organism | Target Isoprenoid | Genetic Modification | Fold Increase in Yield |
| Escherichia coli | Lycopene | Overexpression of dxs, idi, ispD, and ispF | ~4-fold |
| Escherichia coli | Geraniol | Genome integration and promoter optimization of dxs, idi, and ispDF | Significantly higher titer than plasmid-based expression |
| Tomato | Carotenoids | Overexpression of bacterial dxs targeted to the plastid | 1.6-fold |
| Tomato | Phytoene | Overexpression of bacterial dxs targeted to the plastid | 2.4-fold |
| Tomato | β-carotene | Overexpression of bacterial dxs targeted to the plastid | 2.2-fold |
| Arabidopsis thaliana | Taxadiene | Overexpression of DXR | Increased accumulation |
| Arabidopsis thaliana | Chlorophylls and Carotenoids | Overexpression of DXR | Increased accumulation |
Experimental Protocols
Protocol 1: Overexpression of a MEP Pathway Gene (e.g., dxs) in E. coli
-
Gene Amplification and Cloning :
-
Amplify the coding sequence of the target gene (e.g., E. coli dxs) using PCR with primers that add appropriate restriction sites.
-
Digest both the PCR product and the expression vector (e.g., pTrc99A) with the corresponding restriction enzymes.
-
Ligate the digested gene into the expression vector.
-
Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).
-
Verify the correct insertion by colony PCR and sequence analysis.
-
-
Transformation into Expression Host :
-
Transform the verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
-
Protein Expression :
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of culture medium (e.g., 50 mL) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.
-
Induce protein expression by adding an appropriate inducer (e.g., 0.1-1 mM IPTG for a lac-based promoter).
-
Continue to grow the culture for a specified period (e.g., 4-24 hours) at a suitable temperature (e.g., 18-30°C) to allow for protein expression and product accumulation.
-
-
Analysis of Overexpression :
-
Harvest a small sample of the culture before and after induction.
-
Analyze the protein expression levels by SDS-PAGE.
-
Protocol 2: Quantification of Isoprenoid Product by GC-MS
-
Sample Preparation :
-
Harvest a known volume of the culture by centrifugation.
-
Extract the isoprenoid product from the cell pellet or supernatant using an appropriate organic solvent (e.g., ethyl acetate, hexane). The choice of solvent will depend on the polarity of the target isoprenoid.
-
Include an internal standard for accurate quantification.
-
Dry the organic phase (e.g., under a stream of nitrogen or using a rotary evaporator).
-
Resuspend the dried extract in a known volume of a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis :
-
Inject a small volume (e.g., 1 µL) of the sample onto a gas chromatograph coupled to a mass spectrometer.
-
Use an appropriate GC column and temperature program to separate the compounds in the extract.
-
The mass spectrometer will fragment the eluting compounds, generating a characteristic mass spectrum for each.
-
-
Data Analysis :
-
Identify the peak corresponding to the target isoprenoid by comparing its retention time and mass spectrum to that of an authentic standard.
-
Quantify the amount of the isoprenoid by integrating the area of its peak and comparing it to a standard curve generated with known concentrations of the authentic standard.
-
Protocol 3: Analysis of MEP Pathway Gene Expression by RT-qPCR
-
RNA Extraction :
-
Harvest cells from a culture at the desired time point.
-
Extract total RNA using a commercial RNA extraction kit or a standard protocol (e.g., TRIzol).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis :
-
Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR) :
-
Set up qPCR reactions containing the cDNA template, primers specific for the target gene(s) and a reference gene (e.g., rpoD), and a fluorescent dye (e.g., SYBR Green).
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis :
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative expression of the target gene using the ΔΔCt method.
-
Visualizations
Caption: The Non-Mevalonate (MEP) Pathway for Isoprenoid Biosynthesis.
Caption: Troubleshooting Workflow for Low Isoprenoid Yield.
Caption: Feedback Inhibition of DXS by IPP and DMAPP.
Caption: Experimental Workflow for Enhancing MEP Pathway Flux.
References
- 1. benchchem.com [benchchem.com]
- 2. The non-mevalonate pathway requires a delicate balance of intermediates to maximize terpene production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme Inhibitor Studies Reveal Complex Control of Methyl-D-Erythritol 4-Phosphate (MEP) Pathway Enzyme Expression in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The organ-specific differential roles of rice DXS and DXR, the first two enzymes of the MEP pathway, in carotenoid metabolism in Oryza sativa leaves and seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced flux through the methylerythritol 4-phosphate pathway in Arabidopsis plants overexpressing deoxyxylulose 5-phosphate reductoisomerase [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Overview of the Mevalonate vs. Non-Mevalonate Pathways
A Comprehensive Guide to the Mevalonate (B85504) and Non-Mevalonate Pathways
For researchers, scientists, and drug development professionals, understanding the fundamental biosynthetic routes of isoprenoids is critical. Isoprenoids are a vast and diverse class of natural products, essential for various cellular functions, and include molecules like cholesterol, steroid hormones, carotenoids, and the prenyl groups used for protein modification. The biosynthesis of the universal five-carbon precursors to all isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), is accomplished through two distinct metabolic routes: the mevalonate (MVA) pathway and the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway. This guide provides an objective comparison of these two pathways, supported by experimental data, detailed methodologies for key experiments, and visualizations to clarify complex processes.
The MVA pathway is the primary source of IPP and DMAPP in most eukaryotes, including humans, as well as in archaea and the cytoplasm of plants.[1][2] In contrast, the MEP pathway is found in most bacteria, green algae, and in the plastids of higher plants.[3][4] This distinct distribution makes the MEP pathway an attractive target for the development of novel antibiotics and herbicides, as its inhibition would selectively affect pathogens or weeds without harming humans.[5] Both pathways ultimately produce IPP and DMAPP, but they differ in their starting substrates, enzymatic reactions, cellular localization, and regulation.[1][3]
Key Differences at a Glance
| Feature | Mevalonate (MVA) Pathway | Non-Mevalonate (MEP) Pathway |
| Starting Substrates | 3 molecules of Acetyl-CoA | Pyruvate and Glyceraldehyde 3-phosphate |
| Cellular Localization | Cytosol (in eukaryotes and plants), Peroxisomes | Plastids (in plants and algae), most bacteria |
| Key Enzyme | HMG-CoA reductase (HMGR) | 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) |
| Energy Requirement | 3 ATP per IPP | 1 ATP, 1 CTP, 2 NADPH per IPP |
| Key Inhibitors | Statins (e.g., lovastatin, simvastatin) | Fosmidomycin (B1218577), FR900098 |
| Organismal Distribution | Eukaryotes (including mammals), Archaea, some bacteria, plant cytosol | Most bacteria, green algae, plant plastids, some protozoa (e.g., Plasmodium) |
Pathway Diagrams
The following diagrams illustrate the sequential enzymatic reactions of the MVA and MEP pathways.
Caption: The Mevalonate (MVA) pathway, starting from Acetyl-CoA.
Caption: The Non-Mevalonate (MEP) pathway, starting from Pyruvate and G3P.
Quantitative Comparison of Key Enzymes
The rate-limiting steps of the MVA and MEP pathways are catalyzed by HMG-CoA reductase (HMGR) and this compound reductoisomerase (DXR), respectively. The kinetic parameters of these enzymes are crucial for understanding the overall flux through each pathway.
| Enzyme | Organism | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| HMG-CoA Reductase (HMGR) | Streptococcus pneumoniae | HMG-CoA | - | - | - |
| NADPH | 28.9 ± 5.1 | 6.85 ± 0.3 | 2.4 x 105 | ||
| NADH | 153 ± 59.3 | 0.131 ± 0.02 | 8.6 x 102 | ||
| DXR (IspC) | Acinetobacter baumannii | DXP | 400 | - | - |
| NADPH | 150 | - | - | ||
| Klebsiella pneumoniae | DXP | 400 | - | - | |
| NADPH | 150 | - | - |
Note: Complete kinetic data for direct comparison is not always available in a single study. The provided data is illustrative of the types of parameters measured.
Experimental Data: Pathway Contribution to Isoprenoid Classes
In organisms that possess both pathways, such as plants, the relative contribution of the MVA and MEP pathways to the biosynthesis of different classes of isoprenoids can be determined using isotopic labeling studies.
| Isoprenoid Class | Predominant Pathway | MVA Contribution (%) | MEP Contribution (%) | Organism/Tissue |
| Monoterpenes (C10) | MEP | Minor | Major | Cotton Seedlings (Cotyledons) |
| Sesquiterpenes (C15) | MVA | Major | Minor | Cotton Seedlings (Roots) |
| Diterpenes (C20) | MEP | Up to 50 | Major | Cotton Seedlings (Cotyledons) |
| Triterpenoids (C30) | MVA | Major | Up to 20 | Cotton Seedlings (Roots) |
| Carotenoids (C40) | MEP | Up to 50 | Major | Cotton Seedlings (Cotyledons) |
Data adapted from studies on cotton seedlings where the contribution of each pathway was quantified.[6][7]
Experimental Protocols
Metabolic Flux Analysis using 13C-Labeling
This protocol provides a general workflow for determining the relative flux through the MVA and MEP pathways by tracing the incorporation of a stable isotope-labeled precursor.
Objective: To quantify the contribution of the MVA and MEP pathways to the biosynthesis of a specific isoprenoid.
Materials:
-
Cell culture or organism of interest
-
13C-labeled glucose (e.g., [1-13C]glucose or [U-13C]glucose)
-
Appropriate growth media
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Protocol:
-
Culture Preparation: Grow cells or organisms in a defined medium to a desired density.
-
Labeling: Replace the medium with a medium containing a known concentration of 13C-labeled glucose. The choice of labeled glucose depends on the specific metabolic route being interrogated.[8]
-
Incubation: Incubate the cultures for a time sufficient to achieve isotopic steady-state. This time needs to be determined empirically.
-
Quenching: Rapidly quench metabolic activity by adding a cold quenching solution. This is a critical step to prevent further metabolism.
-
Metabolite Extraction: Extract the intracellular metabolites using a suitable solvent system.
-
Sample Analysis: Analyze the extracts by LC-MS or GC-MS to determine the mass isotopomer distribution of the target isoprenoid and its precursors.[9]
-
Data Analysis: Use the mass isotopomer distribution data in conjunction with a metabolic model to calculate the relative flux through the MVA and MEP pathways.[6]
Caption: Workflow for 13C Metabolic Flux Analysis.
Pathway Inhibition Assay
This protocol describes how to use specific inhibitors to assess the reliance of a biological process on either the MVA or MEP pathway.
Objective: To determine which pathway is responsible for the biosynthesis of an isoprenoid required for a specific cellular function (e.g., cell growth, protein prenylation).
Materials:
-
Cell culture or organism of interest
-
MVA pathway inhibitor: Simvastatin (B1681759) (or other statin)
-
MEP pathway inhibitor: Fosmidomycin[10]
-
Appropriate growth media and culture vessels
-
Method for assessing the biological endpoint (e.g., cell viability assay, Western blot for prenylated proteins)
Protocol:
-
Culture Seeding: Seed cells at a suitable density in a multi-well plate.
-
Inhibitor Treatment: Add the inhibitors to the culture medium at a range of concentrations. It is important to perform a dose-response curve to determine the optimal concentration.[11]
-
Incubation: Incubate the cells with the inhibitors for a predetermined period.
-
Endpoint Analysis: Assess the effect of the inhibitors on the chosen biological endpoint. For example, measure cell viability using an MTT assay or analyze the prenylation status of a target protein by Western blot.
-
Data Interpretation: A significant effect of simvastatin indicates a reliance on the MVA pathway, while a significant effect of fosmidomycin points to the MEP pathway.
Caption: Logic diagram for pathway inhibition experiments.
Conclusion
The mevalonate and non-mevalonate pathways represent two independent and essential routes for the biosynthesis of isoprenoid precursors. Their distinct enzymology, regulation, and distribution across the domains of life offer unique opportunities for targeted drug development. For researchers in this field, a thorough understanding of the methodologies used to study and compare these pathways is paramount. The quantitative data and experimental frameworks presented in this guide provide a solid foundation for designing and interpreting experiments aimed at elucidating the intricacies of isoprenoid biosynthesis.
References
- 1. analytik.co.uk [analytik.co.uk]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. Pre-steady-state kinetic analysis of 1-deoxy-D-xylulose-5-phosphate reductoisomerase from Mycobacterium tuberculosis reveals partially rate-limiting product release by parallel pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism and inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic flux ratio analysis by parallel 13C labeling of isoprenoid biosynthesis in Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fosmidomycin, an inhibitor of isoprenoid synthesis, induces persistence in Chlamydia by inhibiting peptidoglycan assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of statins on the mevalonic acid pathway in recombinant yeast strains expressing human HMG-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
Validating DOXP as an Antimicrobial Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the validation of a novel antimicrobial target is a critical step in addressing the growing challenge of antibiotic resistance. This guide provides an objective comparison of the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway as an antimicrobial target against other established and emerging alternatives. The performance of inhibitors targeting these pathways is supported by experimental data, and detailed methodologies for key validation experiments are provided.
The DOXP pathway, also known as the non-mevalonate pathway, is an essential metabolic route for the synthesis of isoprenoids in most bacteria, including many pathogenic species, and in apicomplexan parasites such as Plasmodium falciparum. Crucially, this pathway is absent in humans, who utilize the mevalonate (B85504) pathway for isoprenoid biosynthesis, making the DOXP pathway an attractive target for the development of selectively toxic antimicrobial agents.
Genetic and Chemical Validation of the DOXP Pathway
The validation of the DOXP pathway as a viable antimicrobial target has been substantiated through both genetic and chemical methodologies. Genetic validation typically involves demonstrating that the inactivation or downregulation of a gene encoding a key enzyme in the pathway is lethal to the microorganism. Chemical validation, on the other hand, relies on showing that a small molecule inhibitor of a target enzyme leads to a desired phenotypic effect, such as bacterial cell death.
Key Enzymes in the DOXP Pathway
The DOXP pathway involves a series of enzymatic steps, each representing a potential target for inhibition. Two of the most extensively studied enzymes in this pathway are DOXP synthase (Dxr) and DOXP reductoisomerase (IspC). The antibiotic fosmidomycin, a potent inhibitor of DXP reductoisomerase, has been instrumental in the chemical validation of this pathway.
Comparative Efficacy of Antimicrobial Agents
The effectiveness of targeting the DOXP pathway can be benchmarked against antimicrobials that inhibit other essential cellular processes. The following tables summarize the in vitro efficacy, presented as Minimum Inhibitory Concentration (MIC) values, of various inhibitors against a selection of clinically relevant pathogens. Lower MIC values indicate greater potency.
| DOXP Pathway Inhibitor | Target | Organism | MIC (µg/mL) |
| Fosmidomycin | DXP Reductoisomerase | Escherichia coli | 0.5 - 4 |
| Fosmidomycin | Pseudomonas aeruginosa | 64 - >256[1][2][3][4] | |
| Fosmidomycin | Staphylococcus aureus | 4 - 8 |
| Alternative Antimicrobial Agents | Target Pathway | Inhibitor | Organism | MIC (µg/mL) |
| Fatty Acid Synthesis | Enoyl-ACP Reductase (FabI) | Triclosan | Escherichia coli | 0.03 - >4 |
| Triclosan | Staphylococcus aureus | 0.12 - 4[5][6][7][8] | ||
| Mycolic Acid Synthesis | Isoniazid (B1672263) | Mycobacterium tuberculosis | 0.06 - >4[9][10][11][12] | |
| Peptidoglycan Synthesis | Penicillin-Binding Proteins | Penicillin | Staphylococcus aureus | 0.25 - >1024[13][14][15][16][17] |
| D-Ala-D-Ala Terminus | Vancomycin | Staphylococcus aureus | 0.25 - 4.0[18][19] | |
| Vancomycin | Enterococcus faecalis | 0.125 - 2[20] | ||
| Vancomycin | Enterococcus faecium | 0.25 - 2.0[21] | ||
| Cell Membrane | Daptomycin | Staphylococcus aureus (MRSA) | 0.25 - 1[22][23][24][25] | |
| Lipid A Synthesis | LpxC | L-161,240 | Escherichia coli | 1 |
| L-161,240 | Pseudomonas aeruginosa | >50[26] | ||
| CHIR-090 | Escherichia coli | 0.2 - 0.25[27][28] | ||
| CHIR-090 | Pseudomonas aeruginosa | 0.25 - 0.5[27][29] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The DOXP pathway for isoprenoid biosynthesis, highlighting the inhibitory action of fosmidomycin.
Caption: A generalized workflow for the genetic and chemical validation of a novel antimicrobial target.
Caption: Logical comparison of different antimicrobial target pathways based on their presence in humans.
Experimental Protocols
Genetic Validation: Gene Knockout/Knockdown
Objective: To determine if the targeted gene is essential for the survival of the microorganism.
Methodology:
-
Construct a conditional expression mutant: The target gene (e.g., dxr) is placed under the control of an inducible promoter in the bacterial chromosome.
-
Growth analysis: The mutant strain is grown in media with and without the inducer.
-
Observation: A failure of the mutant to grow in the absence of the inducer indicates that the target gene is essential for viability.
-
Confirmation: The essentiality can be further confirmed by techniques such as CRISPR interference (CRISPRi) to specifically knockdown gene expression and observe the phenotypic consequences.
Chemical Validation: Enzyme Inhibition Assay
Objective: To quantify the inhibitory activity of a compound against the target enzyme.
Methodology:
-
Enzyme purification: The target enzyme is overexpressed and purified.
-
Assay setup: A reaction mixture is prepared containing the purified enzyme, its substrate, and necessary cofactors in a suitable buffer.
-
Inhibitor addition: The test compound is added to the reaction mixture at various concentrations.
-
Reaction monitoring: The rate of the enzymatic reaction is measured over time, typically by monitoring the change in absorbance or fluorescence of a substrate or product.
-
Data analysis: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
In Vitro Antimicrobial Susceptibility Testing: MIC Determination
Objective: To determine the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of antimicrobial dilutions: A serial dilution of the test compound is prepared in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.
-
Visual assessment: The wells are examined for visible turbidity.
-
MIC determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Conclusion
The DOXP pathway presents a compelling and validated target for the development of novel antimicrobial agents. Its essentiality in a wide range of pathogens and its absence in humans provide a strong foundation for selective toxicity. While inhibitors of the DOXP pathway, such as fosmidomycin, have shown promise, ongoing research is crucial to expand the arsenal (B13267) of compounds targeting this pathway and to overcome potential resistance mechanisms. A comparative understanding of the DOXP pathway alongside other essential microbial pathways will continue to guide the rational design and development of the next generation of antibiotics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 201. Frequency of Pseudomonas aeruginosa (PA) Discrete Inner Colonies and Comparison of Minimal Inhibitory Concentration (MIC) Values between Parent and Inner Colony Isolates Following Fosfomycin Disk Diffusion (DD) Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between Triclosan and Susceptibilities of Bacteria Isolated from Hands in the Community - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Widely Used Antimicrobial Triclosan Induces High Levels of Antibiotic Tolerance In Vitro and Reduces Antibiotic Efficacy up to 100-Fold In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced Triclosan Susceptibility in Methicillin-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vancomycin - Wikipedia [en.wikipedia.org]
- 20. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of the Minimum Inhibitory Concentration of Vancomycin on the Clinical Outcome of Enterococcus faecium Bacteremia | In Vivo [iv.iiarjournals.org]
- 22. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 24. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 27. medchemexpress.com [medchemexpress.com]
- 28. biorxiv.org [biorxiv.org]
- 29. In Vitro and In Vivo Efficacy of an LpxC Inhibitor, CHIR-090, Alone or Combined with Colistin against Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-talk Between MEP and MVA Pathways in Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 2-C-methyl-D-erythritol 4-phosphate (MEP) and mevalonate (B85504) (MVA) pathways for isoprenoid biosynthesis in plants, with a focus on their intricate cross-talk. The information is supported by experimental data and detailed methodologies to aid in research and development.
Introduction to the MEP and MVA Pathways
In plants, the universal five-carbon precursors for all isoprenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two distinct and spatially separated pathways.[1][2]
-
The Mevalonate (MVA) Pathway: Primarily located in the cytoplasm, endoplasmic reticulum, and peroxisomes, the MVA pathway is responsible for the biosynthesis of sesquiterpenes, triterpenes (including sterols and brassinosteroids), and the polyisoprenoid chains of dolichols and ubiquinone.[1][3] The pathway starts with acetyl-CoA.
-
The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway: Localized in the plastids, the MEP pathway provides the precursors for monoterpenes, diterpenes (including gibberellins), carotenoids, the side chains of chlorophylls (B1240455) and plastoquinone, and abscisic acid.[4][5] This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate.
Despite their physical separation, a growing body of evidence demonstrates a significant level of metabolic cross-talk between these two pathways, primarily through the exchange of IPP.[4][6] This interaction allows for a coordinated regulation of isoprenoid biosynthesis throughout the plant.
Visualizing the Pathways and their Cross-talk
The following diagrams illustrate the core steps of the MVA and MEP pathways and the key points of their interaction.
Caption: Overview of the MVA and MEP pathways and their cross-talk.
Experimental Evidence for Cross-talk: A Comparative Analysis
The interaction between the MVA and MEP pathways has been elucidated through various experimental approaches, including the use of specific inhibitors, genetic modifications, and metabolic flux analysis.
Chemical Inhibition Studies
Specific inhibitors targeting key enzymes in each pathway have been instrumental in revealing their relative contributions to the biosynthesis of different isoprenoids and demonstrating their inter-dependence.
-
Lovastatin (B1675250) (or Mevinolin): A specific inhibitor of HMG-CoA reductase (HMGR), the rate-limiting enzyme of the MVA pathway.[7][8]
-
Fosmidomycin: A specific inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the MEP pathway.[7][9]
| Inhibitor | Target Pathway | Observed Effects on Metabolites | Interpretation | Reference |
| Lovastatin | MVA | - Decrease in MVA-derived sterols. - Transient increase in MEP-derived carotenoids and chlorophylls. | Inhibition of the MVA pathway can lead to a compensatory increase in the flux through the MEP pathway, suggesting a regulatory link. | [7] |
| Fosmidomycin | MEP | - Decrease in MEP-derived carotenoids and chlorophylls. - Increase in MVA-derived sterols. | Inhibition of the MEP pathway can lead to an increased flux through the MVA pathway to compensate for the reduced supply of isoprenoid precursors. | [7] |
| Lovastatin + Fosmidomycin | Both | - Severe growth inhibition and lethality. | Demonstrates that both pathways are essential for plant viability and that the cross-talk is not sufficient to fully compensate for the complete blockage of one pathway. | [10] |
Genetic Manipulation Studies
Overexpression or suppression of key regulatory enzymes in either pathway provides more direct evidence of their interaction and regulatory networks.
Table 1: Effects of Overexpressing PtHMGR (MVA pathway) in Poplar [11][12]
| Affected Pathway | Gene | Change in Expression | Metabolite | Change in Content |
| MVA | AACT | Upregulated | trans-Zeatin-riboside (tZR) | Increased |
| MVK | Upregulated | Isopentenyl adenosine (B11128) (IPA) | Increased | |
| MVD | Upregulated | 6-deoxocastasterone (DCS) | Increased | |
| MEP | DXS | Upregulated | Gibberellin A3 (GA3) | Increased |
| DXR | Upregulated | Carotenoids (Lycopene, β-carotene, Lutein) | Increased | |
| HDS | Upregulated | |||
| HDR | Upregulated | |||
| GPS | Upregulated | |||
| GPPS | Upregulated |
Table 2: Effects of Overexpressing PtDXR (MEP pathway) in Poplar [11][12]
| Affected Pathway | Gene | Change in Expression | Metabolite | Change in Content |
| MVA | AACT | Downregulated | Castasterone (CS) | No significant change |
| HMGS | Downregulated | trans-Zeatin-riboside (tZR) | Increased | |
| HMGR | Downregulated | Isopentenyl adenosine (IPA) | Increased | |
| MVK | Downregulated | 6-deoxocastasterone (DCS) | Increased | |
| PMK | Downregulated | |||
| MVD | Downregulated | |||
| MEP | All genes | Upregulated | Gibberellin A3 (GA3) | Increased |
| Carotenoids | Increased |
These results indicate a complex regulatory network where the upregulation of one pathway can influence the gene expression and metabolic output of the other.[11][12] For instance, overexpression of the MVA pathway enzyme PtHMGR leads to an upregulation of genes in the MEP pathway and an accumulation of MEP-derived products.[11][12] Conversely, overexpressing the MEP pathway enzyme PtDXR leads to a downregulation of MVA pathway genes, suggesting a dominant regulatory role for the MEP pathway in this context.[12]
Experimental Protocols
Protocol for Inhibitor Treatment of Arabidopsis thaliana Seedlings
This protocol is adapted from Laule et al. (2003).[7]
Materials:
-
Arabidopsis thaliana seeds (ecotype Columbia)
-
Murashige and Skoog (MS) medium
-
Petri dishes
-
Filter paper (Whatman)
-
Lovastatin (5 mM stock in ethanol)
-
Fosmidomycin (5 mM stock in water)
-
Growth chamber (23°C, 12-h photoperiod)
Procedure:
-
Sterilize A. thaliana seeds and sow them on filter paper saturated with MS medium in Petri dishes.
-
Stratify the seeds at 4°C in the dark for 2 days.
-
Grow seedlings in a growth chamber at 23°C with a 12-hour photoperiod for 5 days.
-
Prepare MS medium containing the inhibitors at the desired final concentrations (e.g., 100 µM lovastatin or 400 µM fosmidomycin).
-
Transfer the 5-day-old seedlings to either fresh MS medium (control) or MS medium containing the respective inhibitor.
-
Harvest plant material at different time points (e.g., 3, 12, and 48 hours) for metabolite and gene expression analysis.
-
Freeze the harvested tissue immediately in liquid nitrogen and store at -80°C until analysis.
Caption: Experimental workflow for inhibitor treatment.
Protocol for Quantitative Real-Time PCR (qRT-PCR)
This protocol provides a general framework for analyzing the expression of MEP and MVA pathway genes.
Materials:
-
Plant tissue harvested from experiments
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qRT-PCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Gene-specific primers for target and reference genes (e.g., Actin or Ubiquitin)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Grind frozen plant tissue in liquid nitrogen to a fine powder. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
qRT-PCR:
-
Prepare the reaction mixture containing the qRT-PCR master mix, gene-specific primers, and cDNA template.
-
Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
-
Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to a stable reference gene.
Protocol for Metabolic Flux Analysis using 13C-Labeling
This protocol is a simplified overview based on principles described in metabolic flux analysis studies.[13][14]
Materials:
-
Plant seedlings or cell cultures
-
Growth medium
-
13C-labeled substrate (e.g., [1-13C]glucose or [U-13C6]glucose)
-
Liquid chromatography-mass spectrometry (LC-MS) or Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Labeling: Grow plants or cell cultures in a medium containing a defined 13C-labeled substrate for a specific period.
-
Harvesting and Quenching: Rapidly harvest the biological material and quench metabolic activity, for example, by flash-freezing in liquid nitrogen.
-
Metabolite Extraction: Extract metabolites from the frozen tissue using an appropriate solvent system (e.g., methanol/chloroform/water).
-
Derivatization (for GC-MS): If using GC-MS, derivatize the extracted metabolites to increase their volatility.
-
LC-MS or GC-MS Analysis: Analyze the isotopic labeling patterns of the target isoprenoids and their precursors.
-
Flux Calculation: Use specialized software to calculate the metabolic flux ratios through the MEP and MVA pathways based on the mass isotopomer distributions.
Caption: Workflow for 13C-metabolic flux analysis.
Summary and Future Perspectives
The cross-talk between the MEP and MVA pathways is a critical aspect of isoprenoid biosynthesis in plants, allowing for metabolic flexibility and coordinated regulation. Experimental evidence from inhibitor studies, genetic manipulations, and metabolic flux analyses has unequivocally demonstrated the exchange of intermediates and a complex regulatory interplay between these two spatially separated pathways.
Future research should focus on:
-
Identifying the specific transporters involved in the exchange of IPP and other intermediates across the plastid envelope.
-
Elucidating the signaling molecules and regulatory mechanisms that govern the communication between the cytosol and plastids in response to developmental cues and environmental stresses.
-
Applying systems biology approaches to model the entire isoprenoid biosynthesis network and predict the outcomes of metabolic engineering strategies.
A deeper understanding of this intricate cross-talk will be invaluable for the targeted engineering of plants to enhance the production of valuable isoprenoids for pharmaceuticals, nutraceuticals, and biofuels.
References
- 1. Analysis of the isoprenoid pathway intermediates, dimethylallyl diphosphate and isopentenyl diphosphate, from crude plant extracts by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-3-methylglutaryl coenzyme A reductase genes from Glycine max regulate plant growth and isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the isoprenoid biosynthesis pathway; detection of intermediates by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Benchtop Fractionation Procedure for Subcellular Analysis of the Plant Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Non-mevalonate isoprenoid biosynthesis: enzymes, genes and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. search.library.ucr.edu [search.library.ucr.edu]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 14. Metabolic flux ratio analysis by parallel 13C labeling of isoprenoid biosynthesis in Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Deoxy-D-xylulose 5-Phosphate Synthase (DOXP Synthase) Across Different Organisms
For Researchers, Scientists, and Drug Development Professionals
1-Deoxy-D-xylulose (B118218) 5-phosphate synthase (DOXP synthase or DXS) is a critical enzyme that catalyzes the first and rate-limiting step of the methylerythritol 4-phosphate (MEP) pathway. This pathway is responsible for the biosynthesis of isoprenoids, a large and diverse class of natural products essential for various cellular functions. The MEP pathway is found in most bacteria, photosynthetic eukaryotes (plants and algae), and apicomplexan parasites like Plasmodium falciparum (the causative agent of malaria), but is absent in humans. This makes DOXP synthase an attractive target for the development of novel antibiotics, herbicides, and antimalarial drugs. This guide provides a comparative analysis of DOXP synthase from different organisms, focusing on its kinetic properties, inhibition, and the experimental protocols used for its characterization.
Kinetic and Inhibition Data of DOXP Synthase
The performance of DOXP synthase varies between organisms, which can be observed in its kinetic parameters and susceptibility to inhibitors. The following table summarizes key quantitative data for DOXP synthase from several bacterial species. Data for plant and parasite enzymes are less abundant in the literature but are crucial areas of ongoing research.
| Organism | Substrate | Km (µM) | kcat (s-1) | Specific Activity (U/mg) | Inhibitor | Ki (µM) | IC50 (µM) |
| Mycobacterium tuberculosis | Pyruvate (B1213749) | 81 ± 3[1] | N/A | N/A | Butylacetylphosphonate (BAP) | 4 ± 2[1] | N/A |
| D-Glyceraldehyde 3-phosphate (D-GAP) | 16.6 ± 0.9[1] | N/A | N/A | ||||
| Yersinia pestis | Pyruvate | 51 ± 6[1] | N/A | N/A | Butylacetylphosphonate (BAP) | 7.5 ± 0.9[1] | N/A |
| D-GAP | 26 ± 3[1] | N/A | N/A | ||||
| Salmonella enterica | Pyruvate | 76 ± 19[1] | N/A | N/A | Butylacetylphosphonate (BAP) | 8.4 ± 0.4[1] | N/A |
| D-GAP | 12 ± 1[1] | N/A | N/A | ||||
| Haemophilus influenzae | Pyruvate | N/A | N/A | N/A | 5-Ketoclomazone | N/A | N/A |
| D-GAP | N/A | N/A | N/A | ||||
| Plants (general) | Pyruvate | N/A | N/A | N/A | 5-Ketoclomazone | N/A | N/A |
| D-GAP | N/A | N/A | N/A | ||||
| Plasmodium falciparum | Pyruvate | N/A | N/A | N/A | N/A | N/A | N/A |
| D-GAP | N/A | N/A | N/A |
N/A: Data not available in the searched literature.
Signaling Pathways and Experimental Workflows
To understand the broader context and the experimental approaches for studying DOXP synthase, the following diagrams illustrate the MEP pathway and a general workflow for comparative analysis.
Experimental Protocols
A critical aspect of comparative analysis is the use of standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the study of DOXP synthase.
Protocol 1: Recombinant Expression and Purification of DOXP Synthase
This protocol describes a general method for producing and purifying recombinant DOXP synthase, which is a prerequisite for in vitro characterization.
1. Gene Cloning and Expression Vector Construction:
- The gene encoding DOXP synthase is amplified from the genomic DNA of the target organism using PCR.
- The amplified gene is then cloned into a suitable expression vector, often containing a tag (e.g., His-tag) for affinity purification.
2. Protein Expression:
- The expression vector is transformed into a suitable host, typically E. coli BL21(DE3).
- The cells are grown in a rich medium (e.g., LB broth) at 37°C to an optimal density (OD600 of 0.6-0.8).
- Protein expression is induced by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 16-25°C) overnight to enhance protein solubility.
3. Cell Lysis and Lysate Preparation:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer containing lysozyme (B549824) and DNase.
- Cells are lysed by sonication or using a French press.
- The cell lysate is clarified by ultracentrifugation to remove cell debris.
4. Protein Purification:
- The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
- The column is washed with a buffer containing a low concentration of a competitive agent (e.g., imidazole) to remove non-specifically bound proteins.
- The recombinant DOXP synthase is eluted with a buffer containing a high concentration of the competitive agent.
- The purity of the protein is assessed by SDS-PAGE. Further purification steps, such as size-exclusion chromatography, may be employed if necessary.
Protocol 2: DOXP Synthase Activity Assay (Coupled Spectrophotometric Assay)
This continuous enzyme-coupled assay is widely used to determine the kinetic parameters of DOXP synthase. The production of DOXP is coupled to its consumption by DOXP reductoisomerase (DXR), which involves the oxidation of NADPH, a process that can be monitored spectrophotometrically.[2]
1. Reaction Mixture Preparation:
- Prepare a reaction mixture in a microplate well or a cuvette containing:
- 100 mM HEPES buffer, pH 8.0[2]
- 2 mM MgCl2[2]
- 2.5 mM DTT[2]
- 1 mM Thiamine (B1217682) pyrophosphate (TPP)[2]
- 200 µM NADPH[2]
- A non-rate-limiting concentration of purified DXR enzyme (e.g., ~2 µM)[2]
- The purified DOXP synthase enzyme (e.g., ~100 nM)[2]
2. Pre-incubation:
- Incubate the reaction mixture at 37°C for 5-10 minutes to allow for temperature equilibration.
3. Reaction Initiation and Monitoring:
- Initiate the reaction by adding the substrates, pyruvate and D-glyceraldehyde 3-phosphate (D-GAP), at varying concentrations.
- Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
4. Data Analysis:
- Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
- Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.
Protocol 3: DOXP Synthase Inhibition Assay
This protocol is used to determine the potency of inhibitory compounds against DOXP synthase.
1. Assay Setup:
- The assay is set up similarly to the activity assay described above.
- A fixed, non-saturating concentration of the substrates (pyruvate and D-GAP) is used.
- The inhibitor is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
2. Pre-incubation with Inhibitor:
- Pre-incubate the enzyme with the inhibitor for a defined period before initiating the reaction with the substrates. This is particularly important for slow-binding inhibitors.
3. Reaction and Measurement:
- Initiate the reaction and monitor the enzyme activity as described in the activity assay protocol.
4. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
- To determine the inhibition constant (Ki), the assay is performed at different substrate concentrations in the presence of various inhibitor concentrations. The data are then globally fitted to different models of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive).
This comparative guide provides a foundation for researchers to understand the key differences in DOXP synthase from various organisms and the methodologies to study them. The provided data and protocols can aid in the design of experiments and the development of novel inhibitors targeting this essential enzyme.
References
Fosmidomycin as a DOXP Reductoisomerase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fosmidomycin (B1218577), a phosphonic acid antibiotic, has garnered significant attention as a potent inhibitor of 1-deoxy-D-xylulose (B118218) 5-phosphate reductoisomerase (DOXP reductoisomerase or DXR), a key enzyme in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis. This pathway is essential for many pathogens, including the malaria parasite Plasmodium falciparum and various bacteria, but is absent in humans, making DXR an attractive target for antimicrobial drug development. This guide provides a comparative analysis of fosmidomycin and its alternatives, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting a Vital Pathway
The MEP pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids. DOXP reductoisomerase catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). Fosmidomycin acts as a competitive inhibitor of DXR, mimicking the substrate DOXP and binding to the enzyme's active site.[1] This inhibition blocks the entire downstream pathway, leading to the depletion of essential isoprenoids and ultimately, cell death.
Comparative Inhibitory Activity
The efficacy of DXR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for fosmidomycin and its key alternatives against DXR from various organisms.
Table 1: Fosmidomycin and its Analogs
| Compound | Target Organism | Enzyme | IC50 (nM) | Reference |
| Fosmidomycin | Plasmodium falciparum | PfDXR | 34 | [2] |
| Escherichia coli | EcDXR | 42 | [2] | |
| Acinetobacter baumannii | AbIspC | 45.5 | [3] | |
| Klebsiella pneumoniae | KpIspC | 19.5 | [3] | |
| FR900098 | Plasmodium falciparum | PfDXR | 24 | [2] |
| Escherichia coli | EcDXR | 4 | [2] | |
| Acinetobacter baumannii | AbIspC | 29.5 | [3] | |
| Klebsiella pneumoniae | KpIspC | 21.5 | [3] | |
| "Reverse" Fosmidomycin Analog (16b) | Plasmodium falciparum | PfDXR | 1100 | [2] |
| α,β-unsaturated analog (18a) | Plasmodium falciparum | PfDXR | 13 | [4] |
Table 2: Lipophilic and Non-Fosmidomycin Inhibitors
| Compound Class | Compound Example | Target Organism | Enzyme | IC50 (µM) | Reference |
| Lipophilic Phosphonates | 5-phenylpyridin-2-ylmethylphosphonic acid | Escherichia coli | EcDXR | 0.84 | [5] |
| Compound 7 | Escherichia coli | EcDXR | 1.4 | [1] | |
| Bisphosphonate (5) | Escherichia coli | EcDXR | 4 | [1] | |
| Bisphosphonate (6) | Escherichia coli | EcDXR | 7 | [1] | |
| Aryl Phosphonates | Compound with 3,4-dichlorophenyl substituent | Plasmodium falciparum | PfDXR | - | [6] |
| Non-hydroxamate Lipophilic Inhibitors | Catechol-containing phosphonic acid | Mycobacterium tuberculosis | MtDXR | 41 | [7] |
Experimental Protocols
The determination of DXR inhibitory activity is crucial for the evaluation of potential drug candidates. A widely used method is a continuous spectrophotometric assay that monitors the oxidation of NADPH.
DOXP Reductoisomerase (DXR) Inhibition Assay (Spectrophotometric)
This protocol outlines a generalized procedure for determining the inhibitory activity of compounds against DXR.
Materials:
-
Purified recombinant DXR enzyme
-
This compound (DOXP) substrate
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
MgCl₂ solution (e.g., 25 mM final concentration)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature (e.g., 37°C)
Procedure:
-
Prepare the Assay Mixture: In each well of the microplate or cuvette, combine the assay buffer, MgCl₂, NADPH, and the DXR enzyme.
-
Pre-incubation: Add the test compound at various concentrations (and a vehicle control, e.g., DMSO) to the assay mixture and pre-incubate for a defined period (e.g., 10 minutes) at the desired temperature.
-
Initiate the Reaction: Start the enzymatic reaction by adding the substrate, DOXP.
-
Monitor NADPH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specific duration (e.g., 10-15 minutes). The rate of NADPH oxidation is directly proportional to the DXR activity.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
Note: Specific concentrations of enzyme, substrates, and cofactors may vary depending on the source of the DXR enzyme and the specific experimental conditions.[8][9][10] For instance, assays for P. falciparum DXR have been performed in 100 mM Tris pH 7.8 with 25 mM MgCl₂, while assays for M. tuberculosis DXR have utilized 100 mM MES pH 6.5 with 25 mM MgCl₂.[6]
Conclusion and Future Directions
Fosmidomycin and its analogs have demonstrated potent inhibition of DOXP reductoisomerase, validating this enzyme as a promising target for the development of novel anti-infective agents. While fosmidomycin itself has limitations such as poor bioavailability, the exploration of its analogs, including "reverse" and lipophilic derivatives, has yielded compounds with improved activity. Furthermore, the discovery of non-fosmidomycin inhibitors, such as lipophilic phosphonates, opens new avenues for drug design. Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors and exploring novel chemical scaffolds to overcome existing challenges and develop clinically effective drugs targeting the MEP pathway.
References
- 1. Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase by Lipophilic Phosphonates: SAR, QSAR and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of non-hydroxamate lipophilic inhibitors of this compound reductoisomerase (DXR): in silico, in vitro and antibacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ncwss.org [ncwss.org]
- 5. Structures of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase/Lipophilic Phosphonate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DXR in the MEP pathway with lipophilic N -alkoxyaryl FR900098 analogs - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00642E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Structures of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase/Lipophilic Phosphonate Complexes - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 9. Properties and inhibition of the first two enzymes of the non-mevalonate pathway of isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Substrates for 1-Deoxy-D-xylulose 5-phosphate Synthase
For Researchers, Scientists, and Drug Development Professionals
1-Deoxy-D-xylulose 5-phosphate synthase (DXS) is a key enzyme in the methylerythritol 4-phosphate (MEP) pathway, an essential metabolic route for the biosynthesis of isoprenoids in most bacteria, parasites, and plants, but absent in humans. This makes DXS a promising target for the development of novel antimicrobial and herbicidal agents. Understanding the substrate specificity of DXS is crucial for the design of potent and selective inhibitors. This guide provides a comparative analysis of alternative substrates for DXS, supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of the relevant biological pathway and experimental workflows.
Performance of Alternative Substrates
The natural substrates for DXS are pyruvate (B1213749) (the donor substrate) and D-glyceraldehyde 3-phosphate (D-GAP, the acceptor substrate).[1][2] However, research has shown that DXS exhibits a degree of substrate promiscuity, accepting a variety of other molecules as either donor or acceptor substrates. The efficiency of these alternative substrates varies significantly, as detailed in the kinetic data below.
Quantitative Data Summary
The following table summarizes the kinetic parameters of this compound synthase with its natural and selected alternative substrates. This data allows for a direct comparison of the enzyme's efficiency with different compounds.
| Substrate | Type | Organism | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Reference |
| Pyruvate | Natural Donor | Rhodobacter capsulatus | 0.44 ± 0.05 mM | 1.9 ± 0.1 s⁻¹ | 4.3 x 10³ | [3] |
| D-Glyceraldehyde 3-phosphate (D-GAP) | Natural Acceptor | Rhodobacter capsulatus | 0.068 ± 0.001 mM | 1.9 ± 0.1 s⁻¹ | 2.8 x 10⁴ | [3] |
| Pyruvate | Natural Donor | Populus trichocarpa | 87.8 ± 3.2 µM | 0.53 ± 0.01 s⁻¹ | 6.0 x 10³ | [1] |
| D-Glyceraldehyde 3-phosphate (D-GAP) | Natural Acceptor | Populus trichocarpa | 18.5 ± 0.7 µM | 0.64 ± 0.01 s⁻¹ | 3.5 x 10⁴ | [1] |
| D-Glyceraldehyde | Alternative Acceptor | Rhodobacter capsulatus | 33 ± 3 mM | 1.7 ± 0.1 s⁻¹ | 51.5 | [3] |
| Hydroxypyruvate (HPA) | Alternative Donor | Bacteria | Not Determined | Low Product Formation** | - | [4] |
| Ketobutyrate | Alternative Donor | Bacteria | Not Determined | Low Product Formation** | - | [4] |
| Glycolaldehyde | Alternative Donor/Acceptor | Bacteria | Weak Inhibitory Activity | Substrate for Oxygenase Activity | - | [4][5] |
*Kinetic parameters were not determined due to low product formation with D-GAP as the acceptor substrate.[4] **Product formation was less than 10% compared to the natural substrate, DXP.[4]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedures used to assess substrate performance, the following diagrams are provided.
Methylerythritol 4-Phosphate (MEP) Pathway
The MEP pathway is initiated by the DXS-catalyzed condensation of pyruvate and D-GAP. The product, this compound (DXP), is then converted through a series of enzymatic steps to the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Experimental Workflow for Substrate Analysis
The general workflow for testing alternative substrates of DXS involves enzyme purification, setting up the enzymatic reaction, and quantifying the product formation using various detection methods.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key assays used to determine the kinetic parameters of DXS with various substrates.
DXR-Coupled Spectrophotometric Assay
This continuous enzyme-coupled assay measures the activity of DXS by linking the production of DXP to the oxidation of NADPH by the subsequent enzyme in the MEP pathway, 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR or IspC).[6] The decrease in absorbance at 340 nm due to NADPH consumption is monitored spectrophotometrically.[7]
Materials:
-
Purified recombinant DXS enzyme
-
Purified recombinant DXR (IspC) enzyme (in excess to ensure DXS is rate-limiting)
-
Pyruvate (or alternative donor substrate)
-
D-glyceraldehyde 3-phosphate (D-GAP) (or alternative acceptor substrate)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH)
-
Assay Buffer: 100 mM HEPES or Tris-HCl, pH 7.5-8.0[8]
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature
Procedure:
-
Prepare the Reaction Mixture: In each well of the microplate or cuvette, prepare a reaction mixture with the following final concentrations:
-
100 mM HEPES or Tris-HCl, pH 7.5-8.0
-
1 mM TPP[7]
-
0.15-0.2 mM NADPH[7]
-
Sufficient concentration of DXR enzyme to ensure it is not rate-limiting
-
A fixed, saturating concentration of one substrate (e.g., pyruvate) while varying the concentration of the other (e.g., D-GAP) across a range of concentrations.
-
-
Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.[8]
-
Initiate the Reaction: Start the reaction by adding the DXS enzyme to a final concentration of approximately 100 nM.[7]
-
Monitor NADPH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε₃₄₀ for NADPH = 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the varying substrate concentrations.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Calculate kcat from Vmax and the enzyme concentration (kcat = Vmax / [E]).
-
LC-MS/MS Assay for DXP Quantification
This is a direct and highly sensitive method that measures the amount of DXP produced by the DXS reaction using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8] This method is particularly useful for crude plant extracts or when a coupled enzyme system is not feasible.[8]
Materials:
-
Purified recombinant DXS enzyme or crude enzyme extract
-
Pyruvate (or alternative donor substrate)
-
D-glyceraldehyde 3-phosphate (D-GAP) (or alternative acceptor substrate)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0[9]
-
Internal Standard (e.g., [¹³C₃]DXP)
-
Chloroform or other quenching agent
-
LC-MS/MS system
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations in a final volume of, for example, 70 µL:[9]
-
Initiate the Reaction: Add the DXS enzyme (e.g., 30 µL of enzyme extract) to the reaction mixture.[9]
-
Incubation: Incubate the reaction at the desired temperature (e.g., 25°C) for a specific time (e.g., 2 hours), ensuring the reaction is in the linear range.[9]
-
Stop the Reaction: Terminate the reaction by adding an equal volume of a quenching agent like chloroform.[9]
-
Sample Preparation:
-
Centrifuge the samples to separate the phases.
-
Transfer the aqueous (upper) phase containing the DXP product to a new tube.
-
Add a known concentration of an internal standard (e.g., [¹³C₃]DXP) to each sample for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using an LC-MS/MS system with a method optimized for the separation and detection of DXP and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of DXP.
-
Quantify the amount of DXP produced in each reaction by comparing its peak area to that of the internal standard and the standard curve.
-
Calculate the initial reaction velocity.
-
Determine the kinetic parameters as described in the spectrophotometric assay protocol.
-
Conclusion
The substrate promiscuity of this compound synthase presents both a challenge and an opportunity in the field of drug discovery. While the enzyme shows a clear preference for its natural substrates, pyruvate and D-GAP, its ability to accept other molecules opens avenues for the design of novel inhibitors that can act as alternative substrates, potentially leading to the development of new classes of antimicrobial and herbicidal agents. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the interaction of DXS with new potential substrates and inhibitors, thereby advancing our understanding of this crucial enzyme and facilitating the development of targeted therapies.
References
- 1. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-deoxy-D-xylulose-5-phosphate synthase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Revealing Donor Substrate-Dependent Mechanistic Control on DXPS, an Enzyme in Bacterial Central Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial target DXP synthase catalyzes the cleavage of d-xylulose 5-phosphate: a study of ketose phosphate binding and the ketol transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-deoxy-D-xylulose-5-phosphate synthase from Pseudomonas aeruginosa and Klebsiella pneumoniae reveals conformational changes upon cofactor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measuring the activity of this compound synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of DOXP Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different 1-deoxy-D-xylulose 5-phosphate (DOXP) synthase inhibitors, supported by experimental data. DOXP synthase is a key enzyme in the non-mevalonate pathway for isoprenoid biosynthesis, a pathway essential for many pathogens but absent in humans, making it an attractive target for novel antimicrobial and antimalarial drugs.
Overview of DOXP Synthase and the Non-Mevalonate Pathway
The non-mevalonate pathway, also known as the methylerythritol phosphate (B84403) (MEP) pathway, is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids.[1] In contrast, humans utilize the mevalonate (B85504) pathway for this purpose.[2] This metabolic difference allows for the development of selective inhibitors targeting the MEP pathway enzymes. DOXP synthase catalyzes the first committed step of this pathway, the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form DOXP.
Caption: The Non-Mevalonate (MEP) Pathway and points of inhibition.
Comparative Efficacy of DOXP Synthase Inhibitors
This section compares the efficacy of three prominent DOXP synthase inhibitors: fosmidomycin, FR900098, and ketoclomazone. While fosmidomycin and FR900098 are technically inhibitors of the downstream enzyme DOXP reductoisomerase (DXR), they are functionally linked to the inhibition of this pathway initiated by DOXP synthase and are often discussed in this context.[3][4] Ketoclomazone, a breakdown product of the herbicide clomazone, is a direct inhibitor of DOXP synthase.[5][6]
Quantitative Efficacy Data
The following table summarizes the in vitro and in vivo efficacy data for the selected inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme or organism by 50%.
| Inhibitor | Target Organism/Enzyme | Assay Type | IC50 / Efficacy | Reference |
| Fosmidomycin | Plasmodium falciparum | In vitro growth inhibition | 82 - 926 nM | [1][7] |
| Francisella tularensis DXR | Enzyme inhibition | 247 nM | [8] | |
| Francisella novicida | Whole-cell inhibition (EC50) | 3.6 µM | [9][10] | |
| Plasmodium falciparum (human trial) | In vivo (monotherapy) | 22% cure rate (day 28) | [11][12] | |
| Plasmodium falciparum (human trial) | In vivo (with Clindamycin) | 100% cure rate | [12] | |
| FR900098 | Plasmodium falciparum | In vitro growth inhibition | ~2x more potent than Fosmidomycin | [1][13] |
| Francisella tularensis DXR | Enzyme inhibition | 230 nM | [2][8] | |
| Francisella novicida | Whole-cell inhibition (EC50) | 23.2 µM | [9][10] | |
| Ketoclomazone | Haemophilus influenzae | Whole-cell inhibition (MIC) | 12.5 µg/ml | [5][14] |
| Chlamydomonas DOXP Synthase | Enzyme inhibition | ~0.1 mM | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
DOXP Synthase Activity Assay (Coupled Enzyme Spectrophotometric Method)
This continuous-enzyme assay measures DOXP synthase activity by coupling the production of DOXP to its immediate consumption by DOXP reductoisomerase (DXR), which allows for the monitoring of NADPH oxidation.[15]
Caption: Workflow for the coupled spectrophotometric DOXP synthase assay.
Materials:
-
Purified DOXP synthase (DXS)
-
Purified DOXP reductoisomerase (DXR)
-
Pyruvate
-
D-Glyceraldehyde 3-phosphate (GAP)
-
Thiamine pyrophosphate (TPP)
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 20 mM MgCl2)
-
Test inhibitor compounds
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, TPP, MgCl2, pyruvate, GAP, NADPH, and an excess of DXR.
-
Add the test inhibitor at various concentrations (or a vehicle control, e.g., DMSO).
-
Pre-incubate the mixture at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding DOXP synthase.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Efficacy Assessment in a Murine Malaria Model
This protocol outlines a standard method for evaluating the in vivo efficacy of antimalarial compounds using a mouse model infected with Plasmodium species.
Caption: General workflow for in vivo efficacy testing in a murine malaria model.
Materials:
-
Laboratory mice (e.g., BALB/c or Swiss Webster)
-
Plasmodium species pathogenic to mice (e.g., P. vinckei or P. berghei)
-
Test inhibitor compound formulated for administration
-
Vehicle control
-
Microscope, slides, and Giemsa stain
Procedure:
-
Infect a cohort of mice with the chosen Plasmodium species.
-
Once a detectable level of parasitemia is established, randomly assign the mice to different treatment groups, including a vehicle control group.
-
Administer the test inhibitor at various doses and a control vehicle to the respective groups according to a defined schedule (e.g., once or twice daily for a set number of days).
-
Monitor the parasitemia in each mouse daily by preparing Giemsa-stained thin blood smears and counting the percentage of infected red blood cells.
-
Continue monitoring for a defined follow-up period (e.g., 28 days) to assess for recrudescence (reappearance of parasites after initial clearance).
-
Record survival rates in each group.
-
The efficacy of the inhibitor is determined by comparing the parasite clearance rates, recrudescence rates, and survival rates of the treatment groups to the control group.
Conclusion
The inhibitors of the non-mevalonate pathway, particularly those targeting DOXP synthase and the subsequent enzyme DXR, represent a promising class of antimicrobial and antimalarial agents. Fosmidomycin and its analog FR900098 have demonstrated significant in vitro and in vivo activity, although monotherapy with fosmidomycin is often associated with recrudescence, highlighting the need for combination therapies.[11][12] Ketoclomazone has been identified as a direct inhibitor of DOXP synthase with antibacterial properties.[5] The experimental protocols provided herein offer standardized methods for the continued evaluation and comparison of novel inhibitors targeting this essential metabolic pathway. Further research into the development of more potent and bioavailable DOXP synthase inhibitors is warranted to address the growing challenge of antimicrobial resistance.
References
- 1. In Vitro and In Vivo Synergy of Fosmidomycin, a Novel Antimalarial Drug, with Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilic prodrugs of FR900098 are antimicrobial against Francisella novicida in vivo and in vitro and show GlpT independent efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to the Antimicrobial Agent Fosmidomycin and an FR900098 Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties and inhibition of the first two enzymes of the non-mevalonate pathway of isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The herbicide ketoclomazone inhibits this compound synthase in the 2-C-methyl-D-erythritol 4-phosphate pathway and shows antibacterial activity against Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Lipophilic Prodrugs of FR900098 Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy | Semantic Scholar [semanticscholar.org]
- 9. Lipophilic Prodrugs of FR900098 Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipophilic Prodrugs of FR900098 Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy | PLOS One [journals.plos.org]
- 11. Fosmidomycin, a Novel Chemotherapeutic Agent for Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of fosmidomycin monotherapy and combination therapy with clindamycin in the treatment of multidrug resistant falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-Deoxy-D-xylulose 5-phosphate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 1-Deoxy-D-xylulose 5-phosphate (DXP), a key metabolite in the non-mevalonate pathway of isoprenoid biosynthesis. Based on available data, this compound is not classified as a hazardous substance, which simplifies its disposal. However, adherence to proper procedures is crucial for maintaining a safe laboratory environment and ensuring compliance with institutional and local regulations.
Safety and Handling Summary
While this compound is not considered hazardous, standard laboratory best practices should always be observed. This includes wearing appropriate personal protective equipment (PPE), such as safety glasses and gloves, when handling the compound. In the event of a spill, the solid material should be swept up and disposed of as non-hazardous solid waste.
Quantitative Data Summary
The following table summarizes key physicochemical properties for this compound, indicating its general characteristics.
| Property | Value | Implications for Disposal |
| GHS Classification | Not a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[1] | Can be managed as non-hazardous waste. |
| Molecular Formula | C₅H₁₁O₇P | Provides basic chemical identification. |
| Molecular Weight | 214.11 g/mol (free acid basis)[2][3] | Relevant for concentration calculations. |
| Form | Solid, powder[3] | Determines appropriate solid waste handling procedures. |
| Reactivity | Non-reactive under normal conditions. | Low risk of reaction with other waste streams. |
| Chemical Stability | Stable under normal conditions. | Can be stored safely before disposal. |
| Hazardous Decomposition | Carbon oxides upon thermal decomposition. | Standard procedure for organic material fires. |
Step-by-Step Disposal Protocol
The proper disposal method for this compound depends on its form (solid, aqueous solution, or empty container) and whether it has been contaminated with hazardous materials.
Crucially, before proceeding, always consult your institution's Environmental Health and Safety (EHS) department for their specific guidelines on non-hazardous chemical waste disposal.
Disposal of Solid this compound
-
Uncontaminated Solid:
-
Place the solid waste in a clearly labeled, sealed container.
-
The label should identify the contents as "Non-hazardous waste: this compound".
-
Dispose of the container in the designated laboratory solid waste stream, as directed by your institution's EHS. Do not dispose of it in general office trash.[4]
-
-
Contaminated Solid:
-
If the solid is contaminated with hazardous materials, it must be disposed of as hazardous waste according to the nature of the contaminant.
-
Collect it in a properly labeled hazardous waste container and follow your institution's hazardous waste disposal procedures.
-
Disposal of Aqueous Solutions of this compound
-
Non-Hazardous Aqueous Solutions:
-
Neutralize if Necessary: Ensure the pH of the solution is between 5.5 and 9.5 before considering drain disposal.
-
Check Institutional Policies: Confirm with your EHS that drain disposal of this specific non-hazardous material is permitted.
-
Dilute and Flush: If approved, flush the solution down the sanitary sewer with copious amounts of water (a general guideline is at least 20 parts water to 1 part solution) to ensure adequate dilution.[4]
-
-
Solutions Containing Hazardous Materials:
-
If the aqueous solution contains any hazardous materials, it must be collected and disposed of as hazardous liquid waste.
-
Do not dispose of it down the drain. Collect it in a properly labeled hazardous waste container.[4]
-
Disposal of Empty Containers
-
Rinse Thoroughly: Triple rinse the empty container that held this compound with a suitable solvent (e.g., water).
-
Dispose of Rinsate: The rinsate from an uncontaminated container can typically be disposed of down the sanitary sewer, following the guidelines for aqueous solutions. If the original material was contaminated, the rinsate must be collected as hazardous waste.
-
Deface Label: Before disposing of the container, deface or remove the original label to prevent misuse.
-
Dispose of Container: The clean, empty container can usually be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. 1-Deoxy-D-Xylulose-5-Phosphate Sodium Sa - Yorlab [yorlab.co.uk]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Essential Safety and Logistical Guidance for Handling 1-Deoxy-D-xylulose 5-phosphate
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of 1-Deoxy-D-xylulose 5-phosphate. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety procedures is crucial to maintain a safe research environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on standard laboratory practices for non-hazardous chemicals.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
Operational Plan: Step-by-Step Handling Procedure
To ensure the safe handling of this compound, from receipt to disposal, the following procedural steps should be followed:
-
Pre-Handling Preparation:
-
Ensure that the work area is clean and uncluttered.
-
Locate the nearest safety shower and eyewash station.
-
Verify that all necessary PPE is available and in good condition.
-
Review the experimental protocol to understand the quantities of this compound to be used.
-
-
Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, do so in a designated area, taking care to avoid creating dust.
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Handle all solutions containing this compound with the same care as the solid form.
-
Avoid contact with skin and eyes.
-
Do not ingest or inhale the compound.
-
-
Post-Handling Procedures:
-
Clean the work area thoroughly.
-
Remove and dispose of gloves and any other contaminated disposable materials properly.
-
Wash hands thoroughly with soap and water.
-
Store the compound in a tightly sealed container in a cool, dry place.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. As a non-hazardous substance, the following disposal methods are generally appropriate, but always consult and adhere to local, state, and federal regulations.
-
Unused Compound:
-
Solid this compound can typically be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous materials.
-
Aqueous solutions can generally be flushed down the sanitary sewer with copious amounts of water.
-
-
Contaminated Labware:
-
Glassware: Rinse with a suitable solvent (e.g., water) and wash appropriately. The rinsed labware can then be disposed of as regular laboratory glass waste or reused.
-
Plasticware: Dispose of in the regular laboratory trash.
-
-
Contaminated PPE:
-
Gloves, disposable lab coats, and other contaminated personal protective equipment can be disposed of in the regular laboratory trash.
-
Experimental Workflow
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
